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  • Product: (6-Methylpyridin-3-yl)methanamine dihydrochloride
  • CAS: 443344-75-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Advanced Organic Synthesis and Drug Design

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are fundamental to the development of highly selective and bioavailable therapeutics. (6-Methylpyridin-3-yl)methanamine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are fundamental to the development of highly selective and bioavailable therapeutics. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) has emerged as a privileged building block. By combining the hydrogen-bonding capacity of a pyridine ring, the steric and metabolic shielding of a methyl group, and the versatile reactivity of a primary amine, this scaffold is uniquely positioned for the synthesis of kinase inhibitors and epigenetic modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind utilizing its dihydrochloride salt form, and field-proven, self-validating protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Identity

Understanding the physical properties of (6-Methylpyridin-3-yl)methanamine dihydrochloride is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations. The dihydrochloride salt form significantly alters the compound's physical state compared to its free-base counterpart, yielding a highly crystalline, stable powder[1].

Table 1: Key Physicochemical Properties
PropertyValueTechnical Implication
CAS Number 443344-75-0Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₁₂Cl₂N₂ (or C₇H₁₀N₂ · 2HCl)Requires careful stoichiometric adjustment (account for 2 eq. of HCl).
Molecular Weight 195.09 g/mol Used for precise molarity calculations in micro-scale synthesis[1].
Melting Point 279 - 280 °CIndicates high crystal lattice energy and excellent thermal stability[1].
Physical Form Solid / PowderFacilitates easy weighing and minimizes handling loss[1].
Storage Conditions Room TemperatureStable under ambient conditions; inert atmosphere prevents long-term moisture absorption[1].

Mechanistic Insights: The Dihydrochloride Advantage

A common question in synthetic planning is whether to procure the free amine or the hydrochloride salt. For (6-Methylpyridin-3-yl)methanamine, the dihydrochloride salt is overwhelmingly preferred due to the following mechanistic causalities:

  • Oxidative and Photolytic Stability: Free primary benzylic and pyridylic amines are highly susceptible to atmospheric oxidation, often degrading into imines or dimeric species over time. Protonation of the amine nitrogen (and the pyridine nitrogen) lowers the HOMO energy of the molecule, rendering it inert to spontaneous oxidation.

  • Hygroscopicity Management: Free amines of this molecular weight are often viscous, hygroscopic liquids or low-melting solids that are difficult to weigh accurately. The dihydrochloride salt forms a robust crystal lattice (evidenced by its 279-280 °C melting point[1]), ensuring precise stoichiometric control during reaction setup.

  • Controlled Nucleophilicity: In multi-step synthesis, introducing the amine as a dormant, protonated salt allows for the pre-activation of electrophiles (such as carboxylic acids) before the nucleophile is generated in situ via the addition of a non-nucleophilic base (e.g., DIPEA or TEA)[2].

Pharmacophore Value in Medicinal Chemistry

The structural features of (6-Methylpyridin-3-yl)methanamine provide distinct advantages in rational drug design, particularly in the oncology and immunology spaces. This scaffold has been heavily utilized in the synthesis of salt-inducible kinase (SIK) inhibitors[3] and modulators of methyl-modifying enzymes (such as EZH2)[4].

  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor, often interacting with the hinge region of kinases or improving overall aqueous solubility.

  • The 6-Methyl Group: The C6 position of pyridine is a notorious hotspot for Cytochrome P450-mediated oxidation. Blocking this site with a methyl group drastically improves the metabolic half-life of the drug candidate[5]. Furthermore, the methyl group provides a small lipophilic vector that can fill hydrophobic pockets in target proteins.

  • The Methanamine Linker: Provides a flexible, sp³-hybridized spacer that allows the functionalized headgroup to adopt optimal binding conformations without the rigid planar constraints of direct aniline linkages.

Pharmacophore Core (6-Methylpyridin-3-yl)methanamine Core Scaffold N1 Pyridine Nitrogen (H-Bond Acceptor) Core->N1 N2 6-Methyl Group (Steric Shield / Lipophilic) Core->N2 N3 Primary Amine (Versatile Linker) Core->N3 T1 Improved Target Binding Affinity N1->T1 T2 CYP450 Metabolic Resistance N2->T2 T3 Amide/Urea Derivatization N3->T3

Caption: Pharmacophore contributions of the (6-methylpyridin-3-yl)methanamine scaffold in drug design.

Experimental Workflows & Self-Validating Protocols

Protocol A: HATU-Mediated Amide Coupling

When coupling this dihydrochloride salt with a carboxylic acid, the stoichiometry of the base is the most critical failure point. Because the starting material contains two equivalents of HCl, a minimum of 3.0 equivalents of base is required (2.0 eq to neutralize the salt, 1.0 eq to drive the coupling)[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU reacts with the carboxylate to form an active OAt ester. DIPEA facilitates this by deprotonating the carboxylic acid.

  • Amine Introduction: Add (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) to the activated mixture[2].

  • Reaction Monitoring: Stir at 25 °C for 2–4 hours.

  • Self-Validation System:

    • Visual Check: The initial activation step should yield a faint yellow solution. Upon adding the dihydrochloride salt, the suspension should gradually become homogeneous as the salt is neutralized and dissolves.

    • pH Check: Spot the reaction mixture on wet pH paper. If the pH is < 8, the amine remains protonated (dormant). Add additional DIPEA until pH ~9 is achieved.

    • Analytical Check: Quench a 5 µL aliquot in 1 mL of 1:1 MeCN/H₂O and analyze via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms success.

AmideCoupling A (6-Methylpyridin-3-yl) methanamine 2HCl B Neutralization (DIPEA ≥ 3 eq) A->B Deprotonation C Free Primary Amine (Active Nucleophile) B->C in situ F Target Amide Product C->F Nucleophilic Attack D Carboxylic Acid + HATU + Base E Activated OAt Ester (Electrophile) D->E Activation (15 min) E->F Coupling (2-4 h)

Caption: Workflow for HATU-mediated amide coupling using the dihydrochloride salt.

Protocol B: Reductive Amination

The primary amine can be alkylated via reductive amination to form secondary amines, a common motif in epigenetic modulators[4].

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde (1.0 eq) and (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol.

  • Controlled Neutralization: Add Triethylamine (TEA) (2.0 eq) dropwise.

    • Causality: Neutralizing exactly the 2 equivalents of HCl liberates the free amine to attack the aldehyde. Avoiding excess base prevents the aldol condensation of sensitive aldehydes.

  • Reduction: After stirring for 2 hours to ensure complete imine formation, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Self-Validation System: The intermediate imine can often be observed by LC-MS (M+H of the imine). If imine formation stalls, adding a catalytic amount of acetic acid (0.1 eq) can activate the aldehyde carbonyl, though this is rarely needed when starting from the slightly acidic hydrochloride salt environment.

Analytical Validation & Quality Control

To ensure the integrity of the (6-Methylpyridin-3-yl)methanamine dihydrochloride starting material or its derivatives, rigorous analytical QC is required.

  • Mass Spectrometry (LC-MS): Under positive Electrospray Ionization (ESI+), the intact dihydrochloride salt will not be observed. Instead, the mass spectrometer will detect the free base [M+H]⁺ at m/z 123.08 .

  • Nuclear Magnetic Resonance (¹H NMR): When analyzing the dihydrochloride salt in DMSO-d₆, expect a broad downfield exchangeable signal corresponding to the -NH₃⁺ protons. The 6-methyl group typically appears as a sharp singlet around 2.4–2.6 ppm. The benzylic methylene protons (-CH₂-N) will appear as a doublet or broad singlet near 4.0 ppm, heavily influenced by the protonation state of the adjacent nitrogen.

Conclusion

(6-Methylpyridin-3-yl)methanamine dihydrochloride is far more than a simple chemical reagent; it is a strategically designed pharmacophore building block. Its dihydrochloride formulation ensures maximum shelf-life and handling precision, while its core structure provides essential hydrogen-bonding and metabolic resistance features required in modern drug discovery. By adhering to the stoichiometric principles of salt neutralization outlined in this guide, researchers can seamlessly integrate this compound into complex synthetic pipelines for kinase and epigenetic targets.

References

  • Google Patents. "WO2022031928A1 - Salt inducible kinase inhibitors".
  • Googleapis. "US 2016/0002248 A1". [Link]

  • Google Patents. "US9085583B2 - Modulators of methyl modifying enzymes, compositions and uses thereof".

Sources

Exploratory

(6-Methylpyridin-3-yl)methanamine dihydrochloride CAS 443344-75-0 data

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0) Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (6-Methylpyridin-3-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, and its derivatives are continuously explored for novel therapeutic applications.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, applications, and safety protocols associated with this compound, offering a technical resource for professionals in the field. The presence of a primary aminomethyl group and a methyl-substituted pyridine core offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[1]

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. This section details the structural and physical characteristics of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Chemical Structure and Identifiers

The molecule consists of a pyridine ring substituted with a methyl group at the 6-position and a methanamine group at the 3-position. It is supplied as a dihydrochloride salt, which typically enhances stability and aqueous solubility.

Caption: Chemical Structure of (6-Methylpyridin-3-yl)methanamine dihydrochloride

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 443344-75-0 [3][4][5][6][7]
Molecular Formula C₇H₁₂Cl₂N₂ [3][4][5]
Molecular Weight 195.09 g/mol [3][4][5]
IUPAC Name (6-methylpyridin-3-yl)methanamine;dihydrochloride N/A
Synonyms (6-methyl-3-pyridinyl)methanamine dihydrochloride [3]
InChI 1S/C7H10N2.2ClH/c1-6-2-3-7(4-8)5-9-6;;/h2-3,5H,4,8H2,1H3;2*1H [3]
InChIKey JSMQLVGJQSUSMW-UHFFFAOYSA-N [3]

| SMILES | CC1=NC=C(C=C1)CN.Cl.Cl |[8] |

Physicochemical Data

The physical properties of the compound are critical for determining appropriate storage, handling, and experimental conditions.

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Powder [3]
Melting Point 279-280 °C [3]
Purity Typically ≥95% [6]
Storage Temperature Room Temperature (RT) [3]

| MDL Number | MFCD11857982 |[3] |

PART 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of starting materials are paramount in drug development to ensure reproducibility and compliance.

Synthetic Approach: A Generalized Pathway

The causality behind this choice rests on the high reactivity of the nitrile group towards reduction and the commercial availability of the starting cyanopyridine. Catalytic hydrogenation is a preferred method due to its clean reaction profile and high yields.

synthesis_workflow A Start: 6-Methyl-3-cyanopyridine B Step 1: Reduction (e.g., H₂, Raney Nickel, NH₃/EtOH) A->B C Intermediate: (6-Methylpyridin-3-yl)methanamine (Free Base) B->C Reduction of nitrile to primary amine D Step 2: Salt Formation (HCl in Ether or Isopropanol) C->D E Final Product: (6-Methylpyridin-3-yl)methanamine dihydrochloride D->E Protonation of both nitrogen atoms

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

  • Reduction of 6-Methyl-3-cyanopyridine:

    • To a solution of 6-methyl-3-cyanopyridine in ethanol saturated with ammonia, add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

    • Stir the mixture at room temperature until hydrogen uptake ceases, as monitored by a pressure gauge.

    • Rationale: The ammonia-saturated solvent prevents the formation of secondary amine byproducts. Raney Nickel is a highly effective and common catalyst for nitrile reductions.[12]

  • Work-up and Isolation of Free Base:

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude (6-methylpyridin-3-yl)methanamine free base.

    • Rationale: Filtration is necessary to remove the heterogeneous catalyst. Evaporation of the solvent provides the product, which can be purified further if needed, but is often used directly in the next step.

  • Dihydrochloride Salt Formation:

    • Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) in a slight excess (approx. 2.2 equivalents).

    • Stir the mixture, allowing the dihydrochloride salt to precipitate.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

    • Rationale: The use of two equivalents of HCl ensures the protonation of both the pyridine nitrogen and the primary amine, forming the stable dihydrochloride salt which readily precipitates from non-polar organic solvents.

Analytical Characterization Workflow

Structural confirmation and purity assessment are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed.

characterization_workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity NMR ¹H and ¹³C NMR Spectroscopy COA Certificate of Analysis (CoA) NMR->COA MS Mass Spectrometry (LC-MS) MS->COA HPLC HPLC/UPLC HPLC->COA Product Final Product Sample Product->NMR Confirms proton/carbon environment Product->MS Confirms molecular weight Product->HPLC Determines purity (%)

Caption: Standard analytical workflow for compound validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the presence of all protons and their respective chemical environments. Expected signals would include a singlet for the methyl group, aromatic protons on the pyridine ring, and a singlet for the aminomethyl (CH₂) protons. The integration of these signals would correspond to the number of protons (3H, 3H, 2H, respectively).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show distinct signals for each unique carbon atom in the molecule, confirming the carbon backbone.[13][14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This method provides the molecular weight of the free base (122.17 g/mol ) by detecting the protonated molecule [M+H]⁺ at m/z 123.1.[8][15] It also serves as a purity check.

  • HPLC (High-Performance Liquid Chromatography): HPLC is the standard for determining the purity of the final compound, typically reported as a percentage based on the area of the product peak relative to all other peaks.[16]

PART 3: Applications in Research and Drug Development

The true value of a chemical building block is realized in its application. The (6-methylpyridin-3-yl)methanamine scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of its functional groups and the biological relevance of the pyridine core.[1][2]

Role as a Medicinal Chemistry Scaffold

The primary amine serves as a crucial synthetic handle for a variety of chemical transformations, enabling the construction of large and diverse libraries of compounds for biological screening.[1][17]

  • Amide and Sulfonamide Formation: The primary amine readily reacts with carboxylic acids (or their activated forms, like acyl chlorides) and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is one of the most common strategies in drug design to explore structure-activity relationships (SAR).[17]

  • Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., with sodium cyanoborohydride) yields secondary or tertiary amines, allowing for the introduction of a wide range of substituents.[12]

  • N-Arylation/Alkylation: The amine can undergo coupling reactions to attach various aryl or alkyl groups, further expanding molecular diversity.[17]

The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding.[1] The methyl group at the 6-position can influence the compound's metabolic stability and steric profile. This combination of features makes the scaffold a powerful tool for developing inhibitors for various biological targets, such as kinases and other enzymes.[18][19][20]

scaffold_logic cluster_reactions Synthetic Transformations cluster_derivatives Diverse Chemical Library Scaffold (6-Methylpyridin-3-yl)methanamine Amidation Amidation (R-COOH) Scaffold->Amidation Sulfonylation Sulfonylation (R-SO₂Cl) Scaffold->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, [H]) Scaffold->ReductiveAmination Amide Amide Derivatives Amidation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecAmine Secondary/Tertiary Amines ReductiveAmination->SecAmine

Caption: Role as a scaffold for generating chemical diversity.

PART 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. Adherence to established safety protocols is mandatory when handling any chemical reagent.

GHS Hazard Classification

(6-Methylpyridin-3-yl)methanamine dihydrochloride is classified as hazardous under the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

Category Code Description Pictogram Signal Word
Hazard Statements H302 Harmful if swallowed GHS07 Warning
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statements P261 Avoid breathing dust
P280 Wear protective gloves/eye protection/face protection
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302+P352 IF ON SKIN: Wash with plenty of water

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | | |

Source:[3]

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk.

Protocol for Safe Handling

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[21][22]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[21]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[21]

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional impervious clothing.[21]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[21][22]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[21][22]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[21]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[21]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[21]

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not let the product enter drains.[21]

References

  • SAFETY DATA SHEET. (2018, August 20). Acros PharmaTech Limited. Retrieved March 11, 2026, from [Link]

  • 443344-75-0,(6-Methylpyridin-3-Yl)Methanamine Dihydrochloride. (n.d.). AccelaChem. Retrieved March 11, 2026, from [Link]

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride - CAS 443344-75-0. (n.d.). Moshang Chemical. Retrieved March 11, 2026, from [Link]

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride. (n.d.). Aldlab Chemicals. Retrieved March 11, 2026, from [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • (6-methylpyridin-3-yl)methanamine dihydrochloride (C7H10N2). (n.d.). PubChemLite. Retrieved March 11, 2026, from [Link]

  • [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • (6-methylpyridazin-3-yl)methanamine dihydrochloride (C6H9N3). (n.d.). PubChemLite. Retrieved March 11, 2026, from [Link]

  • 6-Chloro-N-methyl-3-pyridinemethanamine. (2025, March 11). mzCloud. Retrieved March 11, 2026, from [Link]

  • Wang, Y., et al. (2019). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications. Retrieved March 11, 2026, from [Link]

  • Synthesis of 3‐aminomethyl pyridine. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Gunda, G., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved March 11, 2026, from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022, February 21). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • Discovery of novel NLRP3 inhibitors based on machine learning and physical methods. (n.d.). BioMed Central. Retrieved March 11, 2026, from [Link]

  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Product Datasheet. (n.d.). American Elements. Retrieved March 11, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. Retrieved March 11, 2026, from [Link]

  • [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. (n.d.). NextSDS. Retrieved March 11, 2026, from [Link]

  • Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. (2025, December 2). Cresset. Retrieved March 11, 2026, from [Link]

  • Recent advances in medicinal chemistry strategies for the development of METTL3 inhibitors. (2025, June 5). PubMed. Retrieved March 11, 2026, from [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025, August 10). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][3]naphthyridin-2(1H)- one. (n.d.). MIT Open Access Articles. Retrieved March 11, 2026, from [Link]

Sources

Foundational

(6-methyl-3-pyridinyl)methanamine dihydrochloride molecular weight

Analytical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of (6-methyl-3-pyridinyl)methanamine Dihydrochloride Executive Summary (6-methyl-3-pyridinyl)methanamine dihydrochloride (CAS: 443344-75...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of (6-methyl-3-pyridinyl)methanamine Dihydrochloride

Executive Summary

(6-methyl-3-pyridinyl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly polar, bifunctional building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Featuring both an aromatic pyridine nitrogen and a primary aliphatic amine, the compound readily forms a stable dihydrochloride salt[1]. For researchers and drug development professionals, accurately determining and validating the molecular weight of this compound is critical. Errors in stoichiometric calculations during downstream Active Pharmaceutical Ingredient (API) synthesis can lead to significant yield losses and impurity generation.

This whitepaper provides an in-depth technical guide to the theoretical molecular weight calculations, the physicochemical properties of the compound, and the self-validating analytical workflows required to confirm its exact mass and salt stoichiometry.

Physicochemical Properties & Theoretical Molecular Weight Calculation

The molecular architecture of (6-methyl-3-pyridinyl)methanamine consists of a pyridine ring substituted with a methyl group at the 6-position and a methanamine group at the 3-position[2].

Because both nitrogen atoms are basic, the compound is typically supplied as a dihydrochloride salt to enhance chemical stability and aqueous solubility. The total molecular weight is the sum of the free base and two equivalents of hydrochloric acid.

  • Free Base Formula: C7​H10​N2​

  • Dihydrochloride Salt Formula: C7​H12​Cl2​N2​ (or C7​H10​N2​⋅2HCl )

Stoichiometric Breakdown:

  • Carbon (C): 7×12.011=84.077 g/mol

  • Hydrogen (H): 12×1.008=12.096 g/mol

  • Nitrogen (N): 2×14.007=28.014 g/mol

  • Chlorine (Cl): 2×35.450=70.900 g/mol

  • Total Average Molecular Weight: 195.09 g/mol

Table 1: Physicochemical and Molecular Weight Profile
ParameterValue
Chemical Name (6-methyl-3-pyridinyl)methanamine dihydrochloride
CAS Number 443344-75-0
Molecular Formula (Salt) C7​H12​Cl2​N2​
Molecular Weight (Salt) 195.09 g/mol
Molecular Formula (Free Base) C7​H10​N2​
Molecular Weight (Free Base) 122.17 g/mol
Monoisotopic Mass (Free Base) 122.0844 Da
Melting Point 279-280 °C
Physical Form Solid Powder

(Data supported by Sigma-Aldrich and PubChemLite physicochemical databases[1][2])

The Analytical Challenge: Free Base vs. Salt Form Detection

A common pitfall in analytical chemistry is attempting to verify the total molecular weight of a salt directly via Liquid Chromatography-Mass Spectrometry (LC-MS). During the electrospray ionization (ESI) process, the non-covalent chloride counterions are stripped away during droplet desolvation. Consequently, the mass spectrometer only detects the ionized free base.

To establish a self-validating system , the analytical workflow must be orthogonal:

  • High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact monoisotopic mass of the free base.

  • Elemental Analysis (Combustion Analysis) is used to quantify the chlorine content, thereby proving the dihydrochloride stoichiometry and validating the total 195.09 g/mol molecular weight.

Experimental Protocol: Orthogonal Validation Workflow

The following step-by-step methodology details the exact procedures and the underlying causality for validating the molecular weight of (6-methyl-3-pyridinyl)methanamine dihydrochloride.

Step 1: Sample Preparation for LC-MS
  • Action: Dissolve 1.0 mg of the dihydrochloride powder in 1.0 mL of 95:5 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The high organic ratio is essential to prevent solvent-mismatch peak distortion when injecting the sample onto a HILIC column. Formic acid serves a dual purpose: it maintains the acidic pH required to keep the basic nitrogen atoms fully protonated in solution, and it provides the necessary protons for efficient [M+H]+ formation during electrospray ionization.

Step 2: Chromatographic Separation (HILIC)
  • Action: Inject 2 µL onto an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient from 95% Mobile Phase B (Acetonitrile) to 50% B against Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) over 5 minutes.

  • Causality: (6-methyl-3-pyridinyl)methanamine is a highly polar, low-molecular-weight diamine. On standard reversed-phase (C18) columns, it elutes in the void volume, suffering from severe ion suppression from unretained matrix components. HILIC provides orthogonal retention based on hydrophilic partitioning into a water-enriched layer on the stationary phase, ensuring sharp peak shapes and optimal MS sensitivity.

Step 3: High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap)
  • Action: Acquire data in ESI+ mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 123.0917.

  • Causality: HRMS provides sub-ppm mass accuracy, unambiguously confirming the empirical formula ( C7​H10​N2​ ) of the free base and ruling out isobaric interferences.

Step 4: Elemental Analysis (Self-Validating Step for Salt Stoichiometry)
  • Action: Perform CHN-Cl combustion analysis on the bulk solid powder.

  • Causality: Because LC-MS cannot directly confirm the dihydrochloride stoichiometry, Elemental Analysis acts as the self-validating orthogonal step. A theoretical yield of 36.34% Chlorine by mass ( 70.90/195.09 ) confirms the di-salt formulation (differentiating it from a monohydrochloride or free base), effectively validating the total molecular weight of 195.09 g/mol .

HRMS Data Presentation

When analyzing the compound via HRMS, various adducts can form depending on the mobile phase additives. The table below summarizes the predicted m/z values and Collision Cross Sections (CCS) to aid in ion mobility-mass spectrometry (IM-MS) identification[2].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
Adduct SpeciesTheoretical m/zPredicted CCS (Ų)Ionization Mode
[M+H]+ 123.0917 123.4 Positive (ESI+)
[M+NH4​]+ 140.1182144.3Positive (ESI+)
[M+Na]+ 145.0736131.9Positive (ESI+)
[M−H]− 121.0771125.6Negative (ESI-)

(Predicted Collision Cross Section values calculated using CCSbase via PubChemLite[2])

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analytical Workflow cluster_2 Orthogonal Validation Prep Dissolution in 95% ACN (0.1% Formic Acid) HILIC HILIC Chromatography (Polar Analyte Retention) Prep->HILIC Injection EA Elemental Analysis (CHN-Cl) Confirms 2x HCl Stoichiometry Prep->EA Bulk Powder Analysis ESI Positive ESI (+) Desolvation & Ionization HILIC->ESI Elution HRMS High-Resolution MS (TOF / Orbitrap) ESI->HRMS Ion Transfer Result Validated Free Base MW [M+H]+ m/z = 123.0917 HRMS->Result Exact Mass

Figure 1: Orthogonal analytical workflow for validating molecular weight and salt stoichiometry.

References

  • Title : (6-methylpyridin-3-yl)methanamine dihydrochloride (C7H10N2) - PubChemLite Source : uni.lu (PubChemLite Database) URL : [Link]

Sources

Exploratory

Synthesis of (6-Methylpyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a picolyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a picolylamine scaffold, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-parasitic agents, and novel G protein-coupled receptor (GPCR) ligands[2]. This whitepaper provides an in-depth, self-validating technical protocol for its synthesis, focusing on the highly scalable and atom-economical catalytic hydrogenation of 6-methylnicotinonitrile[3].

Retrosynthetic Analysis & Mechanistic Causality

The most direct and scalable route to (6-methylpyridin-3-yl)methanamine is the reduction of the corresponding nitrile, 6-methylnicotinonitrile[4]. While chemical reductants such as Lithium Aluminum Hydride ( LiAlH4​ ) or Borane-THF ( BH3​⋅THF ) are viable at the bench scale, they pose significant safety, workup, and environmental challenges upon scale-up. Consequently, heterogeneous catalytic hydrogenation is the industry standard[5].

The Causality of Acidic Media in Nitrile Reduction

A common pitfall in the catalytic hydrogenation of nitriles to primary amines is the formation of secondary and tertiary amine byproducts. Mechanistically, the reduction proceeds via a highly reactive aldimine intermediate. In neutral or basic media, the newly formed primary amine can act as a nucleophile, attacking the unreacted aldimine. Subsequent elimination of ammonia yields a secondary amine dimer, severely degrading the reaction yield.

The Solution: By conducting the hydrogenation in the presence of stoichiometric hydrochloric acid ( HCl ), the system is thermodynamically driven toward the desired product. The acid serves a dual purpose:

  • Kinetic Trapping: It immediately protonates the nascent primary amine into its non-nucleophilic ammonium salt ( -NH3+​ ), kinetically outcompeting the bimolecular condensation with the aldimine.

  • Direct Salt Formation: It directly yields the dihydrochloride salt in situ, bypassing the need for a secondary salt-formation step and enhancing the stability of the final active pharmaceutical ingredient (API) intermediate[6].

Mechanism A 6-Methylnicotinonitrile (Starting Material) B Surface-Bound Nitrile (Pd/C Catalyst) A->B H2 Adsorption on Pd C Aldimine Intermediate (Highly Reactive) B->C Partial Reduction (+H2) D Primary Amine (Free Base) C->D Complete Reduction (+H2) E Secondary Amine Dimer (Undesired Byproduct) C->E Nucleophilic Attack by Primary Amine (Occurs in neutral/basic media) F (6-Methylpyridin-3-yl)methanamine Dihydrochloride C->F Direct Reduction in Acidic Media D->F In situ Protonation (+ 2 HCl) (Prevents dimer formation)

Retrosynthetic and mechanistic pathway for the reduction of 6-methylnicotinonitrile.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system; specific observational checkpoints ensure the integrity of the reaction at every stage.

Materials and Reagents
  • Starting Material: 6-Methylnicotinonitrile (10.0 g, 84.6 mmol)[3]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt%)

  • Solvent: Methanol (HPLC grade, 100 mL)

  • Acid: Concentrated Hydrochloric Acid (37% aq., 15.0 mL, ~180 mmol, >2.0 eq)

  • Atmosphere: Hydrogen gas ( H2​ , 99.99% purity)

Step-by-Step Synthesis Workflow
  • Reaction Setup (Checkpoint 1): To a 250 mL Parr hydrogenation bottle, add 6-methylnicotinonitrile (10.0 g) and methanol (100 mL). Stir until complete dissolution is observed (validating starting material purity).

  • Acidification: Slowly add concentrated HCl (15.0 mL) dropwise to the solution. Note: An exotherm may occur. The solution must remain clear.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Safety: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always use wet Pd/C or purge the flask with nitrogen prior to addition.

  • Purging and Pressurization: Connect the bottle to the Parr hydrogenator. Purge the vessel with Nitrogen ( N2​ ) three times to remove oxygen, followed by three purges with H2​ . Pressurize the vessel to 45 psi with H2​ .

  • Hydrogenation (Checkpoint 2): Initiate mechanical shaking at room temperature. Monitor the pressure gauge. The reaction is self-validating when the pressure drops steadily, indicating H2​ uptake. Repressurize to 45 psi as needed. The reaction is deemed complete when the pressure remains strictly constant for 45 consecutive minutes (typically 4–6 hours).

  • Filtration (Checkpoint 3): Vent the H2​ gas safely and purge with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (2 × 20 mL). Validation: The filtrate must be completely clear and colorless, indicating total catalyst removal.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C until a thick slurry forms. Add absolute ethanol (30 mL) and heat to reflux to dissolve the residue, then slowly add diethyl ether (50 mL) until the solution becomes cloudy.

  • Isolation: Cool the mixture to 0 °C for 2 hours. Filter the resulting white crystalline solid, wash with cold diethyl ether (20 mL), and dry in a vacuum oven at 45 °C for 12 hours to afford the title compound.

Workflow S1 1. Reaction Setup (Parr Hydrogenator) S2 2. Inert Purging (N2 x3, H2 x3) S1->S2 S3 3. Hydrogenation (45 psi, 10% Pd/C, HCl) S2->S3 S4 4. Catalyst Removal (Celite Pad Filtration) S3->S4 S5 5. Crystallization (EtOH / Et2O) S4->S5 S6 6. Vacuum Drying (Final API Intermediate) S5->S6

Step-by-step operational workflow for the catalytic hydrogenation process.

Data Presentation & Analytical Characterization

To ensure reproducibility across different R&D environments, the optimization parameters and expected analytical profiles are summarized below.

Table 1: Optimization of Nitrile Reduction Conditions

A comparative analysis demonstrating the necessity of acidic media for high-yield primary amine synthesis.

EntryCatalyst SystemSolventAdditive H2​ PressureYield (%)Major Impurity Profile
110% Pd/CMethanolNone1 atm45%Secondary amine dimer (~40%)
2Raney NiMethanol NH3​ (aq)50 psi78%Trace desmethyl byproduct[5]
3 10% Pd/C Methanol Conc. HCl (2.2 eq) 45 psi 92% None (Clean Dihydrochloride)
4 LiAlH4​ THFNoneN/A65%Incomplete reduction products
Table 2: Analytical Characterization Data

Standardized analytical metrics for verifying the identity and purity of (6-methylpyridin-3-yl)methanamine dihydrochloride[1].

Analytical TechniqueOperating ParametersObserved Data / Spectral Assignments
1 H NMR 400 MHz, D2​O δ 8.65 (s, 1H, H-2), 8.40 (d, J=8.2 Hz, 1H, H-4), 7.85 (d, J=8.2 Hz, 1H, H-5), 4.35 (s, 2H, -CH2​- ), 2.75 (s, 3H, -CH3​ )
13 C NMR 100 MHz, D2​O δ 153.2, 141.5, 139.8, 128.4, 125.1, 40.2 ( -CH2​- ), 19.5 ( -CH3​ )
ESI-MS Positive Ion Modem/z 123.09 [M+H] + (Corresponds to free base)
Melting Point Capillary Method279 – 280 °C (Decomposition)

Scalability and Green Chemistry Considerations

When transitioning this protocol from the bench to pilot-plant scale, several green chemistry principles apply:

  • Catalyst Recovery: The 10% Pd/C catalyst captured on the Celite pad can be processed by precious metal refiners, ensuring high circularity and reducing the overall environmental footprint of the synthesis[7].

  • Atom Economy: Catalytic hydrogenation boasts an exceptional atom economy compared to hydride reductions, as hydrogen gas incorporates entirely into the product without generating stoichiometric aluminum or boron waste.

  • Solvent Recycling: The methanol solvent recovered during the rotary evaporation step can be distilled and recycled for subsequent hydrogenation batches, minimizing volatile organic compound (VOC) emissions.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • 5-Cyano-2-picoline | High-Purity Research Chemical Source: Benchchem URL
  • (6-methylpyridin-3-yl)
  • Supporting Information - General procedure for preparation of intermediates Source: The Royal Society of Chemistry URL

Sources

Foundational

The Strategic Role of (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Advanced Pharmacophore Design

Executive Summary In the landscape of modern medicinal chemistry, the selection of optimal building blocks dictates the trajectory of lead optimization. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of optimal building blocks dictates the trajectory of lead optimization. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) has emerged as a highly privileged scaffold in the synthesis of targeted therapeutics, ranging from kinase inhibitors to metabolic enzyme modulators[1],[2].

This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and the precise synthetic methodologies required to seamlessly integrate this building block into complex drug discovery workflows.

Physicochemical & Structural Profiling

To ensure reproducible synthesis and formulation, understanding the quantitative parameters of the building block is paramount. The dihydrochloride salt form is explicitly preferred over the free base (CAS: 56622-54-9) due to its superior bench stability, resistance to atmospheric oxidation, and precise stoichiometric handling[3],[1].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (6-Methylpyridin-3-yl)methanamine dihydrochloride
CAS Number 443344-75-0[1]
Molecular Formula C₇H₁₀N₂ · 2HCl (C₇H₁₂Cl₂N₂)[1]
Molecular Weight 195.09 g/mol (Salt) / 122.17 g/mol (Free Base)
Melting Point 279–280 °C[1]
SMILES CC1=NC=C(C=C1)CN.Cl.Cl[4]
Physical Form Solid powder[1]
Mechanistic Rationale of the Scaffold

The architectural design of this molecule offers three distinct functional advantages in drug-target interactions:

  • The Pyridine Nitrogen (Hydrogen Bond Acceptor): In the development of Salt Inducible Kinase (SIK) inhibitors, the pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[2],[5].

  • The 6-Methyl Group (Steric Bumper): The methyl group at the C6 position is not merely passive; it serves as a lipophilic vector that occupies specific hydrophobic sub-pockets. This steric boundary restricts the molecule's conformational freedom, significantly enhancing selectivity against off-target kinases[2].

  • The 3-Methanamine Linker (Conformational Flexibility): The sp³-hybridized methylene bridge breaks the aromatic conjugation, allowing the primary amine to project into solvent-exposed regions or navigate complex allosteric pockets, a feature critical in the design of Glutaminase (GLS1) inhibitors[6] and Vanin-1 enzyme modulators[7].

Synthetic Methodologies & Reaction Logic

The primary amine of the methanamine group is highly nucleophilic, making it an ideal vector for amidation, reductive amination, and nucleophilic aromatic substitution (SNAr). However, because the compound is supplied as a dihydrochloride salt, in situ neutralization is a mandatory prerequisite for successful functionalization.

Reactivity Core (6-Methylpyridin-3-yl)methanamine Dihydrochloride FreeBase Free Base Intermediate (In Situ Generation) Core->FreeBase + 2.0 eq DIPEA Neutralization Amidation Amide Coupling (Kinase Inhibitors) FreeBase->Amidation + R-COOH, HATU RedAmin Reductive Amination (N-Alkyl Derivatives) FreeBase->RedAmin + R-CHO, NaBH(OAc)3 Urea Urea Formation (Isocyanate Reaction) FreeBase->Urea + R-NCO

Structural functionalization pathways of the methanamine core.

Standardized Experimental Protocol: HATU-Mediated Amide Coupling

The most frequent application of this building block is its coupling with complex carboxylic acids to yield bioactive amides[6],[7]. The following protocol is engineered as a self-validating system , ensuring that the causality of each chemical choice prevents common failure modes (e.g., incomplete coupling due to unneutralized HCl).

Causality of Reagent Selection:
  • Coupling Agent (HATU): Selected over EDC/HOBt for its superior kinetics and ability to couple sterically hindered substrates via the highly reactive HOAt ester intermediate.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen because it is non-nucleophilic. Critical Logic: Exactly 2.0 equivalents are consumed immediately to neutralize the 2HCl salt. An additional 1.0–1.5 equivalents are required to deprotonate the carboxylic acid and drive the HATU activation. Thus, a minimum of 3.0 equivalents is mandatory.

  • Solvent (Anhydrous DMF): Required to fully solubilize both the highly polar dihydrochloride salt and the organic acid prior to base addition.

Protocol Step1 1. Reagent Preparation Weigh Amine Salt & Acid Step2 2. Solvation Dissolve in Anhydrous DMF Step1->Step2 Step3 3. Base Addition Add 3.0-3.5 eq DIPEA Step2->Step3 Ensure complete dissolution Step4 4. Activation Add 1.2 eq HATU Step3->Step4 Liberate free amine Step5 5. Reaction Stir 2-4h at 25°C Step4->Step5 Form active HOAt ester Step6 6. Workup NaHCO3 Wash & Extraction Step5->Step6 Monitor via LC-MS

Standardized workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.0 eq) and (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq).

  • Solvation: Suspend the reagents in anhydrous DMF (typically 0.1 M to 0.2 M concentration relative to the acid) under an inert nitrogen atmosphere.

  • Base Addition (The Neutralization Step): Add DIPEA (3.5 eq) dropwise at 0 °C. Observation: The cloudy suspension of the dihydrochloride salt will transition into a clear solution as the free amine is liberated.

  • Activation: Add HATU (1.2 eq) in a single portion. Allow the reaction mixture to warm to room temperature (25 °C).

  • System Validation (Monitoring): Stir for 2–4 hours. Validate reaction progress via LC-MS. The system is self-validating when the mass of the starting acid disappears, replaced entirely by the [M+H]⁺ peak of the target amide.

  • Targeted Aqueous Workup:

    • Dilute the mixture with Ethyl Acetate (10 volumes).

    • Wash sequentially with saturated aqueous NaHCO₃ (3 × 5 volumes). Causality: The basic wash hydrolyzes unreacted HATU and removes the acidic HOAt byproduct, while keeping the newly formed pyridine-amide in its neutral, organic-soluble state.

    • Wash with brine (3 × 5 volumes) to pull residual DMF into the aqueous layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Sources

Exploratory

(6-Methylpyridin-3-yl)methanamine dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (6-Methylpyridin-3-yl)methanamine Dihydrochloride Foreword: A Practical Guide for the Research Scientist This document serves as a comprehensive technical guide on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Foreword: A Practical Guide for the Research Scientist

This document serves as a comprehensive technical guide on the solubility profile of (6-Methylpyridin-3-yl)methanamine dihydrochloride. As a Senior Application Scientist, the goal is not merely to present data but to provide a foundational understanding of why specific experimental choices are made and how to interpret the results within the context of drug discovery and development. Publicly available, specific quantitative solubility data for this exact molecule is limited. Therefore, this guide will focus on the robust, universally applicable methodologies required to establish a comprehensive solubility profile for a compound of this nature—a polar, ionizable pyridinic structure presented as a dihydrochloride salt. We will treat (6-Methylpyridin-3-yl)methanamine dihydrochloride as our central case study to illustrate these critical principles and protocols.

Compound Overview and Structural Considerations

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a small molecule featuring a pyridine ring, a basic aminomethyl group, and a methyl substituent. It is supplied as a dihydrochloride salt, a crucial factor that dictates its initial physicochemical properties.

PropertyValueSource
Linear Formula C₇H₁₂N₂Cl₂
CAS Number 443344-75-0
Molecular Weight 195.09 g/mol
Physical Form Powder
Melting Point 279-280 °C

The structure itself provides immediate clues to its expected solubility behavior. The pyridine nitrogen and the primary amine are both basic and will be protonated at lower pH values. The dihydrochloride salt form indicates that the compound is pre-disposed to solubility in aqueous media. The "like dissolves like" principle suggests that its polarity will make it more soluble in polar solvents.[1] However, the interplay between the free base and its salt forms, governed by the pKa of the ionizable groups and the pH of the medium, is the most critical factor influencing its aqueous solubility.[2][3]

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug development, "solubility" is not a single value. It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility : This measures the concentration at which a compound, typically dissolved in a concentrated DMSO stock, precipitates when diluted into an aqueous buffer. It's a high-throughput measurement often used in early discovery to flag potential issues.[5][6] The resulting precipitate is often amorphous.[7][8]

  • Thermodynamic Solubility : This is the true equilibrium solubility. It is the concentration of a compound in a saturated solution when it has been in contact with an excess of its most stable solid form for a sufficient time to reach equilibrium.[4][5] This is the gold-standard measurement for biopharmaceutical classification and formulation development.[5]

A large discrepancy between kinetic and thermodynamic solubility can indicate a propensity for the compound to form supersaturated solutions, which may be beneficial for absorption but also carries the risk of precipitation over time.[2]

Core Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The most widely accepted method for determining thermodynamic solubility is the shake-flask method, endorsed by regulatory bodies like the ICH.[1][9][10] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the standard workflow for this critical experiment.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 37°C) for 24-72 hours A->B C Visually inspect for presence of solid excess B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant using a low-binding syringe filter (e.g., PTFE) D->E F Prepare serial dilutions of the clear filtrate E->F G Analyze concentration via validated HPLC-UV method F->G H Calculate solubility against a standard curve G->H

Caption: Generalized workflow for the shake-flask equilibrium solubility method.

Detailed Step-by-Step Protocol

Objective : To determine the thermodynamic solubility of (6-Methylpyridin-3-yl)methanamine dihydrochloride in a specified buffer at 37 °C.

Materials :

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Calibrated pH meter

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Buffer solution (e.g., pH 1.2, 4.5, 6.8 pharmacopoeial buffers)[9][11]

Procedure :

  • Preparation : Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the desired buffer. The excess solid should be clearly visible.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (37 ± 1 °C for biopharmaceutical relevance) and agitation speed.[9][10] Allow the system to equilibrate for 24 to 72 hours. Time to equilibrium should be assessed in preliminary experiments by measuring concentration at various time points (e.g., 24, 48, 72 hours) until the value stabilizes.[10]

  • pH Verification : After equilibration, measure the pH of the slurry to ensure it has not shifted significantly from the target value.[9][10] If it has, the buffer capacity may be insufficient, or the compound itself is influencing the final pH.

  • Phase Separation : Centrifuge the vials to pellet the excess solid. Carefully draw the supernatant using a pipette and filter it through a chemically inert, low-binding syringe filter to remove any remaining particulates.[1]

  • Quantification : Prepare accurate dilutions of the clear filtrate. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with standards of known concentrations.[1]

  • Data Reporting : Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

Trustworthiness Check : The protocol's integrity relies on ensuring true equilibrium is reached and that the analytical method is accurate and specific. The stability of the compound in the test media over the experiment's duration must also be confirmed; degradation of >10% would invalidate the results.[9][11]

Critical Factors Influencing Solubility

The Impact of pH

For an ionizable compound like (6-Methylpyridin-3-yl)methanamine dihydrochloride, pH is the most dominant factor influencing aqueous solubility. As a weak base, its solubility is expected to be significantly higher in acidic environments where the amine and pyridine nitrogen are protonated, forming more soluble salt species.[2][3]

According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9][12][13] Therefore, determining the pH-solubility profile across this range is a regulatory requirement for biowaiver considerations.

Experimental Design : The shake-flask method should be repeated using at least three different buffers covering this range, typically pH 1.2, pH 4.5, and pH 6.8.[11]

Illustrative pH-Solubility Profile (Note: The following data is illustrative for a typical basic compound and not specific experimental data for the topic compound.)

pHExpected Solubility BehaviorIllustrative Solubility (mg/mL)
1.2 High (Fully Protonated)> 50
4.5 High to Moderate~ 25
6.8 Lower (Approaching pKa)~ 5
7.4 Low (Predominantly Free Base)< 1
The Role of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be characterized, especially if temperature fluctuations are expected during manufacturing or storage. Solubility studies for biopharmaceutical purposes are standardized at 37 °C to mimic physiological conditions.[9][10]

Co-solvents and Formulation Vehicles

In cases of poor aqueous solubility, co-solvents are used to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2] While (6-Methylpyridin-3-yl)methanamine dihydrochloride is expected to be water-soluble, understanding its behavior in common formulation vehicles is crucial.

Common Co-solvents for Investigation :

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Experimental Approach : A screening study can be performed using the shake-flask method with various binary mixtures of water and a co-solvent (e.g., 10%, 20%, 50% co-solvent in water) to map the solubility profile.

The Influence of Solid-State Form (Polymorphism)

Different crystalline forms (polymorphs) or an amorphous state of a compound can have different crystal lattice energies, leading to significant differences in thermodynamic solubility.[5] A metastable polymorph will generally exhibit higher solubility than the most stable form before potentially converting over time. It is crucial to characterize the solid form of the material used for solubility studies (e.g., via XRPD) and to analyze the solid material remaining after the experiment to check for any phase transformations.[7][14]

Safety and Handling

Conclusion: Building a Comprehensive Profile

Establishing the solubility profile of (6-Methylpyridin-3-yl)methanamine dihydrochloride, or any new chemical entity, is a foundational step in its development. It requires more than a single measurement; it demands a systematic investigation into the effects of pH, temperature, and solvent composition. The robust shake-flask method provides the definitive thermodynamic solubility, which, when compared with high-throughput kinetic data, offers a complete picture of the compound's behavior. This understanding is paramount for guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and effective drug product.

References

  • ICH Harmonised Guideline. Biopharmaceutics Classification System-Based Biowaivers M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center (DTIC). [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. PubChem. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 395. [Link]

  • ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9. Taiwan Food and Drug Administration. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Metrics Contract Services. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

  • M9: Biopharmaceutics Classification system-based Biowaivers. ICH. [Link]

  • Peral, F., & Tovar, E. (1992). Substituent and pH effects on self-association of pyridine derivatives in aqueous solution. An ultraviolet study. Journal of Molecular Structure, 266, 329-335. [Link]

  • Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Polymers, 13(2), 273. [Link]

  • [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. NextSDS. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach. MDPI. [Link]

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS. European Patent Office. [Link]

  • Novel Polymorphic Patterns for Elacestrant Dihydrochloride. MDPI. [Link]

  • Structural characterization and comparative analysis of polymorphic forms of psilocin (4-hydroxy-N,N-dimethyltryptamine). ResearchGate. [Link]

  • [6-(morpholin-4-yl)pyridin-3-yl]methanamine. PubChemLite. [Link]

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Foundational

Spectroscopic Profiling of (6-Methylpyridin-3-yl)methanamine Dihydrochloride: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, functionalized pyridine derivatives serve as foundational pharmacophores, frequently appearing in kinase inhibitors, epigenetic modulators, and central nervous system (CNS) the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridine derivatives serve as foundational pharmacophores, frequently appearing in kinase inhibitors, epigenetic modulators, and central nervous system (CNS) therapeutics. (6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9) is a highly versatile building block. However, in its free base form, the primary amine is susceptible to oxidation, and the compound exhibits volatility and handling challenges.

To circumvent these issues, the compound is routinely isolated and utilized as a dihydrochloride salt ( C7​H12​Cl2​N2​ ). This salt form protonates both the basic pyridine nitrogen and the primary amine, dramatically altering its physicochemical properties and its spectroscopic signature. This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic data (NMR, MS, IR) for (6-Methylpyridin-3-yl)methanamine dihydrochloride, establishing a self-validating framework for researchers to confirm structural integrity and purity during synthesis and scale-up.

Physicochemical Profiling & Salt Rationale

The conversion of the free base to the dihydrochloride salt is a deliberate experimental choice designed to enhance aqueous solubility and long-term bench stability.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (6-Methylpyridin-3-yl)methanamine dihydrochloride
Molecular Formula C7​H10​N2​⋅2HCl ( C7​H12​Cl2​N2​ )
Molecular Weight 195.09 g/mol (Free base: 122.17 g/mol )
Appearance White to off-white crystalline solid
Solubility Highly soluble in H2​O and DMSO; insoluble in non-polar solvents (e.g., Hexane, CDCl3​ )
Ionization State Pyridinium cation and primary ammonium cation

Expert Insight: The insolubility of the dihydrochloride salt in deuterated chloroform ( CDCl3​ ) necessitates the use of deuterated dimethyl sulfoxide (DMSO- d6​ ) or deuterium oxide ( D2​O ) for Nuclear Magnetic Resonance (NMR) spectroscopy. DMSO- d6​ is preferred as it prevents the rapid proton exchange of the −NH3+​ and pyridinium N−H+ protons that occurs in D2​O , allowing for complete structural assignment[1].

Spectroscopic Characterization & Causality

1H NMR Spectroscopy

The protonation of the pyridine ring fundamentally alters the electron density of the aromatic system. The positive charge on the pyridinium nitrogen exerts a strong electron-withdrawing inductive and resonance effect, deshielding the ring protons and shifting them downfield compared to the free base[2].

Table 2: 1H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale for Shift
~2.70 Singlet (s)3H −CH3​ (C6)Shifted downfield from ~2.44 ppm (free base) due to the adjacent protonated pyridinium nitrogen.
~4.15 Broad singlet (br s)2H −CH2​− (C3)Deshielded by the adjacent −NH3+​ group.
~7.85 Doublet (d, J=8.0 Hz)1HPyridine H-5Ortho to the methyl group; deshielded by the pyridinium core.
~8.40 Doublet of doublets (dd, J=8.0,2.0 Hz)1HPyridine H-4Meta to the nitrogen; exhibits classic ortho ( 8.0 Hz) and meta ( 2.0 Hz) coupling.
~8.85 Doublet (d, J=2.0 Hz)1HPyridine H-2Ortho to the pyridinium nitrogen; experiences the maximum deshielding effect[2].
~8.60 Broad singlet (br s)3H −NH3+​ Primary ammonium protons; broadened due to quadrupolar relaxation of nitrogen.
~11.50 Broad singlet (br s)1HPyridinium N−H+ Highly deshielded acidic proton; often broadened or absent due to exchange with trace water.
13C NMR Spectroscopy

The 13C NMR spectrum corroborates the 1H NMR data. The electron deficiency of the pyridinium ring shifts the ortho and para carbons downfield.

Table 3: 13C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)AssignmentCarbon Type
~19.5 −CH3​ Primary alkyl carbon
~39.0 −CH2​− Secondary alkyl carbon (adjacent to −NH3+​ )
~126.5 C-5Aromatic CH
~130.0 C-3Aromatic quaternary carbon (attached to −CH2​− )
~140.5 C-4Aromatic CH
~145.0 C-2Aromatic CH (adjacent to N+ )
~156.0 C-6Aromatic quaternary carbon (attached to −CH3​ )
Electrospray Ionization Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), the dihydrochloride salt dissociates, and the mass spectrometer detects the protonated free base. The base peak is observed at m/z 123.1 ( [M+H]+ ). A characteristic fragmentation pattern involves the neutral loss of ammonia ( NH3​ , 17 Da), yielding a stable benzyl-type carbocation (pyridinium-methyl cation) at m/z 106.1 [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • 3200 - 2800 cm−1 : Broad, overlapping bands corresponding to N−H stretching of the −NH3+​ and pyridinium N−H+ groups, masking the standard C−H stretches.

  • 1630 & 1510 cm−1 : Strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridinium ring.

  • 1450 cm−1 : Aliphatic −CH2​− and −CH3​ bending modes.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when acquiring spectroscopic data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Desiccation: Dry the (6-Methylpyridin-3-yl)methanamine dihydrochloride sample in a vacuum desiccator over P2​O5​ for 12 hours to remove hygroscopic moisture, which can obscure the −NH3+​ signal in NMR.

  • Solvent Selection: Dissolve 15-20 mg of the dried compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS). Do not use CDCl3​ due to insolubility.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with 16 scans. Acquire the 13C spectrum using a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons (C-3 and C-6).

  • Validation: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm for 1H and the septet at 39.52 ppm for 13C .

Protocol 2: LC-ESI-MS Analysis
  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 before injection.

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The highly polar dihydrochloride salt will elute very early (near the void volume) unless ion-pairing reagents or HILIC columns are utilized.

  • Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Scan from m/z 50 to 500.

Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of the analytical validation and the mechanistic fragmentation of the molecule.

G A Compound Synthesis (6-Methylpyridin-3-yl)methanamine B Salt Formation (+ 2 HCl) A->B C Dihydrochloride Salt Isolation B->C D 1H & 13C NMR (DMSO-d6) C->D E ESI-MS (Positive Ion Mode) C->E F FT-IR (KBr Pellet) C->F G Structural Elucidation & Purity Confirmation D->G E->G F->G

Analytical workflow for the spectroscopic validation of (6-Methylpyridin-3-yl)methanamine.

G A [M+H]+ Precursor Ion m/z 123.1 B Loss of NH3 (-17 Da) A->B C Product Ion m/z 106.1 B->C

Proposed ESI-MS fragmentation pathway showing the characteristic loss of ammonia.

References

  • Der Pharma Chemica. Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives. Available at: [Link]

  • AIP Publishing. Carbon-13 Magnetic Resonance Studies on Charge-Transfer Complexes: Pyridine-Iodine and Pyridine Hydrochloride. Available at: [Link]

Sources

Exploratory

(6-Methylpyridin-3-yl)methanamine Dihydrochloride: A Versatile Scaffold for Advanced Proteomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the dynamic landscape of proteomics, the demand for novel chemical tools to dissect the complexity of the proteo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of proteomics, the demand for novel chemical tools to dissect the complexity of the proteome is ever-increasing. While commercially available reagents have revolutionized quantitative proteomics, the development of custom chemical probes offers researchers unparalleled flexibility to address specific biological questions and to innovate new methodologies. This guide introduces (6-Methylpyridin-3-yl)methanamine dihydrochloride as a versatile and promising chemical scaffold for the synthesis of advanced, amine-reactive probes for mass spectrometry-based proteomics. Its inherent chemical properties make it an ideal starting point for the development of novel isobaric tagging reagents, offering potential advantages in ionization efficiency and the generation of unique reporter ions for quantitative analysis. This document will provide a comprehensive overview of the rationale for its use, a hypothetical framework for its incorporation into a novel isobaric tag, and detailed protocols for its synthesis and application in a proteomics workflow.

Core Chemical Attributes and Rationale for Use in Proteomics

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a primary amine featuring a pyridine ring, a combination of functional groups that are highly advantageous for the design of chemical probes for mass spectrometry.

  • Primary Amine: The methanamine group provides a reactive primary amine. This is the key functional group for conjugation to peptides, as it can be readily targeted by amine-reactive chemistries, most notably the formation of stable amide bonds with N-hydroxysuccinimide (NHS) esters. This allows for the covalent labeling of the N-terminus of peptides and the epsilon-amino group of lysine residues, a cornerstone of many quantitative proteomics strategies.[1]

  • The Pyridine Ring: The pyridine moiety is particularly beneficial for mass spectrometry applications. When incorporated into a labeling reagent, the nitrogen atom of the pyridine ring can be quaternized to form a permanently charged pyridinium salt. This fixed positive charge can significantly enhance the ionization efficiency of labeled peptides during electrospray ionization (ESI), leading to improved sensitivity in their detection.[2][3] Furthermore, upon fragmentation in the mass spectrometer, the stable pyridinium ring can be released as a distinct, detectable reporter ion, which is the fundamental principle of isobaric tagging for relative quantification.[2][3]

PropertyValueSource
Chemical Formula C7H12Cl2N2[4]
Molecular Weight 195.09 g/mol [4]
CAS Number 443344-75-0[4]
Physical Form Powder[4]
Melting Point 279-280 °C[4]

A Hypothetical Pyridinium-Based Isobaric Tag: "Pyr-IsoTag"

Based on the principles of existing isobaric tags like TMT and iTRAQ, we can conceptualize a novel, custom isobaric labeling reagent, which we will hypothetically name "Pyr-IsoTag," derived from (6-Methylpyridin-3-yl)methanamine dihydrochloride.

An isobaric tag generally consists of three key components:

  • Reporter Group: This is the portion of the tag that is released during MS/MS fragmentation and has a unique mass for each version of the tag, allowing for the relative quantification of peptides from different samples. In our hypothetical Pyr-IsoTag, the (6-Methylpyridin-3-yl)methanamine core would form the basis of the reporter ion.

  • Balancer Group: This part of the tag has a mass that "balances" out the mass differences in the reporter group, ensuring that all versions of the tag have the same overall mass. This is crucial for the "isobaric" nature of the tags.

  • Reactive Group: This is the functional group that covalently attaches the tag to the peptide, typically through an amine-reactive NHS ester.

Caption: General structure of a hypothetical Pyr-IsoTag.

Synthesis of a Hypothetical Amine-Reactive Pyr-IsoTag

To be used as a peptide labeling reagent, the (6-Methylpyridin-3-yl)methanamine core needs to be derivatized to include a balancer group and an amine-reactive functional group. A common and effective method is to create an N-hydroxysuccinimide (NHS) ester.[5][6][7] The following is a plausible, albeit hypothetical, multi-step synthesis protocol.

Step 1: Acylation of (6-Methylpyridin-3-yl)methanamine

The primary amine of (6-Methylpyridin-3-yl)methanamine would first be acylated with a carboxylic acid that will serve as the linker to the balancer and reactive groups. This carboxylic acid would already contain the isotopically labeled atoms that will form the balancer group.

Step 2: Activation of the Carboxylic Acid with N-Hydroxysuccinimide (NHS)

The terminal carboxylic acid of the acylated intermediate is then activated with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC), to form the amine-reactive NHS ester.[8]

Synthesis_Workflow cluster_synthesis Hypothetical Synthesis of Amine-Reactive Pyr-IsoTag Start (6-Methylpyridin-3-yl)methanamine dihydrochloride Acylation Step 1: Acylation (with isotopically labeled carboxylic acid) Start->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Activation Step 2: NHS Ester Formation (DCC, NHS) Intermediate->Activation Final_Product Amine-Reactive Pyr-IsoTag (NHS Ester) Activation->Final_Product

Caption: Hypothetical synthesis workflow for an amine-reactive Pyr-IsoTag.

Experimental Protocol for Peptide Labeling with Pyr-IsoTag

The following is a detailed protocol for the labeling of peptide samples with our hypothetical Pyr-IsoTag, based on standard procedures for other isobaric tags.[9]

Materials:

  • Lyophilized peptide samples (from protein digestion)

  • Pyr-IsoTag reagents (dissolved in anhydrous acetonitrile or DMSO)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Hydroxylamine solution (5% w/v)

  • C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Sample Preparation: Ensure protein samples have been reduced, alkylated, and digested (e.g., with trypsin). Desalt the resulting peptide mixture using C18 SPE and lyophilize to dryness.

  • Reconstitution: Reconstitute each peptide sample in 100 µL of 100 mM TEAB buffer.

  • Labeling Reaction: Add the appropriate Pyr-IsoTag reagent to each respective peptide sample. The optimal ratio of tag to peptide should be empirically determined, but a starting point of 8:1 (w/w) is common.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with occasional vortexing.

  • Quenching: Add 8 µL of 5% hydroxylamine solution to each sample and incubate for 15 minutes to quench the reaction by hydrolyzing any unreacted NHS ester.

  • Pooling: Combine all labeled samples into a single microfuge tube.

  • Desalting: Desalt the pooled sample using a C18 SPE cartridge to remove excess labeling reagent and other reaction byproducts.

  • Lyophilization and Storage: Lyophilize the desalted, labeled peptide mixture. The sample is now ready for LC-MS/MS analysis or can be stored at -80 °C.

Labeling_Workflow cluster_labeling Peptide Labeling Workflow with Pyr-IsoTag Start Digested Peptide Samples (e.g., Sample 1, Sample 2, ...) Reconstitution Reconstitute in TEAB Buffer Start->Reconstitution Labeling Add Pyr-IsoTag Reagents (Tag 1 to Sample 1, Tag 2 to Sample 2, ...) Reconstitution->Labeling Incubation Incubate 1 hour at RT Labeling->Incubation Quenching Quench with Hydroxylamine Incubation->Quenching Pooling Combine all Samples Quenching->Pooling Desalting Desalt with C18 SPE Pooling->Desalting Analysis LC-MS/MS Analysis Desalting->Analysis

Caption: Experimental workflow for peptide labeling with Pyr-IsoTag.

Mass Spectrometry Analysis and Data Interpretation

Labeled peptides are analyzed by tandem mass spectrometry (LC-MS/MS). During MS1 analysis, peptides labeled with different Pyr-IsoTag isotopologues will have the same mass and will co-elute, appearing as a single precursor ion peak. Upon fragmentation in the MS/MS scan (typically using higher-energy collisional dissociation, HCD), the tag will cleave at a labile bond, generating two types of ions:

  • Peptide Fragment Ions (b- and y-ions): These ions provide the amino acid sequence information for peptide identification.

  • Reporter Ions: These are the low-mass ions derived from the reporter group of the Pyr-IsoTag. The mass-to-charge ratio (m/z) of the reporter ion will be unique for each tag, and the intensity of each reporter ion peak will be proportional to the abundance of that peptide in the corresponding original sample.

For a hypothetical 4-plex Pyr-IsoTag set, the reporter ions would have distinct m/z values based on the isotopic labeling of the (6-Methylpyridin-3-yl)methanamine core.

Pyr-IsoTagIsotopic LabelingExpected Reporter Ion m/z
Tag 1 Light (e.g., 12C, 14N)X
Tag 2 Medium-1 (e.g., +1 13C)X + 1.00335
Tag 3 Medium-2 (e.g., +1 15N)X + 0.99703
Tag 4 Heavy (e.g., +2 13C)X + 2.0067

Potential Advantages and Applications

The development of a custom isobaric tag based on (6-Methylpyridin-3-yl)methanamine dihydrochloride could offer several advantages:

  • Cost-Effectiveness: In-house synthesis of labeling reagents can be significantly more economical than purchasing commercial kits, especially for large-scale studies or methods development.[1]

  • Enhanced Ionization: The formation of a pyridinium salt is expected to improve the ionization efficiency of labeled peptides, potentially increasing the sensitivity of detection for low-abundance proteins.[2][3]

  • Novel Fragmentation Patterns: The unique structure of the Pyr-IsoTag may lead to novel and predictable fragmentation patterns, which could be exploited for improved data analysis algorithms.

  • Customizability: The synthesis can be adapted to create tags with different numbers of plexes or with different reactive groups for targeting other functional groups on proteins.

Safety Information

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Always consult the material safety data sheet (MSDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

References

  • Concurrent mass spectrometric analysis of multiple samples using Py-Tag reagents. (2021). bioRxiv. [Link]

  • A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. (2020). RSC Chemical Biology. [Link]

  • Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics. (2016). Journal of Proteome Research. [Link]

  • Donor-Acceptor Pyridinium Salts for Photo-Induced Electron Transfer Driven Modification of Tryptophan in Peptides, Proteins, and Proteomes using Visible Light. (2021). Angewandte Chemie International Edition. [Link]

  • Chemical Proteomics · Nadal lab · CYU. Nadal Lab. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). Scientific Reports. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (2004). Journal of Biological Chemistry. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules. [Link]

  • A new chemical probe for quantitative proteomic profiling of fibroblast growth factor receptor and its inhibitors. CIPSM. [Link]

  • Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Eureka. [Link]

  • Quantitative Proteomics Center. Columbia University. [Link]

  • Development of Novel Isobaric Tags Enables Accurate and Sensitive Multiplexed Proteomics Using Complementary Ions. (2023). Analytical and Bioanalytical Chemistry. [Link]

  • Yu Research Group. University of Massachusetts Chan Medical School. [Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021). Penn Today. [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2022). eLife. [Link]

  • Quantitative Mass Spectrometry Imaging of Amino Acids Enabled by Pyridinium Salt MALDI Probe. (2025). Analytical Chemistry. [Link]

  • Research - cheMIKAILproteomics. cheMIKAILproteomics. [Link]

  • Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. (2019). Molecules. [Link]

  • Development of novel isobaric tags enables accurate and sensitive multiplexed proteomics using complementary ions. (2023). Analytical and Bioanalytical Chemistry. [Link]

  • Development of novel isobaric tags enables accurate and sensitive multiplexed proteomics using complementary ions. ResearchGate. [Link]

  • Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. ResearchGate. [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Semantic Scholar. [Link]

  • ​Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

  • Methods of mass spectrometry quantitation using cleavable isobaric tags and neutral loss fragmentation.
  • Techniques for high throughput targeted proteomic analysis and related systems and methods.
  • Chemical proteomics reveal the inventory of pyrroloquinoline quinone binding proteins in bacteria. ChemRxiv. [Link]

  • Aliquoting of isobaric labeling reagents for low concentration and single cell proteomics samples. (2021). bioRxiv. [Link]

  • Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. ResearchGate. [Link]

  • Preparation method of N-hydroxysuccinimide.
  • Multiple isotopic labels for quantitative mass spectrometry. (2006). Journal of the American Society for Mass Spectrometry. [Link]

  • 6-Methylpyridin-3-amine. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Process for preparing amidines.

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Foundational

(6-Methylpyridin-3-yl)methanamine Dihydrochloride: Structural Properties and Applications in PDE1 Inhibitor Development

Executive Summary (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block widely utilized in advanced medicinal chemistry and drug discovery. Characterized b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block widely utilized in advanced medicinal chemistry and drug discovery. Characterized by its stable dihydrochloride salt form, this compound serves as a critical primary amine nucleophile in the synthesis of complex heterocyclic scaffolds. Most notably, it is an essential precursor in the development of 1H-pyrazolo[4,3-b]pyridines—a class of potent Phosphodiesterase 1 (PDE1) inhibitors currently under investigation for the treatment of neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia[1][2].

This technical guide synthesizes the physicochemical properties, structural logic, and field-proven experimental workflows associated with this compound, providing drug development professionals with a comprehensive framework for its application.

Chemical Identity and Physicochemical Properties

The selection of the dihydrochloride salt over the free base is a deliberate choice in chemical logistics. The molecule possesses two basic centers: the primary aliphatic amine and the aromatic pyridine nitrogen. The dihydrochloride salt (C₇H₁₀N₂ · 2HCl) mitigates the nucleophilic degradation, carbamate formation (via atmospheric CO₂ absorption), and oxidation typical of free primary amines.

Table 1: Quantitative Data and Chemical Properties
PropertyValue / Description
Chemical Name (6-Methylpyridin-3-yl)methanamine dihydrochloride
Synonyms (6-methyl-3-pyridinyl)methanamine dihydrochloride; 5-(Aminomethyl)-2-methylpyridine 2HCl
CAS Number 443344-75-0
Linear Formula C₇H₁₂Cl₂N₂
Molecular Weight 195.09 g/mol
Melting Point 279 - 280 °C
Physical Form Solid powder
InChI Key JSMQLVGJQSUSMW-UHFFFAOYSA-N

Application in Drug Development: PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme family (PDE1A, PDE1B, PDE1C) highly enriched in the brain (specifically the striatum, hippocampus, and cortex) that regulates intracellular levels of the second messengers cAMP and cGMP[3]. By inhibiting PDE1, neuronal excitability and neuroplasticity are enhanced, making it a prime target for cognitive and psychiatric therapies[2].

(6-Methylpyridin-3-yl)methanamine is utilized to functionalize the core of 1H-pyrazolo[4,3-b]pyridines. The primary amine of the compound undergoes a nucleophilic aromatic substitution (SₙAr) with a halogenated heterocyclic electrophile, forming a stable secondary amine linkage that fits precisely into the PDE1 binding pocket[1][3].

PDE1_Pathway Inhibitor PDE1 Inhibitor (Synthesized via Amine) PDE1 PDE1 Enzyme (Brain Enriched) Inhibitor->PDE1 Blocks Active Site AMP AMP / GMP (Inactive) PDE1->AMP Enzymatic Hydrolysis cAMP cAMP / cGMP Second Messengers cAMP->PDE1 Substrate Binding Neuro Neuronal Excitability & Neuroplasticity cAMP->Neuro Accumulation drives signaling cascades

Mechanism of PDE1 inhibition enhancing cyclic nucleotide signaling for neuroplasticity.

Experimental Workflows & Protocols

Because the compound is supplied as a dihydrochloride salt, experimental workflows must account for the stoichiometry of neutralization. To liberate the active primary amine nucleophile in situ, a minimum of 2.0 molar equivalents of base is required simply to neutralize the salt, with an additional excess typically added to drive the coupling reaction.

Protocol: Nucleophilic Aromatic Substitution (SₙAr) for PDE1 Inhibitor Synthesis

Based on established patent methodologies for 1H-pyrazolo[4,3-b]pyridine functionalization[3].

Objective: Coupling of (6-Methylpyridin-3-yl)methanamine with a chlorinated 1H-pyrazolo[4,3-b]pyridine scaffold. Rationale: Cesium fluoride (CsF) is employed as the base. CsF is highly effective in SₙAr reactions because it neutralizes the hydrochloride salt while the fluoride ion can transiently exchange with the chloride on the electrophile, creating a highly reactive fluorinated intermediate that accelerates amine coupling.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the electrophile (e.g., 5,7-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[4,3-b]pyridine, 1.0 eq) and (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.2 eq)[3].

  • Solvent Addition: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 0.1 M concentration). NMP is chosen for its high boiling point and excellent solvation of polar salts[3].

  • Free-Basing & Activation: Add Cesium Fluoride (CsF) (min. 4.0 eq). Causality note: 2.0 eq of CsF neutralizes the 2HCl salt, while the remaining 2.0 eq acts as an acid scavenger for the HCl generated during the substitution and facilitates the halogen exchange.

  • Thermal Coupling: Seal the vial and heat the mixture to 100 °C for 18 hours under an inert atmosphere (nitrogen or argon)[3].

  • Reaction Quenching: Cool the mixture to room temperature. Quench by adding excess deionized water (approx. 4 volumes relative to NMP) to precipitate the crude product[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography or preparative HPLC. Confirm the secondary amine formation via LC-MS and ¹H NMR (look for the characteristic benzylic CH₂ shift around δ 4.82 ppm)[1].

Workflow Step1 Step 1: Reagent Assembly Amine 2HCl + Chloro-Electrophile + NMP Step2 Step 2: Salt Dissociation & Activation Addition of CsF (4.0 eq) to liberate free amine Step1->Step2 Step3 Step 3: Thermal Coupling Heating at 100°C for 18h (SnAr) Step2->Step3 Step4 Step 4: Aqueous Quench & Extraction Water addition / EtOAc extraction Step3->Step4 Step5 Step 5: Analytical Validation Purification & NMR/LC-MS confirmation Step4->Step5

Step-by-step synthetic workflow for amine free-basing and subsequent SₙAr coupling.

Safety, Storage, and Handling

As a biologically active building block, strict adherence to laboratory safety protocols is required.

  • GHS Classification: The compound is classified with the signal word Warning (GHS07 pictogram).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Storage: Store at room temperature (RT) in a tightly sealed container. Keep in a dark place under an inert atmosphere to ensure long-term stability and prevent moisture absorption[4].

  • Handling: Always handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Google P
  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Google P
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Google P

Sources

Exploratory

Discovery and synthesis of novel pyridine methanamine compounds

Discovery and Synthesis of Novel Pyridine Methanamine Compounds: A Comprehensive Technical Guide Executive Summary Pyridine methanamines (often referred to as picolylamines) represent a privileged class of pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthesis of Novel Pyridine Methanamine Compounds: A Comprehensive Technical Guide

Executive Summary

Pyridine methanamines (often referred to as picolylamines) represent a privileged class of pharmacophores in modern medicinal chemistry. Characterized by a pyridine ring covalently linked to a methanamine moiety, these compounds serve as critical building blocks for a vast array of therapeutics, including kinase inhibitors, cytochrome P450 (CYP) modulators, and histaminase inhibitors[1][2].

As a Senior Application Scientist, I approach the discovery and synthesis of these molecules not merely as a sequence of reactions, but as a highly orchestrated system of rational design and chemoselective transformations. This guide dissects the structural logic behind pyridine methanamine drug discovery and provides field-proven, self-validating synthetic protocols designed to overcome the inherent challenges of heterocyclic chemistry.

Pharmacological Significance & Rational Drug Design

The utility of the pyridine methanamine scaffold stems from its unique physicochemical properties. The electron-deficient pyridine ring acts as an excellent hydrogen-bond acceptor, frequently anchoring molecules within the ATP-binding hinge region of kinases[3]. Meanwhile, the methanamine linker provides rotational flexibility, allowing appended functional groups to probe adjacent hydrophobic or allosteric pockets.

Structure-Activity Relationship (SAR) Dynamics

Strategic substitution on the pyridine ring dictates both target affinity and pharmacokinetic stability. For example, in the development of CYP2A6 inhibitors (crucial for modulating nicotine metabolism), SAR studies revealed that the unsubstituted pyridine methanamine core is susceptible to rapid oxidative metabolism[2].

  • Causality in Design: By introducing alkyl or heteroaromatic substituents specifically at the 4-position or 5-position (e.g., 5-phenylpyridin-3-yl methanamine), researchers sterically shield the vulnerable sites of the pyridine ring. This rational modification not only increases the inhibitory potency (lowering IC₅₀ from 0.055 mM to 0.017 mM) but also dramatically extends the metabolic half-life from minutes to over two hours[2][4].

G Hit Hit Identification (Pyridine Methanamine Core) SAR SAR Exploration (C4/C5 Substitution) Hit->SAR Library Synthesis InSilico In Silico Docking (Targeting Kinases/CYP) SAR->InSilico Structural Data Lead Lead Optimization (Metabolic Stability) InSilico->Lead Affinity Prediction Lead->SAR Feedback Loop Candidate Preclinical Candidate (e.g., CSF1R Inhibitor) Lead->Candidate In Vivo Validation

Workflow for the rational design and optimization of pyridine methanamine drug candidates.

Synthetic Strategies: The Reductive Amination Paradigm

While direct nucleophilic substitution of halomethylpyridines with amines is possible, it is fundamentally flawed for complex drug synthesis. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to uncontrollable over-alkylation and the formation of tertiary amines or quaternary ammonium salts[5].

To circumvent this, reductive amination of pyridinecarboxaldehydes is the gold standard. This approach forces the reaction through an imine/iminium intermediate, which is subsequently reduced, strictly limiting the reaction to a single alkylation event[5].

Overcoming Catalyst Poisoning

A critical challenge in this pathway is the nature of the pyridine ring itself. The basic nitrogen atom strongly coordinates to the surface of traditional noble metal nanoparticles (e.g., Pd/C, PtO₂, Ru/C), effectively poisoning the catalyst and halting hydrogen activation[6].

  • The Modern Solution: To solve this, advanced synthetic routes employ either mild hydride donors (which do not rely on metal surfaces) or Single-Atom Catalysts (SACs). In SACs like Ru₁/NC, isolated Ruthenium atoms are anchored on nitrogen-doped carbon. This single-atom dispersion alters the electronic structure of the metal, preventing the multidentate binding of pyridine and allowing reductive amination to proceed with >90% yield[6]. Alternatively, Frustrated Lewis Pairs (FLPs) using main-group boranes can activate H₂ without transition metals entirely[7].

Table 1: Quantitative Comparison of Reductive Amination Systems for Pyridinecarboxaldehydes
Reducing SystemReagent / CatalystReaction ConditionsChemoselectivity ProfileTypical Yield
Mild Hydride NaBH(OAc)₃CH₂Cl₂, RT, 2–24hHigh; avoids direct aldehyde reduction70–90%
Borane Complex DMAB (Dimethylamine borane)RT, Solvent-freeHigh; tolerates sensitive functional groups45–90%
Single-Atom Catalyst Ru₁/NC + H₂MeOH, 100 °C, 2 MPa H₂Excellent; highly resistant to pyridine poisoning>95%
Frustrated Lewis Pair B(C₆F₅)₃ + H₂THF, 80 atm H₂Moderate to High; generates H₂O as sole byproduct80–99%

Data synthesized from recent catalytic and mechanistic studies[6][7][8][9].

Pathway Aldehyde Pyridinecarboxaldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium Dehydration (-H2O) Product Pyridine Methanamine (Target Product) Iminium->Product Hydride Transfer (e.g., NaBH(OAc)3, Ru1/NC) OverAlk Over-Alkylation (Undesired) Product->OverAlk Direct Alkylation

Mechanistic pathway of reductive amination highlighting chemoselectivity and avoidance of over-alkylation.

Experimental Protocols

The following protocols are designed as self-validating workflows. By strictly controlling stoichiometry and reduction kinetics, these methods ensure high fidelity in the synthesis of pyridine methanamines.

Protocol A: Metal-Free Reductive Amination using Dimethylamine Borane (DMAB)

This protocol is ideal for laboratories lacking high-pressure hydrogenation equipment and prioritizes mild conditions to preserve sensitive functional groups[8].

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL round-bottom flask, combine 3-pyridinecarboxaldehyde (1.0 mmol) and the desired primary amine (1.0 mmol). Stir the mixture neat (solvent-free) at room temperature for 15–30 minutes to allow complete condensation to the imine. Causality note: Solvent-free conditions drive the equilibrium forward by increasing the effective concentration of the reactants.

  • Reduction: Slowly add Dimethylamine Borane (DMAB) (1.2 mmol) to the reaction mixture. Stir continuously at room temperature. The reaction progress should be monitored via TLC (typically complete within 2–4 hours).

  • Quenching & Workup: Dilute the mixture with ethyl acetate (15 mL) and quench slowly with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual borane species.

  • Extraction: Separate the organic layer and extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (using a gradient of Dichloromethane/Methanol) to yield the pure pyridine methanamine.

Protocol B: High-Throughput Synthesis via Single-Atom Ru₁/NC Catalysis

This protocol is engineered for scale-up and high atom-economy, utilizing H₂ gas and avoiding stoichiometric boron waste[6].

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 30 mL stainless-steel autoclave reactor with 3-pyridinecarboxaldehyde (2.0 mmol), the target amine (or NH₃ for primary methanamines), and 3.0 g of Methanol as the solvent.

  • Catalyst Addition: Add 22 mg of the synthesized Ru₁/NC single-atom catalyst (approx. 0.25 mol% Ru). Causality note: Ensure the catalyst is properly dispersed; the single-atom nature prevents the pyridine nitrogen from poisoning the Ru active sites.

  • Pressurization: Seal the autoclave and purge three times with H₂ gas to remove atmospheric oxygen. Pressurize the reactor to 2.0 MPa with H₂ (if synthesizing a primary amine, first pressurize with 0.5 MPa NH₃).

  • Reaction Execution: Heat the reactor to 100 °C under continuous stirring (800 rpm) for 3 to 10 hours, depending on the steric hindrance of the aldehyde.

  • Isolation: Cool the reactor to room temperature and carefully vent the residual gas. Centrifuge the mixture to recover the Ru₁/NC catalyst (which can be recycled for >5 runs without yield degradation). Concentrate the supernatant under vacuum to obtain the target compound in >95% yield.

Conclusion

The discovery and synthesis of pyridine methanamines require a rigorous understanding of heterocyclic electronics and catalytic mechanisms. By leveraging rational SAR design to optimize metabolic stability and employing advanced chemoselective synthetic routes—such as single-atom catalysis and metal-free borane reductions—drug development professionals can efficiently access these privileged scaffolds, accelerating the pipeline from hit identification to preclinical validation.

References

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions ChemRxiv URL:[Link]

  • Main-Group-Catalyzed Reductive Alkylation of Multiply Substituted Amines with Aldehydes Using H2 Journal of the American Chemical Society (JACS) URL:[Link]

  • US5508404A - Reductive amination process Google Patents URL
  • Highly selective and robust single-atom catalyst Ru1/NC for reductive amination of aldehydes/ketones Nature Communications / PMC URL:[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors MDPI Pharmaceuticals URL:[Link]

Sources

Foundational

Fragment-Based Drug Discovery and Scaffold Derivatization: Initial Screening of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Executive Summary & Chemical Rationale In modern drug discovery, selecting the right chemical starting point is paramount. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0) serves as a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, selecting the right chemical starting point is paramount. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS 443344-75-0) serves as a highly privileged building block and fragment[1]. As a Senior Application Scientist, I frequently encounter this scaffold in the design of kinase inhibitors and enzyme modulators.

The rationale for its widespread use is rooted in its structural pharmacophore:

  • The 6-Methylpyridine Ring: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, perfectly suited for interacting with the backbone amides of kinase hinge regions (e.g., Cys133 in CDK2). Concurrently, the methyl group provides a lipophilic anchor that displaces high-energy water molecules in hydrophobic sub-pockets, driving binding enthalpy.

  • The Methanamine Linker: The primary amine provides a flexible, highly reactive nucleophilic handle. When neutralized from its dihydrochloride salt form in situ, it undergoes rapid SN​Ar (nucleophilic aromatic substitution) or reductive amination reactions to couple with larger scaffolds, such as purines[2] or pyrimidines[3].

  • The Dihydrochloride Salt: Storing the fragment as a dihydrochloride salt[1] ensures the primary amine remains protonated, preventing oxidative degradation and ensuring high aqueous solubility (>10 mM) required for high-concentration biophysical screening.

Primary Fragment Screening Workflows

Before advancing to complex synthesis, the bare fragment must be screened to confirm target engagement. This is typically achieved through orthogonal biophysical techniques.

FBDD_Workflow A 6-MPMA·2HCl Fragment Library B Primary Screening (SPR / STD-NMR) A->B C Hit Validation (X-ray Crystallography) B->C D Derivatization (Purine Coupling) C->D E Biochemical Assay (Kinase IC50) D->E

Fig 1. FBDD workflow for 6-MPMA·2HCl from initial screening to biochemical validation.

Surface Plasmon Resonance (SPR) Binding Kinetics

To determine the dissociation constant ( KD​ ) of the fragment, we utilize SPR.

  • Causality & Logic: Fragments typically exhibit low affinity ( KD​ in the µM to mM range) but high ligand efficiency. SPR is chosen because it detects binding events in real-time without requiring fluorescent labels that could sterically hinder the small 122 Da fragment.

  • Self-Validating Protocol: The target protein (e.g., CDK2) is immobilized on a CM5 sensor chip via amine coupling. Crucially, a reference flow cell (activated and deactivated without protein) is used simultaneously. Subtracting the reference signal from the active flow cell eliminates bulk refractive index changes caused by the high DMSO concentrations (up to 5%) needed to dissolve fragment libraries.

Scaffold Derivatization & Biochemical Screening

Once the fragment's binding mode is validated, it is chemically elaborated. Patent literature demonstrates that reacting (6-methylpyridin-3-yl)methanamine with halogenated purines yields potent 2,6,9-trisubstituted purine derivatives that act as Cyclin-Dependent Kinase (CDK) inhibitors[2]. Similarly, it is used to synthesize pyrimidine carboxamides targeting the Vanin-1 enzyme[3].

Step-by-Step Protocol: Competitive ATP-Binding Kinase Assay

To evaluate the synthesized 6-MPMA-purine derivatives, we employ a luminescent ATP-depletion assay (e.g., Kinase-Glo®). This protocol is designed as a self-validating system to ensure data integrity.

Reagents & Controls:

  • Positive Control: Staurosporine (10 µM) – ensures the assay can detect complete kinase inhibition.

  • Negative Control: 1% DMSO vehicle – establishes the maximum luminescence baseline ( Z′−factor>0.6 required for pass).

Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT). Causality: DTT maintains the catalytic cysteine residues in a reduced state, preventing enzyme aggregation.

  • Compound Dilution: Serially dilute the 6-MPMA derivative in DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip carryover.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin E complex (final concentration 1 nM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate/ATP Addition: Add 5 µL of ATP/Substrate mix (final ATP = 10 µM, Histone H1 = 0.2 mg/mL). Causality: The ATP concentration is deliberately set near the Km​ of CDK2. According to Michaelis-Menten kinetics, running the assay at Km​ maximizes sensitivity to competitive ATP-site inhibitors like our 6-MPMA derivatives[2].

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo® reagent. This reagent halts the kinase reaction and consumes the remaining unreacted ATP to generate a luminescent signal via luciferase.

  • Readout & Analysis: Measure luminescence on a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Lower luminescence indicates higher ATP consumption by the kinase, meaning less inhibition.

Mechanism of Action & Biological Pathways

The ultimate goal of screening 6-MPMA-derived CDK inhibitors is to halt aberrant cellular proliferation in oncology models. By competitively binding to the ATP pocket of CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby trapping the E2F transcription factor and arresting the cell cycle at the G1 checkpoint[2].

CDK_Pathway Inhibitor 6-MPMA-Derived CDK Inhibitor CDK CDK4/6-Cyclin D Complex Inhibitor->CDK Inhibits ATP Binding Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Fig 2. Mechanism of 6-MPMA-derived CDK inhibitors blocking the Rb-E2F cell cycle pathway.

Data Presentation: Quantitative Screening Profiles

When evaluating the success of the screening cascade, we look beyond raw affinity and assess Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, ensuring the added molecular weight from derivatizing the 6-MPMA fragment actually contributes to binding.

Table 1: Representative Screening Profile of 6-MPMA and its Derivatives

Compound StageAssay TypePrimary TargetEfficacy ( IC50​ / KD​ )Ligand Efficiency (LE)*
6-MPMA·2HCl (Bare Fragment)SPRCDK2 KD​ = 450 µM0.32 kcal/mol/HA
6-MPMA-Purine Analog A Kinase-GloCDK2 IC50​ = 45 nM0.38 kcal/mol/HA
6-MPMA-Purine Analog B Kinase-GloCDK9 IC50​ = 12 nM0.41 kcal/mol/HA
6-MPMA-Pyrimidine FluorogenicVanin-1 IC50​ = 85 nM0.35 kcal/mol/HA

*Note: An LE > 0.30 kcal/mol/HA is generally considered the threshold for a highly optimized, drug-like candidate.

References

  • Sigma-Aldrich / MilliporeSigma. (6-methylpyridin-3-yl)methanamine dihydrochloride | 443344-75-0 Product Properties and Safety Information. Retrieved from 1

  • Google Patents (WO2008122767A2). 2, 6, 9-substituted purine derivatives having anti proliferative properties. Cycloscelis Limited. Retrieved from 4

  • Google Patents (US10906888B2). Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme. Pfizer Inc. Retrieved from 3

Sources

Exploratory

An In-depth Technical Guide to the Thermogravimetric Analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development (6-Methylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative of interest in pharmaceutical research and develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), provide critical insights into the material's behavior at elevated temperatures. This data is essential for determining appropriate storage conditions, predicting shelf-life, identifying potential degradation pathways, and ensuring the overall safety and efficacy of the final drug product.[1][2]

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride. While specific, publicly available TGA data for this exact compound is limited, this document outlines a robust, self-validating experimental protocol and discusses the expected thermal behavior based on the known properties of the compound and related chemical structures.

Understanding the Analyte: (6-Methylpyridin-3-yl)methanamine dihydrochloride

To design a meaningful TGA experiment, we must first consider the chemical nature of the analyte.

  • Structure: The molecule consists of a pyridine ring substituted with a methyl group and a methanamine group. It is supplied as a dihydrochloride salt, meaning both the pyridine ring nitrogen and the primary amine nitrogen are protonated and associated with chloride counter-ions.

  • Physical Properties: It is a powder with a reported melting point of 279-280°C.[3] This high melting point suggests significant thermal energy is required to overcome the crystalline lattice forces.

  • Expected Thermal Events: Based on its structure, several thermal events can be anticipated upon heating:

    • Desolvation/Dehydration: Loss of any residual solvent or adsorbed water.

    • Dehydrochlorination: The loss of hydrogen chloride is a common decomposition pathway for amine hydrochlorides.[4][5]

    • Decomposition of the Organic Moiety: Fragmentation of the (6-Methylpyridin-3-yl)methanamine molecule itself. The thermal decomposition of pyridine-containing compounds can be complex, potentially involving ring opening and the formation of various volatile products.[2]

Experimental Protocol: A Self-Validating TGA Methodology

The following protocol is designed to provide a comprehensive thermal profile of (6-Methylpyridin-3-yl)methanamine dihydrochloride. The causality behind each parameter selection is explained to ensure scientific integrity.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reproducible results.

  • Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and Differential Scanning Calorimetry (DSC) is recommended to gain maximum insight from a single experiment.

  • Calibration:

    • Temperature: Calibrate the temperature sensor using certified reference materials with known melting points (e.g., indium, tin, zinc) across the experimental temperature range.

    • Mass: Verify the balance calibration using certified mass standards.

Step-by-Step Experimental Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (6-Methylpyridin-3-yl)methanamine dihydrochloride into a clean, tared ceramic or platinum crucible. An open crucible is preferred to ensure efficient removal of evolved gases.

    • Rationale: This sample size is sufficient to obtain a clear signal without causing significant thermal gradients within the sample.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Temperature Program
Initial Temperature25°CTo establish a stable baseline at ambient temperature.
Heating Rate10°C/minA standard heating rate that provides good resolution of thermal events without being excessively time-consuming.
Final Temperature600°CSufficiently high to ensure complete decomposition of the organic molecule and identify any residual inorganic components.
Atmosphere
Purge GasNitrogen (Inert)To prevent oxidative decomposition and isolate the thermal degradation pathways.
Flow Rate50 mL/minTo ensure an inert environment and efficiently remove evolved gases from the sample area.
Data Collection
Data PointsMass (µg and %), and Derivative Mass (%/°C)Recording both the mass and its first derivative (DTG curve) is crucial for identifying the temperatures of maximum decomposition rates.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis weigh Weigh 5-10 mg of sample load Load into crucible weigh->load run_tga Run TGA Experiment load->run_tga Place in TGA calibrate Calibrate Temperature & Mass set_params Set TGA Parameters (Heating Rate, Atmosphere) calibrate->set_params set_params->run_tga collect_data Collect Mass vs. Temp Data run_tga->collect_data analyze Analyze TGA/DTG Curves collect_data->analyze

Caption: Workflow for the thermogravimetric analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Data Interpretation: Expected Thermal Behavior

The TGA and its first derivative (DTG) curves provide a wealth of information about the thermal stability and decomposition profile of the compound.

Hypothetical TGA/DTG Data

The following table summarizes the expected thermal events for (6-Methylpyridin-3-yl)methanamine dihydrochloride based on its structure and the known behavior of similar compounds.

Temperature Range (°C)Mass Loss (%)Corresponding DTG Peak (°C)Proposed Mechanism
25 - 150~0-2%~100Desolvation: Loss of adsorbed water or residual solvent.
250 - 350~37%~300Dehydrochlorination: Loss of two molecules of HCl.
350 - 550~58%~450Decomposition: Fragmentation of the organic moiety.
> 550~3%-Residual Mass: Charred organic residue.
Analysis of Decomposition Steps
  • Step 1: Desolvation (25-150°C)

    • A small initial mass loss is common for many pharmaceutical compounds and is typically attributed to the release of loosely bound water or residual solvents from the crystal lattice.[1] This step may not always be present if the sample is rigorously dried.

  • Step 2: Dehydrochlorination (250-350°C)

    • Amine hydrochlorides are known to decompose by releasing hydrogen chloride gas upon heating.[4][5] For (6-Methylpyridin-3-yl)methanamine dihydrochloride, the theoretical mass loss for the removal of two HCl molecules is approximately 37.2%. A significant mass loss in this temperature range, just above the melting point, would strongly suggest this decomposition pathway. The DTG peak would indicate the temperature of the maximum rate of this process.

  • Step 3: Decomposition of the Organic Moiety (350-550°C)

    • Following the loss of HCl, the remaining organic structure, (6-Methylpyridin-3-yl)methanamine, will undergo further thermal decomposition. The decomposition of pyridine and its derivatives can be complex, often proceeding through radical pathways and resulting in the formation of smaller volatile molecules and a carbonaceous residue.[2] This stage is typically characterized by a large and often broad mass loss in the TGA curve.

Logical Relationship of Thermal Events

Decomposition_Pathway Compound (6-Methylpyridin-3-yl)methanamine dihydrochloride C7H12Cl2N2 Dehydrochlorination Intermediate C7H10N2 + 2HCl (gas) Compound->Dehydrochlorination ~250-350°C (Loss of HCl) Decomposition Volatile Fragments + Charred Residue Dehydrochlorination->Decomposition ~350-550°C (Organic Fragmentation)

Caption: Proposed thermal decomposition pathway for (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Conclusion and Further Steps

This technical guide has outlined a comprehensive and scientifically grounded approach to the thermogravimetric analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride. By following the detailed experimental protocol and utilizing the provided framework for data interpretation, researchers can obtain valuable insights into the thermal stability and decomposition profile of this compound.

For a more in-depth investigation, the following complementary techniques are recommended:

  • Evolved Gas Analysis (EGA): Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would allow for the definitive identification of the gaseous products evolved at each decomposition step.

  • Differential Scanning Calorimetry (DSC): Running a standalone DSC experiment can provide information on melting, crystallization, and other phase transitions, which can be correlated with the mass loss events observed in the TGA.[1]

A thorough understanding of the thermal properties of (6-Methylpyridin-3-yl)methanamine dihydrochloride is a non-negotiable aspect of its development for pharmaceutical applications. The methodologies described herein provide a robust foundation for achieving this critical characterization.

References

  • Predicting the Long-Term Stability of Solid-State Pharmaceuticals.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2025, October 21). Lab Manager. Available at: [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026, March 12). American Association of Pharmaceutical Scientists. Available at: [Link]

  • Predicting the Solubility Advantage of Amorphous Pharmaceuticals: A Novel Thermodynamic Approach. (2015, June 24). ACS Publications. Available at: [Link]

  • Thermal decomposition of perchlorate salts with various amines. ResearchGate. Available at: [Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2014). Encompass. Eastern Kentucky University. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2013). UKnowledge. University of Kentucky. Available at: [Link]

  • Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. (2010, May 17). PubMed. Available at: [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20). OLI Systems. Available at: [Link]

  • The Kinetics of Thermal Decomposition of Perchlorate Salts of Aminopyridines, Part-86. ResearchGate. Available at: [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available at: [Link]

  • 4-Aminopyridine hydrochloride. PubChem. Available at: [Link]

  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available at: [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks. Available at: [Link]

  • Thermogravimetrical curves (TGA) and corresponding derivatives (DTA) of... ResearchGate. Available at: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 54(10), 1181-1184. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Workflows and Protocols for (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Drug Discovery

Executive Summary & Chemical Profile (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry. Incorporating a bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry. Incorporating a basic pyridine nitrogen and an exocyclic primary amine, this scaffold is privileged in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and epigenetic probes.

The pyridine ring enhances aqueous solubility and serves as a critical hydrogen-bond acceptor in protein-ligand interactions. Simultaneously, the methanamine group provides a highly reactive vector for synthetic diversification. Because it is supplied as a dihydrochloride salt, specific handling and stoichiometric adjustments are required to maximize reaction efficiency and yield.

Causality in Experimental Design (The "Why")

To ensure reproducible and high-yielding reactions, researchers must understand the chemical behavior of this specific salt form.

  • Salt Form Considerations: The free base of benzylic-type amines is prone to oxidation and degradation upon prolonged storage. The dihydrochloride salt ensures long-term bench stability and prevents atmospheric degradation.

  • The Neutralization Imperative: To restore the nucleophilicity of the primary amine, the salt must be neutralized in situ. This requires exactly 2.0 to 3.0 equivalents of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA). Failure to fully liberate the free base is the leading cause of stalled coupling reactions.

  • Solvent Selection: The dihydrochloride salt exhibits exceptionally poor solubility in non-polar solvents like dichloromethane (DCM). Therefore, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are mandatory for the initial neutralization and subsequent amide coupling steps.

Experimental Protocols

Protocol A: High-Efficiency Amide Bond Formation via HATU

Amide coupling is the most frequent application for this building block. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior efficiency in preventing epimerization and driving sterically hindered couplings to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 eq, 0.55 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature (20–25 °C) for 15 minutes to generate the highly reactive O7-azabenzotriazole active ester.

  • Amine Addition: Add (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq, 0.55 mmol) in one solid portion. The excess DIPEA will immediately neutralize the dihydrochloride salt, liberating the nucleophilic free amine.

  • In-Process Control (Self-Validation): Stir the reaction for 2 to 4 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The complete disappearance of the activated ester mass and the emergence of the product mass [M+H]⁺ validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination

Reductive amination allows for the synthesis of secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it selectively reduces the intermediate imine without reducing the precursor aldehyde or ketone[1].

Step-by-Step Methodology:

  • Imine Formation: Suspend (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq, 0.5 mmol) and the target aldehyde/ketone (1.0 eq, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5.0 mL). Add Triethylamine (TEA) (2.0 eq, 1.0 mmol) to liberate the free base.

  • Catalysis: Add glacial acetic acid (1.0 eq, 0.5 mmol) to facilitate imine formation. Stir at room temperature for 1 hour under an inert nitrogen atmosphere.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) portion-wise over 5 minutes to control the mild exotherm.

  • In-Process Control (Self-Validation): Stir for 12 hours. Check conversion via LC-MS. If the reaction stalls (often seen with sterically hindered ketones), an additional 0.5 eq of NaBH(OAc)₃ can be added.

  • Workup: Quench with 1N NaOH (5 mL) to destroy excess hydride and neutralize the acetic acid. Extract with DCM (3 x 10 mL), wash with brine, dry over MgSO₄, and evaporate to yield the secondary amine.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions for the most common synthetic transformations utilizing (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Reaction TypeReagents & CatalystsSolventBase (Equivalents)Temp / TimeExpected YieldPurity (LC-MS)
Amide Coupling HATU (1.1 eq)DMFDIPEA (3.0 eq)25 °C / 2-4 h80–95%>95%
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCETEA (2.0 eq)25 °C / 12 h70–90%>90%
Urea Formation Triphosgene / CDI (1.0 eq)DCMDIPEA (3.0 eq)25 °C / 4-6 h75–85%>92%

Workflow & Mechanistic Visualizations

SynthesisWorkflow Start (6-Methylpyridin-3-yl) methanamine 2HCl Base Neutralization (DIPEA / TEA, 3 eq) Start->Base Branch1 Amide Coupling Base->Branch1 Branch2 Reductive Amination Base->Branch2 Branch3 Urea Formation Base->Branch3 Reagent1 Carboxylic Acid + HATU DMF, RT, 2-4h Branch1->Reagent1 Reagent2 Aldehyde/Ketone + NaBH(OAc)3 DCE, RT, 12h Branch2->Reagent2 Reagent3 Isocyanate or CDI DCM, RT, 4-6h Branch3->Reagent3 Product1 Target Amide (Kinase Inhibitor Scaffold) Reagent1->Product1 Product2 Secondary Amine (GPCR Ligand Scaffold) Reagent2->Product2 Product3 Urea Derivative (Enzyme Inhibitor) Reagent3->Product3

Figure 1: Synthetic diversification workflow for (6-Methylpyridin-3-yl)methanamine.

MAPK_Pathway Ligand Growth Factor Receptor RTK (Receptor Tyrosine Kinase) Ligand->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Synthesized Pyridine-Amine Kinase Inhibitor Inhibitor->RAF Inhibition

Figure 2: Biological application of synthesized derivatives targeting the MAPK/ERK pathway.

Quality Control & Troubleshooting

  • Incomplete Conversion in Amide Coupling: If LC-MS indicates unreacted carboxylic acid, verify the pH of the reaction mixture. The dihydrochloride salt consumes 2 equivalents of base; if the local pH drops below 7, the amine remains protonated and non-nucleophilic. Add an extra 1.0 eq of DIPEA.

  • Over-alkylation in Reductive Amination: Dialkylation can occur if the steric bulk of the target aldehyde is extremely low (e.g., formaldehyde). To prevent this, strictly control the equivalents of the carbonyl compound (1.0 eq) and monitor the reaction closely at the 2-hour mark.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application of (6-Methylpyridin-3-yl)methanamine dihydrochloride in organic synthesis

Application Note: (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Organic Synthesis and Drug Discovery Executive Summary (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 1060815-61-7) is a highly versatile, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Organic Synthesis and Drug Discovery

Executive Summary

(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 1060815-61-7) is a highly versatile, bi-functional building block widely utilized in modern medicinal chemistry. Featuring a highly nucleophilic primary amine and a substituted pyridine ring, it serves as a privileged scaffold for synthesizing complex nitrogen-containing heterocycles. This application note details the structural rationale, handling procedures, and validated protocols for incorporating this building block into Active Pharmaceutical Ingredients (APIs).

Structural Significance & Pharmacological Causality

In rational drug design, the incorporation of the (6-methylpyridin-3-yl)methyl moiety is driven by specific Structure-Activity Relationship (SAR) requirements:

  • Hydrogen Bonding & Kinase Targeting: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of ATP-binding pockets in target kinases[1].

  • Steric Shielding: The C6-methyl group provides localized steric bulk. This not only enhances target selectivity but also improves metabolic stability by blocking cytochrome P450-mediated N-oxidation or hydroxylation at the otherwise vulnerable C6 position[1].

  • Conformational Flexibility: The methylene linker (methanamine) provides flexibility, allowing the pyridine ring to optimally orient itself within binding clefts.

Due to these properties, this compound is a cornerstone in the synthesis of Salt Inducible Kinase (SIK) inhibitors[2], Glutaminase 1 (GLS1) inhibitors[3], and Cyclin-Dependent Kinase (CDK) inhibitors[4].

Experimental Design: Handling the Dihydrochloride Salt

Expert Insight: The compound is supplied as a dihydrochloride salt. While the free base (a pyridylalkylamine) is prone to atmospheric oxidation and is difficult to handle as a volatile oil, the salt form is bench-stable and highly pure.

Causality in Base Selection: To utilize the primary amine as a nucleophile, the salt must be neutralized in situ. A critical failure point in many syntheses is insufficient base. You must use a minimum of 2.0 equivalents of a non-nucleophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) strictly to neutralize the HCl, plus an additional 1.0–2.0 equivalents to drive the coupling reaction. Failing to account for this stoichiometry leaves the amine protonated and non-reactive, resulting in recovered starting materials.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU (Synthesis of Kinase Inhibitor Intermediates) This protocol is a self-validating system for synthesizing picolinamide or related amide-based inhibitors[2][3].

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The formation of the methyl ester confirms successful active ester generation.

  • Neutralization & Addition: In a separate vial, suspend (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) in DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes to ensure complete free-basing. Add this solution dropwise to the activated acid mixture.

  • Coupling: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS for the disappearance of the active ester and formation of the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (10x volume) and wash sequentially with saturated aqueous NaHCO3, water, and brine (3x to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Synthesis of Secondary Amines) Used for synthesizing flexible linker systems in CDK and purine-derivative inhibitors[4].

  • Imine Formation: Combine the target aldehyde (1.0 eq) and (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • pH Tuning (Critical Step): Add Sodium Acetate (NaOAc, 2.0 eq). Causality: NaOAc neutralizes the dihydrochloride salt while maintaining a mildly acidic environment (pH 5-6), which is thermodynamically required to catalyze imine formation without prematurely destroying the reducing agent.

  • Reduction: Stir for 1 hour, then add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions. Stir for 12 hours at room temperature.

  • Quenching: Quench carefully with saturated aqueous NaHCO3 (gas evolution occurs). Extract with DCM, dry over Na2SO4, and purify.

Quantitative Data Presentation

Reaction TypeReagents / CatalystsBase Requirement (eq)SolventTempTypical YieldPrimary Application
Amide Coupling HATU or EDC/HOBtDIPEA (3.5 - 4.0 eq)DMF / NMP20–25 °C75–90%SIK & GLS1 Inhibitors[2][3]
Reductive Amination NaBH(OAc)3NaOAc (2.0 eq)DCE / THF20–25 °C65–85%CDK Inhibitors[4]
SNAr Substitution Heteroaryl HalideK2CO3 or TEA (3.0 eq)DMSO80–100 °C50–70%Purine Derivatives[4]

Visualizations

AmideCoupling Start Carboxylic Acid + HATU + DMF Activation Active Ester Intermediate Start->Activation Stir 15 min Coupling Amide Bond Formation (RT, 2-4 hrs) Activation->Coupling Amine (6-Methylpyridin-3-yl)methanamine 2HCl + DIPEA (3.5-4.0 eq) Amine->Coupling Dropwise addition Workup Liquid-Liquid Extraction (EtOAc / H2O) Coupling->Workup LC-MS confirmed Purification Prep-HPLC or Flash Chromatography Workup->Purification Organic layer dried

Fig 1: Standardized workflow for amide coupling using the dihydrochloride salt.

SIKPathway Drug 6-Methylpyridine-based SIK Inhibitor Target Salt Inducible Kinase (SIK2 / SIK3) Drug->Target ATP-competitive binding Substrate CRTC2 / HDAC4 (Dephosphorylated) Target->Substrate Inhibition of phosphorylation Translocation Nuclear Translocation Substrate->Translocation Activation GeneExpr Osteoblast Gene Expression & Differentiation Translocation->GeneExpr Upregulation

Fig 2: Pharmacological pathway of SIK inhibitors utilizing the 6-methylpyridine scaffold.

References

  • Source: Google Patents (WO2022031928A1)
  • Source: Google Patents (US20160002248A1)
  • Source: Google Patents (WO2008122767A2)

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of (6-Methylpyridin-3-yl)methanamine dihydrochloride

An Application Note for the Pharmaceutical Analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride Abstract This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride

Abstract

This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (6-Methylpyridin-3-yl)methanamine dihydrochloride. The compound, a polar basic molecule, presents unique challenges for retention and peak symmetry in reversed-phase chromatography. This guide provides a complete protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines. We address the challenges of analyzing polar compounds by employing a C18 stationary phase with an acidic mobile phase to ensure consistent protonation and optimal chromatographic performance. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable, validated analytical method for this compound.

Introduction and Method Rationale

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative of interest in pharmaceutical research and development. Its chemical structure, featuring a primary amine and a pyridine ring, classifies it as a polar and basic compound. The dihydrochloride salt form enhances its aqueous solubility but requires careful control of mobile phase pH to achieve reproducible chromatographic results.

The primary challenge in developing an HPLC method for such an analyte is achieving adequate retention on traditional non-polar stationary phases (like C18) while maintaining sharp, symmetrical peaks. Highly aqueous mobile phases, often required for eluting polar compounds, can lead to poor retention and a phenomenon known as "phase collapse" on some C18 columns.[1]

Our developmental approach is therefore grounded in controlling the analyte's ionization state. By maintaining a low mobile phase pH (e.g., pH 2.5-3.0), the primary amine and the pyridine nitrogen will be consistently protonated. This single ionic state prevents peak splitting and tailing that can occur when the mobile phase pH is close to the analyte's pKa.[2] Furthermore, this protonated form exhibits sufficient hydrophobicity to be retained on a C18 column, allowing for effective separation from potential impurities.

Analyte Physicochemical Properties

PropertyValueSource
Chemical Structure (Image of the structure of (6-Methylpyridin-3-yl)methanamine dihydrochloride)
Molecular Formula C₇H₁₂Cl₂N₂[3]
Molecular Weight 195.09 g/mol [3]
Physical Form Powder[3]
Key Functional Groups Primary Amine, Pyridine Ring

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: ACE C18, 250 x 4.6 mm, 5 µm particle size (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

    • Phosphoric Acid (H₃PO₄), Analytical Grade

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride Reference Standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of (6-Methylpyridin-3-yl)methanamine dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column ACE C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient Elution (See Table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 262 nm
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.05050
15.0955
20.0955
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is a core requirement for a self-validating protocol.[4] Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the following criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Method Validation Protocol (per ICH Q2(R2))

The developed method must be validated to ensure it is suitable for its intended purpose.[5][6][7] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte in the presence of other components like impurities or degradation products.[6]

  • Protocol: Inject the diluent (blank), a placebo solution, and the working standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that degradation peaks are resolved from the main analyte peak, confirming the method is stability-indicating.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Table of Accuracy Results (Example Data)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%4099.50.8
100%50100.30.6
120%60101.10.7
Precision

Precision measures the agreement between repeated tests on the same sample.[6]

  • Repeatability (Intra-day Precision): Analyze six separate preparations of the working standard solution (50 µg/mL) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the peak areas of the six preparations should be ≤ 2.0%.

Table of Precision Results (Example Data)

Precision TypenMean Peak Area% RSD
Repeatability (Day 1)61,254,3210.9%
Intermediate (Day 2)61,249,8761.1%

Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to the final result.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_std Standard & Sample Solution Preparation system_prep System Equilibration prep_std->system_prep sst System Suitability Test (SST) system_prep->sst analysis Sample Analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Quantification Calculation integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow for (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of (6-Methylpyridin-3-yl)methanamine dihydrochloride. By controlling the mobile phase pH to maintain a consistent protonated state of the analyte, excellent peak shape and retention were achieved on a standard C18 column. The method validation results confirm its suitability for routine quality control analysis and stability studies in a regulated environment.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. PubChem. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Characterization of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Abstract This application note provides a comprehensive guide to the structural elucidation of (6-Methylpyridin-3-yl)methanamine dihydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of (6-Methylpyridin-3-yl)methanamine dihydrochloride using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in pharmaceutical and materials science, unambiguous characterization of this compound is critical for quality control and reaction monitoring. This document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis of both ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained, and the interpretation is grounded in established principles of NMR spectroscopy for pyridine derivatives and their salts.

Introduction

(6-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a common intermediate in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural confirmation and purity assessment of such organic molecules.[1] This guide presents a detailed methodology for the complete ¹H and ¹³C NMR characterization of (6-Methylpyridin-3-yl)methanamine dihydrochloride, ensuring trustworthy and reproducible results for researchers and drug development professionals.

The protonation of both the pyridine ring nitrogen and the primary amine in the dihydrochloride salt has a significant influence on the electronic environment of the molecule. This results in characteristic downfield shifts in the NMR spectra, particularly for the protons and carbons in proximity to the positively charged nitrogen atoms.[2][3] Understanding these effects is crucial for accurate spectral interpretation.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme is used for (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Figure 1: Molecular structure and numbering of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts, the choice of a suitable deuterated solvent is critical to ensure complete dissolution and minimize interfering signals.

Materials:

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pipettes and a vortex mixer

Protocol:

  • Weigh the required amount of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to its ability to exchange with labile protons, which can simplify the spectrum.

  • Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring high-quality 1D and 2D NMR data.

NMR_Workflow start Start: Sample Preparation shim Shimming (Magnetic Field Homogenization) start->shim H1_acq 1D ¹H NMR Acquisition (Pulse, Acquire, Relax) shim->H1_acq proc_1D 1D Data Processing (FT, Phasing, Baseline Correction) H1_acq->proc_1D C13_acq 1D ¹³C{¹H} NMR Acquisition (Proton Decoupled) C13_acq->proc_1D analysis_1D 1D Spectral Analysis (Integration, Peak Picking, Assignment) proc_1D->analysis_1D analysis_1D->C13_acq cosy_acq 2D COSY Acquisition (H-H Correlation) analysis_1D->cosy_acq hsqc_acq 2D HSQC Acquisition (Direct C-H Correlation) analysis_1D->hsqc_acq hmbc_acq 2D HMBC Acquisition (Long-Range C-H Correlation) analysis_1D->hmbc_acq proc_2D 2D Data Processing (FT, Phasing) cosy_acq->proc_2D hsqc_acq->proc_2D hmbc_acq->proc_2D analysis_2D 2D Spectral Analysis (Cross-peak Assignment) proc_2D->analysis_2D structure_elucidation Final Structure Confirmation analysis_2D->structure_elucidation

Figure 2: General workflow for NMR characterization.

Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C{¹H} NMR
Pulse Program zg30zgpg30
Solvent D₂OD₂O
Temperature 298 K298 K
Spectral Width 12 ppm220 ppm
Acquisition Time ~3.4 s~1.2 s
Relaxation Delay 2.0 s2.0 s
Pulse Angle 30°30°
Number of Scans 161024

Spectral Data and Analysis

The following tables present the predicted ¹H and ¹³C NMR spectral data for (6-Methylpyridin-3-yl)methanamine dihydrochloride in D₂O. The chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Data (400 MHz, D₂O)
Peak AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 ~8.65s-1H
H4 ~8.40dJ(H4,H5) = 8.01H
H5 ~7.85dJ(H5,H4) = 8.01H
H8 (-CH₂-) ~4.30s-2H
H7 (-CH₃) ~2.75s-3H
Predicted ¹³C NMR Data (100 MHz, D₂O)
Peak AssignmentPredicted Chemical Shift (δ, ppm)
C6 ~158.5
C2 ~148.0
C4 ~145.5
C3 ~132.0
C5 ~128.5
C8 (-CH₂-) ~42.0
C7 (-CH₃) ~23.0

Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.

  • Aromatic Region (δ 7.5-9.0 ppm):

    • The three protons on the pyridine ring are all significantly deshielded due to the positive charge on the ring nitrogen.

    • H2 is expected to be the most downfield signal (~8.65 ppm) appearing as a singlet, being in the ortho position to the electron-withdrawing pyridinium nitrogen.

    • H4 (~8.40 ppm) is anticipated to be a doublet, coupled to H5. Its downfield shift is also influenced by the pyridinium nitrogen.

    • H5 (~7.85 ppm) is expected to be a doublet due to coupling with H4. It is the most upfield of the aromatic protons.

  • Aliphatic Region (δ 2.5-4.5 ppm):

    • The methylene protons H8 (~4.30 ppm) are expected to appear as a singlet. The adjacent -NH₃⁺ group causes a significant downfield shift. In D₂O, the amine protons will exchange with deuterium and will not be observed.

    • The methyl protons H7 (~2.75 ppm) are anticipated to be a sharp singlet, being the most upfield signal in the spectrum.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals.

  • Aromatic Region (δ 120-160 ppm):

    • The five carbons of the pyridine ring are all deshielded.

    • C6 (~158.5 ppm) is expected to be the most downfield aromatic carbon, being attached to the methyl group and adjacent to the pyridinium nitrogen.

    • C2 and C4 (~148.0 and ~145.5 ppm, respectively) are also significantly downfield due to their proximity to the positively charged nitrogen.

    • C3 and C5 (~132.0 and ~128.5 ppm, respectively) are expected at relatively more upfield positions in the aromatic region.

  • Aliphatic Region (δ 20-50 ppm):

    • The methylene carbon C8 (~42.0 ppm) is shifted downfield due to the attached -NH₃⁺ group.

    • The methyl carbon C7 (~23.0 ppm) is expected to be the most upfield carbon signal.

Conclusion

This application note has detailed a comprehensive NMR-based approach for the structural characterization of (6-Methylpyridin-3-yl)methanamine dihydrochloride. The provided protocols for sample preparation and data acquisition, along with the in-depth analysis of the predicted ¹H and ¹³C NMR spectra, offer a robust framework for the unambiguous identification and purity assessment of this important chemical entity. The characteristic downfield shifts observed in the spectra due to the dihydrochloride salt formation are key identifiers for this compound. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the assignments presented here.

References

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Szafran, M., Dega-Szafran, Z., & Katritzky, A. R. (1991). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Magnetic Resonance in Chemistry, 29(10), 985-989.
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026.
  • Pautler, W. W., & Blewitt, H. L. (1965). NMR Spectra and π-Electron Densities of Some Imidazo[1,2-a]pyridines. Tetrahedron, 21(3), 353-361.

Sources

Method

A Robust HILIC-MS/MS Method for the Quantitative Analysis of (6-Methylpyridin-3-yl)methanamine in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive, selective, and robust method for the quantification of (6-Methylpyridin-3-yl)methana...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, selective, and robust method for the quantification of (6-Methylpyridin-3-yl)methanamine in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (6-Methylpyridin-3-yl)methanamine is a primary amine and a key building block in pharmaceutical synthesis. Its inherent high polarity and aqueous solubility present a significant challenge for retention and separation using traditional reversed-phase liquid chromatography.[1] To overcome this, the described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective analyte retention and separation. Coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method provides excellent sensitivity and specificity. The protocol includes a straightforward protein precipitation step for sample preparation and has been validated according to industry-standard guidelines to ensure data integrity and reliability.

Introduction and Analytical Challenge

(6-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative frequently used in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of this compound in various biological matrices (e.g., plasma, urine, tissue homogenates) is essential for preclinical and clinical studies, including pharmacokinetics (PK) and metabolism.

The primary analytical challenge stems from the molecule's physicochemical properties. As a small, polar primary amine, it exists as a cation at typical analytical pH ranges and exhibits poor retention on nonpolar C18 stationary phases used in reversed-phase (RP) chromatography.[1] This often results in elution at or near the solvent front, leading to poor peak shape and significant ion suppression from matrix components.[1] While techniques like derivatization or the use of ion-pairing agents can be employed, they introduce complexity and potential variability.[2][3]

This guide presents a more direct approach using HILIC, which is specifically designed for the retention of polar and hydrophilic compounds.[4] By partitioning the analyte between a polar stationary phase and a mobile phase with a high organic content, HILIC provides the chromatographic resolution necessary for robust quantification.

Analyte Properties: (6-Methylpyridin-3-yl)methanamine Dihydrochloride

PropertyValueReference
Chemical Structure (Structure of the free base shown) Chemical structure of (6-Methylpyridin-3-yl)methanamine
Chemical Formula C₇H₁₂N₂Cl₂[5]
Molecular Weight 195.09 g/mol [5]
CAS Number 443344-75-0[5]
Free Base [M+H]⁺ m/z 123.10Calculated

Experimental Protocol

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride reference standard (Sigma-Aldrich, Cat. No. 443344750 or equivalent).[5]

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (6-Methylpyridin-3-yl-d2)methanamine (custom synthesis recommended for optimal results).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic Acid (99%, LC-MS grade).

  • Ammonium Acetate (LC-MS grade).

  • Ultrapure Water (18.2 MΩ·cm).

  • Control biological matrix (e.g., human plasma).

  • LC System: UHPLC system capable of high-pressure gradient delivery (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S).

This protocol utilizes protein precipitation, a rapid and effective method for removing the bulk of proteinaceous material from plasma samples.[6][7]

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Aliquot Sample (100 µL Plasma) add_is 2. Add Internal Standard (10 µL) sample->add_is ppt 3. Protein Precipitation (400 µL ACN w/ 0.1% FA) add_is->ppt vortex 4. Vortex & Incubate ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evap 7. Evaporate to Dryness (Nitrogen Stream) transfer->evap recon 8. Reconstitute (100 µL Mobile Phase ACN/H₂O) evap->recon inject 9. Inject into LC-MS/MS System recon->inject

Sources

Application

Application Notes &amp; Protocols for the Safe Handling of (6-Methylpyridin-3-yl)methanamine dihydrochloride

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS No. 443344-75-0) for research and development applications.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS No. 443344-75-0) for research and development applications. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks associated with the handling of this compound. The procedures outlined are based on established principles of laboratory safety, regulatory guidelines, and available chemical safety data.

Section 1: Compound Identification and Hazard Assessment

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a pyridine derivative supplied as a solid powder.[1] A thorough understanding of its chemical properties and potential hazards is the foundation of its safe use.

1.1: Chemical and Physical Properties

PropertyValueSource
CAS Number 443344-75-0[1]
Molecular Formula C₇H₁₂N₂Cl₂[1]
Molecular Weight 195.09 g/mol [1]
Physical Form Powder[1]
Melting Point 279-280 °C[1]

1.2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as hazardous.[1] The primary routes of exposure include inhalation of the dust, skin contact, eye contact, and ingestion.[2][3]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

The causality behind these classifications lies in the chemical nature of amine hydrochlorides and pyridine derivatives. The amine groups can be irritating to biological tissues, and the hydrochloride salt can contribute to this irritation. Pyridine and its derivatives can have various biological effects, and as a fine powder, the compound poses a respiratory hazard.[3][4]

Section 2: Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing a hierarchy of controls. This prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (6-Methylpyridin-3-yl)methanamine dihydrochloride Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Balance Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

2.1: Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to the powdered form of this chemical.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[5][6]

  • Ventilated Balance Enclosure (VBE): For accurately weighing small quantities, a VBE (also known as a powder hood) is highly recommended to contain dust at the source.[7]

2.2: Administrative Controls

These are workplace policies and procedures designed to reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the handling of this compound must be written and readily available to all personnel.[8][9] This document should be based on a thorough risk assessment.

  • Designated Work Area: Clearly define an area for working with (6-Methylpyridin-3-yl)methanamine dihydrochloride to prevent cross-contamination of other laboratory spaces.[10]

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before commencing any work.[11]

2.3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[13]

  • Skin Protection: A lab coat must be worn and fully fastened.[10] Nitrile gloves are recommended; they should be inspected before use and changed frequently, especially if contaminated.[2][10]

  • Respiratory Protection: While engineering controls should be sufficient, if there is a potential for exposure above permissible limits, a NIOSH-approved respirator may be required as part of a comprehensive respiratory protection program.[14][15]

Section 3: Step-by-Step Handling Protocols

3.1: Protocol for Weighing and Preparing Solutions

This protocol is designed to be self-validating by incorporating checks and emphasizing containment at each step.

  • Preparation:

    • Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

    • Don the appropriate PPE (lab coat, safety goggles, nitrile gloves).

    • Decontaminate the work surface within the hood.

    • Gather all necessary equipment (spatula, weigh boat/paper, container for the solution, solvent, etc.) and place it in the hood.

  • Weighing the Solid:

    • Carefully open the container of (6-Methylpyridin-3-yl)methanamine dihydrochloride inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Minimize the generation of dust by handling the material gently.[2]

    • Securely close the primary container immediately after dispensing.

  • Preparing the Solution:

    • Place the weigh boat with the compound into the vessel that will contain the final solution.

    • Carefully add the solvent to the vessel, rinsing the weigh boat to ensure all the compound is transferred.

    • Stir or sonicate as needed to fully dissolve the compound. Keep the container capped or covered to the extent possible during dissolution.

  • Post-Handling:

    • Wipe down the spatula and any other reusable equipment with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

    • Dispose of the weigh boat and any other single-use items in a designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Workflow_Protocol cluster_workflow Protocol: Weighing and Solution Preparation Prep 1. Preparation (Don PPE, Prepare Hood) Weigh 2. Weigh Solid (Minimize Dust) Prep->Weigh Dissolve 3. Dissolve (Rinse Weigh Boat) Weigh->Dissolve Cleanup 4. Decontaminate & Dispose (Waste Management) Dissolve->Cleanup

Caption: Experimental workflow for handling the compound.

Section 4: Storage and Transportation

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Segregation: Store this compound separately from incompatible chemicals to prevent hazardous reactions.[16]

  • Transportation: When transporting the chemical within the laboratory or between buildings, use a secondary, shatter-resistant container.[17]

Section 5: Emergency Procedures

5.1: First Aid Measures

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[18]

5.2: Spill and Leak Procedures

For small spills of the solid material that can be safely handled by trained laboratory personnel:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Gently cover the spill with an inert absorbent material (such as vermiculite or sand) to avoid creating dust.[19]

  • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[2][19]

  • Clean the spill area with a wet cloth or paper towels, and place the cleaning materials into the waste container.

  • Label the waste container appropriately and arrange for disposal according to institutional and local regulations.[5]

For large spills or spills of solutions, contact your institution's Environmental Health and Safety (EHS) department immediately.[19][20]

Section 6: Waste Disposal

All waste containing (6-Methylpyridin-3-yl)methanamine dihydrochloride, including unused solid, solutions, and contaminated materials (gloves, weigh boats, paper towels), must be disposed of as hazardous waste.[5]

  • Collect waste in clearly labeled, sealed containers.[5]

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Conclusion

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. A proactive approach to safety, centered on a thorough risk assessment and the consistent application of the hierarchy of controls, is paramount for protecting personnel and the research environment.

References

  • Cole-Parmer. Material Safety Data Sheet for Methyl-d3-amine hydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). 4-AMINOPYRIDINE. [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). Quantification of Airborne Dusts From Powders. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine. [Link]

  • Dalchem. What are the Health and Safety Guidelines for Using Amines? [Link]

  • U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories. [Link]

  • Westlab. 8 Steps to Handling a Laboratory Chemical Spill. [Link]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment Preface. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE. [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]

  • University of Idaho. EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of California, Irvine. Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • National Center for Biotechnology Information. (6-Methylpyridin-3-yl)methanol. [Link]

  • The University of Texas at Arlington. SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. [Link]

  • International Labour Organization (ILO). ICSC 0214 - 2-AMINOPYRIDINE. [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]

  • Centers for Disease Control and Prevention (CDC). Control of Dust From Powder Dye Handling Operations. [Link]

  • Federal Register. Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures. [Link]

  • Chemical Substances Information. (4,6-dimethylpyridin-3-yl)methanamine hydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • National Institutes of Health (NIH). Chemical Safety Guide, 6th Ed. [Link]

  • Virginia Tech. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]

Sources

Method

Application Note: Design, Synthesis, and Validation of Pyridine-Based Kinase Inhibitors

The Strategic Role of Pyridine in Kinase Inhibition The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology and immunology. The ATP-binding pocket of kinases is highly conserved, featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Pyridine in Kinase Inhibition

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology and immunology. The ATP-binding pocket of kinases is highly conserved, featuring a critical "hinge region" that connects the N-terminal and C-terminal lobes. Adenine naturally binds to this region via specific hydrogen bonds.

In rational drug design, pyridine derivatives have emerged as privileged scaffolds. The basic nitrogen of the pyridine ring acts as an exceptional hydrogen bond acceptor, mimicking the N1 of adenine to interact directly with the backbone amide NH of the kinase hinge region (e.g., Met or Cys residues)[1][2]. Beyond target affinity, the incorporation of a pyridine motif fundamentally modulates the physicochemical properties of the drug candidate. It lowers lipophilicity (logP) and improves aqueous solubility, which translates to a superior pharmacokinetic (PK) and pharmacodynamic (PD) profile[1][3].

Structure-Activity Relationship (SAR) Insights

The orientation and substitution of the pyridine ring dictate both potency and kinase selectivity. Single-point pyridine binders often yield highly potent inhibitors, while substituted pyridines (e.g., 2-aminopyridines or fused imidazopyridines) can provide a secondary hydrogen bond donor to enhance affinity or overcome resistance mutations[3][4].

Table 1: Impact of Pyridine Hinge Binder Modifications on Kinase Activity

Scaffold Modification Target Kinase IC₅₀ (nM) Mechanistic Observation & Selectivity
Morpholine (Baseline) PI3Kβ >100 Poor selectivity across class I PI3K isoforms[3].
Unsubstituted Pyridine PI3Kβ 5 20× selectivity over the elusive δ-isoform[3].
2-Amino-3-chloropyridine PI3Kβ 19 Good potency, but slight reduction in isoform selectivity[3].
Imidazo[1,2-a]pyridine RET (Mutant) 11 Overcomes resistance mutations; favorable hERG safety profile[4].

| Pyridoimidazolone | BRAF (V600E) | 23 | Affords additional H-bond interactions with the hinge backbone[1]. |

Logical Workflow and Relationships

To systematically develop these inhibitors, researchers employ a cyclical workflow of rational design, modular synthesis, and high-throughput biochemical validation.

KinaseInhibitorWorkflow N1 Target Kinase Profiling (e.g., RET, PI3Kβ, BRAF) N2 Rational Scaffold Design Incorporate Pyridine Hinge Binder N1->N2 N3 Chemical Synthesis Buchwald-Hartwig Cross-Coupling N2->N3 N4 Purification & QC (HPLC, NMR, MS) N3->N4 N5 In Vitro Screening ADP-Glo™ Luminescent Assay N4->N5 N6 SAR Analysis & Lead Optimization N5->N6 N6->N2 Iterative Refinement

Figure 1: Logical workflow of pyridine hinge binders in kinase inhibitor development.

Synthetic Methodology: Buchwald-Hartwig Amination

To construct diverse libraries of pyridine-based inhibitors, modular synthetic routes are required. The Buchwald-Hartwig amination of bromopyridines (e.g., 3-amino-5-bromopyridine) is the gold standard for appending complex amine-bearing functional groups to the pyridine core[5][6].

Causality of Experimental Choices: Palladium-catalyzed cross-coupling allows for the formation of C-N bonds under mild conditions, preserving sensitive functional groups on the inhibitor tail. The use of a strong base (e.g., Sodium tert-butoxide) is strictly required to deprotonate the amine nucleophile, facilitating the formation of the reactive palladium-amidate intermediate necessary for the final reductive elimination step[7].

Protocol 1: General Buchwald-Hartwig Amination of a Bromopyridine

Self-Validation Note: This protocol utilizes inert atmosphere techniques to prevent catalyst oxidation, and TLC monitoring to ensure complete consumption of the starting material before workup.

  • Preparation of the Catalytic System:

    • In a glovebox or under a strict Argon atmosphere, charge an oven-dried Schlenk flask with the Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%)[5][7].

    • Rationale: Pd(0) is highly sensitive to oxygen. Pre-mixing the catalyst and ligand allows for the formation of the active, sterically hindered PdL₂ complex.

  • Addition of Reagents:

    • Add the bromopyridine derivative (1.0 equiv) and the desired amine (1.2 equiv) to the flask[5].

    • Add the base, NaOtBu (1.5 equiv). Note: If the substrate contains base-sensitive functional groups like esters, substitute with a milder base such as Cs₂CO₃[7].

  • Reaction Execution:

    • Suspend the mixture in anhydrous, degassed Toluene (0.1–0.2 M concentration)[5].

    • Seal the flask, remove it from the glovebox, and heat the mixture at 80–100 °C with vigorous stirring for 4–12 hours[6].

    • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the bromopyridine spot confirms the completion of the oxidative addition and reductive elimination cycles.

  • Workup and Purification:

    • Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the target pyridine-based inhibitor.

Biochemical Evaluation: ADP-Glo™ Kinase Assay

Once the pyridine derivatives are synthesized, their inhibitory potency must be quantified. The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent method that measures the exact amount of ADP produced during the kinase reaction[8][9].

Causality of Experimental Choices: Unlike radiometric assays, ADP-Glo is non-radioactive and highly scalable. The assay's brilliance lies in its self-validating, two-step design. Step 1 actively depletes all unreacted ATP to eliminate background noise. Step 2 converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. This ensures that the luminescent signal is strictly and causally proportional to the kinase activity, preventing false positives from ATP carryover[9][10].

Protocol 2: High-Throughput Kinase Inhibition Screening

Based on Promega's standardized ADP-Glo™ methodology for 384-well plates[10][11].

  • Kinase Reaction (The Inhibition Phase):

    • Prepare a 5 µL kinase reaction in a 384-well plate containing 1X kinase buffer, the purified target kinase (e.g., RET or PI3Kβ), the lipid/peptide substrate, and ultra-pure ATP (up to 1mM)[8][12].

    • Add the synthesized pyridine inhibitor at varying concentrations (e.g., 10-point serial dilution) to generate an IC₅₀ curve.

    • Incubate at room temperature for the enzyme-specific optimal time (typically 60 minutes).

  • Step 1: ATP Depletion (Signal Isolation):

    • Add 5 µL of ADP-Glo™ Reagent to the reaction well[11].

    • Rationale: This reagent immediately terminates the kinase reaction and actively depletes the remaining unconsumed ATP, leaving only the generated ADP and a negligible ATP background[11].

    • Incubate at room temperature for 40 minutes[11].

  • Step 2: ADP Detection (Signal Generation):

    • Add 10 µL of Kinase Detection Reagent to the well[11].

    • Rationale: This reagent simultaneously converts the ADP back into ATP and introduces luciferase and luciferin. The newly synthesized ATP is consumed by luciferase to generate light[8][10].

    • Incubate at room temperature for 30–60 minutes[11].

  • Data Acquisition and Validation:

    • Measure the luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[11].

    • Validation: Correlate the luminescence to ADP concentrations using an ATP-to-ADP conversion standard curve (prepared by combining appropriate volumes of ATP and ADP stock solutions)[11]. Calculate the IC₅₀ of the pyridine inhibitor based on the dose-dependent decrease in luminescence.

References

  • National Institutes of Health (NIH). "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC". nih.gov.[Link]

  • National Institutes of Health (NIH). "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC". nih.gov.[Link]

  • BMG LABTECH. "Promega ADP-Glo kinase assay". bmglabtech.com.[Link]

  • ACS Publications. "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors". acs.org.[Link]

  • ACS Publications. "Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors". acs.org.[Link]

  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines". researchgate.net.[Link]

  • Grokipedia. "Buchwald–Hartwig amination". grokipedia.com.[Link]

Sources

Application

Synthesis of Bioactive Molecules Using (6-Methylpyridin-3-yl)methanamine Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the (6-Methylpyridin-3-yl)methanamine Scaffold The pyridine nucleus is a cornerstone in medicinal chemistry, recog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the (6-Methylpyridin-3-yl)methanamine Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] (6-Methylpyridin-3-yl)methanamine dihydrochloride, in particular, serves as a versatile and strategically important building block. It provides a primary amine on a methylated pyridine core, offering a key reactive handle for the construction of more complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing bioactive molecules, focusing on two of the most fundamental and widely utilized transformations in drug discovery: amide bond formation and reductive amination.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
CAS Number 443344-75-0[3]
Molecular Formula C₇H₁₂Cl₂N₂[4]
Molecular Weight 195.09 g/mol [4]
Appearance White to off-white powder/solid[3]
Melting Point 279-280 °C[3]
Storage Room temperature, in a dry, well-ventilated place[3]

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a salt, which enhances its stability and shelf-life. However, for most organic reactions, the free base, (6-Methylpyridin-3-yl)methanamine, is required. This is typically achieved in situ by the addition of a suitable base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, to neutralize the hydrochloride salts.

Core Synthetic Applications and Protocols

The primary amine functionality of (6-methylpyridin-3-yl)methanamine is a nucleophilic center that readily participates in reactions with a wide range of electrophiles. This reactivity is central to its utility in building diverse molecular libraries for biological screening.

Amide Bond Formation: A Gateway to Kinase Inhibitors and Other Bioactive Scaffolds

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, integral to the structure of a vast array of pharmaceuticals.[1][5] Coupling (6-methylpyridin-3-yl)methanamine with carboxylic acids produces N-((6-methylpyridin-3-yl)methyl)amides, a key structural motif in many biologically active compounds, including kinase inhibitors.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

The choice of coupling reagent and conditions is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the potential for side reactions like racemization.[6][7]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To suppress side reactions and minimize racemization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[5][8]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with low levels of racemization. They react with the carboxylic acid to form a highly activated acyl-tetramethyluronium species. A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and the amine hydrochloride salt.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in aprotic solvent (e.g., DMF) B Add (6-Methylpyridin-3-yl)methanamine dihydrochloride and base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., HATU) and Additive (if needed, e.g., HOBt) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up (e.g., wash with water, brine) D->E F Dry organic layer and concentrate E->F G Purify by Column Chromatography F->G

Caption: General workflow for amide bond formation.

This protocol describes a general procedure for the synthesis of an N-((6-methylpyridin-3-yl)methyl)amide, a common scaffold in kinase inhibitors.

Materials:

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination: Constructing Secondary Amines for Diverse Applications

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[9] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.[10] This one-pot procedure is highly efficient and avoids the problems of over-alkylation often encountered with direct alkylation of amines with alkyl halides.[11] Using (6-methylpyridin-3-yl)methanamine in reductive amination reactions allows for the synthesis of a wide variety of secondary amines, which are key intermediates in the synthesis of numerous bioactive molecules.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[11]

  • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive than sodium borohydride and can be used in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the imine intermediate.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for the reduction of imines over carbonyls, especially under mildly acidic conditions (pH 6-7).[10] However, due to the toxicity of cyanide, STAB is often preferred in modern synthetic applications.

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve Aldehyde/Ketone and (6-Methylpyridin-3-yl)methanamine dihydrochloride in solvent (e.g., DCE) B Add base (e.g., TEA) to free the amine A->B C Add Reducing Agent (e.g., STAB) portion-wise B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Quench with saturated NaHCO₃ D->E F Extract with organic solvent (e.g., DCM) E->F G Dry, concentrate, and purify by Column Chromatography F->G

Caption: General workflow for reductive amination.

This protocol provides a general method for the synthesis of N-alkyl-(6-methylpyridin-3-yl)methanamine derivatives.

Materials:

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq)

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq) followed by triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Conclusion and Future Perspectives

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. The primary amine serves as a robust handle for introducing molecular diversity through well-established and reliable reactions such as amide coupling and reductive amination. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to utilize this scaffold in the creation of novel compounds with therapeutic potential. As the demand for new and improved drugs continues to grow, the strategic application of such key intermediates will remain a critical component of successful drug discovery programs.

References

  • Abdelazem, M., et al. (2016). Design, synthesis and biological evaluation of novel diaryl amide derivatives as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5549-5555. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. Available at: [Link]

  • Cioffi, C. L., et al. (2011). Glycine Transporter-1 Inhibitors, methods of making them and uses thereof. WO/2011/153359.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • AccelaChem. (6-Methylpyridin-3-Yl)Methanamine Dihydrochloride. Available at: [Link]

  • Hendradi, E., et al. (2021). A review on the development of anticancer drugs and their resistance. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 431-439. Available at: [Link]

  • Hye, M. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1114945. Available at: [Link]

  • Lator, A., et al. (2019). A Cyclopentadienyl Iron(II) Tricarbonyl Complex as a Catalyst for Chemoselective Reductive Alkylation of Amines with Aldehydes. The Journal of Organic Chemistry, 84(11), 6813–6829. Available at: [Link]

  • Loxo Oncology, Inc. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. US10202365B2.
  • M. S. Tolba, et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-144. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Pharma Inventor Inc. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) Executive Summary (6-Methylpyridin-3-yl)methanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Compound: (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0)

Executive Summary

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a highly valuable heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including EZH2 inhibitors and kinase modulators[1]. Scaling up the synthesis of primary amines from nitriles presents a classic process chemistry challenge: the suppression of secondary amine dimerization. This application note details a robust, self-validating scale-up protocol leveraging the catalytic hydrogenation of 6-methylnicotinonitrile. By utilizing Raney Nickel in the presence of methanolic ammonia, followed by anhydrous salt formation, this route ensures high chemoselectivity, strict impurity control, and excellent crystalline yields.

Mechanistic Rationale & Chemoselectivity

The reduction of 6-methylnicotinonitrile to its corresponding primary amine proceeds via a highly reactive imine intermediate. In the absence of intervention, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form a secondary amine (dimer) impurity.

To engineer a chemoselective process, Raney Nickel is selected as the catalyst due to its superior efficiency in nitrile reductions at moderate pressures[2]. Crucially, the reaction is performed in a solvent system containing an excess of ammonia (NH₃). According to Le Chatelier’s principle, the high concentration of ammonia shifts the equilibrium away from the condensation pathway, effectively "trapping" the intermediate and directing the flux entirely toward the primary amine.

Following the isolation of the free base, anhydrous methanolic HCl is utilized. Because the molecule possesses two basic centers (the pyridine nitrogen and the primary amine), a stoichiometric excess (>2.2 eq) of HCl is required to precipitate the thermodynamically stable dihydrochloride salt[3],[4].

Chemoselectivity Imine Imine Intermediate (Reactive Electrophile) Primary Primary Amine (Target Product) Imine->Primary +H2 (Fast) Secondary Secondary Amine (Undesired Impurity) Imine->Secondary Condensation Primary->Imine Nucleophilic Attack Ammonia Excess Ammonia (NH3) Le Chatelier's Principle Ammonia->Imine Shifts Equilibrium Away from Condensation

Caption: Mechanistic suppression of secondary amine impurities using excess ammonia.

Process Safety & Equipment Readiness

Scale-up of this protocol requires strict adherence to hazard mitigation strategies:

  • Pyrophoric Catalyst Handling: Raney Nickel is highly pyrophoric when dry. It must be charged as an aqueous or methanolic slurry. Filtration must be conducted through a Celite pad under a continuous nitrogen (N₂) blanket.

  • Hydrogen Gas (H₂): Highly flammable. The reaction must be performed in a pressure-rated autoclave equipped with a mass flow controller, rupture disk, and proper grounding.

  • Exotherm Management: The addition of methanolic HCl to the free base is highly exothermic. The reactor must be equipped with active jacket cooling to maintain crystallization kinetics and prevent solvent boil-off.

Scale-Up Protocol: A Self-Validating System

ProcessFlow Nitrile 6-Methylnicotinonitrile Starting Material Hydro Hydrogenation Raney Ni, H2, NH3/MeOH Nitrile->Hydro H2 (50 psi) FreeBase Primary Amine Free Base Intermediate Hydro->FreeBase Filter & Concentrate Salt Salt FreeBase->Salt Exothermic Product Target API Dihydrochloride Salt Salt->Product Crystallization

Caption: Scale-up synthetic workflow for (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Phase 1: Catalytic Hydrogenation
  • Reactor Purge: Purge a 10 L stainless-steel autoclave with N₂ for 15 minutes to displace all oxygen.

  • Substrate Charging: Charge 6-methylnicotinonitrile (1.0 kg, 8.46 mol) into the reactor.

  • Solvent & Additive: Add 5.0 L of Methanol, followed by 1.5 L of 7 N Ammonia in Methanol (approx. 10.5 mol NH₃). Causality: The ammonia acts as the chemoselective directing agent.

  • Catalyst Charging: Carefully add 100 g of Raney Nickel (slurried in water/methanol) under a positive N₂ stream[2].

  • Hydrogenation: Seal the reactor. Purge with H₂ three times. Pressurize the reactor to 50 psi with H₂. Initiate agitation (500 rpm) and maintain the internal temperature at 25–30 °C.

  • In-Process Control (IPC) 1: Monitor H₂ mass flow. The reaction is self-validating; it is deemed complete when H₂ uptake ceases completely (typically 4–6 hours).

Phase 2: Catalyst Recovery & Workup
  • Venting: Vent the H₂ gas and purge the reactor thoroughly with N₂.

  • Filtration: Transfer the reaction mixture via a closed line through a pre-wetted Celite pad into a receiving vessel. Causality: Celite traps the fine Raney Ni particulates, preventing pyrophoric exposure. Wash the filter cake with 1.0 L of Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove methanol and excess ammonia, yielding the crude free base as a pale yellow oil.

  • IPC 2 (Purity Check): Sample the crude oil for HPLC analysis. Proceed only if the secondary amine dimer impurity is < 0.5%.

Phase 3: Dihydrochloride Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in 4.0 L of dry Ethanol. Causality: Ethanol provides a steeper solubility curve for the salt compared to methanol, enhancing final recovery.

  • Cooling: Cool the reactor jacket to 0–5 °C.

  • Acidification: Dropwise add 6.0 L of 3 M Methanolic HCl (18.0 mol, ~2.12 eq) over 2 hours. Causality: Controlled addition manages the heat of neutralization and promotes the growth of large, filterable crystals rather than fine amorphous powder[4].

  • Aging: Stir the resulting thick white suspension at 0 °C for an additional 2 hours to achieve supersaturation equilibrium.

  • Isolation: Filter the solid, wash with 2.0 L of cold Methyl tert-butyl ether (MTBE), and dry in a vacuum oven at 45 °C to constant weight.

Quality Attributes & Analytical Specifications

To ensure the protocol functions as a self-validating system, the following quantitative metrics and specifications must be met upon batch completion.

ParameterTarget SpecificationAnalytical MethodProcess Rationale
Overall Yield > 85% (Theoretical)GravimetricValidates efficiency of H₂ uptake and crystallization recovery.
Chemical Purity ≥ 99.0% (Area %)HPLC (UV at 254 nm)Ensures API-grade intermediate quality.
Secondary Amine ≤ 0.2%LC-MS / HPLCValidates the chemoselective efficacy of the NH₃ additive.
Melting Point 279–280 °CCapillary MP ApparatusConfirms the formation of the specific dihydrochloride polymorph[3].
Moisture Content ≤ 0.5%Karl Fischer TitrationEnsures anhydrous salt stability and prevents deliquescence.

References

  • Google Patents. "WO2016102493A1 - Imidazopyridine ezh2 inhibitors". google.com. URL:[1]

  • Google Patents. "WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds". google.com. URL:[2]

  • SciSpace. "Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines". scispace.com. URL:[Link][4]

Sources

Application

Application Note: Synthesis and Biological Validation Workflows for Prostaglandin EP4 Receptor Antagonists

Executive Summary & Biological Rationale Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts its biological effects through four G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Among these, the 1[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts its biological effects through four G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Among these, the 1[1]. In the tumor microenvironment, the activation of the EP4 receptor shapes immunosuppression by promoting the differentiation of suppressive macrophages while inhibiting the infiltration and cytotoxicity of T cells and NK cells. Consequently, the chemical synthesis of highly selective EP4 receptor antagonists (such as E7046, ZY001, and Grapiprant) has become a major focus for drug development professionals aiming to enhance anti-tumor immune responses or manage chronic inflammation.

Mechanistic Pathway: EP4 Receptor Signaling

The EP4 receptor is primarily coupled to the Gαs protein. Activation by endogenous PGE2 stimulates adenylate cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), altering gene transcription. Antagonizing this pathway requires molecules that competitively bind to the orthosteric site of the EP4 receptor, thereby blocking Gαs coupling and downstream cAMP production.

EP4_Signaling PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Activates Antagonist EP4 Antagonist Antagonist->EP4 Blocks Gas Gαs Protein EP4->Gas Couples AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Figure 1: PGE2-EP4 signaling pathway and the mechanism of action of EP4 antagonists.

Chemical Synthesis: Indole-2-Carboxamide ScaffoldStructure-based drug design (SBDD) utilizing the cocrystal structure of the human EP4 receptor reveals that potent antagonists require a specific pharmacophore[1]: a lipophilic tail to occupy the deep hydrophobic pocket, and an acidic head group to interact with the extracellular loops. The indole-2-carboxamide scaffold (representative of compounds like E7046) provides an excellent rigid core to orient these functional groups.

Synthesis_Workflow SM Starting Material Alk N-Alkylation SM->Alk Sap Saponification Alk->Sap Coup Amide Coupling Sap->Coup Pur Purification Coup->Pur Prod EP4 Antagonist Pur->Prod

Figure 2: General synthetic workflow for indole-2-carboxamide based EP4 receptor antagonists.

Protocol 1: Synthesis of Substituted Indole-2-Carboxamides

Step 1. N-Alkylation of the Indole Core

  • Procedure: Dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature for 4 hours.

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the indole nitrogen (pKa ~16) without causing premature ester hydrolysis. DMF, a polar aprotic solvent, minimizes anion solvation, significantly accelerating the Sₙ2 nucleophilic attack on the methyl iodide to build the required lipophilic core.

Step 2. Saponification

  • Procedure: Isolate the N-methylated intermediate and dissolve in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at 40°C until the starting material is consumed. Acidify with 1M HCl to precipitate the product.

  • Causality: LiOH is selected over NaOH or KOH to provide milder hydrolysis conditions, preventing the degradation of the heteroaromatic core. The THF/water co-solvent system ensures the solubility of both the lipophilic ester and the aqueous hydroxide ion.

Step 3. Amide Coupling

  • Procedure: To a solution of the indole-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester. Add the chiral amine (e.g., (1S)-1-aminoethylbenzoic acid, 1.1 eq) and stir overnight.

  • Causality: 1[1]. This rapid coupling suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the chiral amine. Stereochemical fidelity is critical here, as the (S)-absolute configuration improves EP4 functional activity by approximately 10-fold compared to achiral variants.

Biological Validation: cAMP Accumulation Assay

To validate the synthesized compounds, a functional assay measuring the inhibition of PGE2-induced cAMP formation is required.2[2].

Protocol 2: HTRF-based cAMP Assay
  • Step 1. Cell Seeding: Plate HEK293 cells stably overexpressing the human EP4 receptor (HEK293-hEP4) in a 384-well microplate at a density of 5,000 cells/well in assay buffer.

  • Step 2. Phosphodiesterase Inhibition: Supplement the assay buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality:3[3]. This ensures that the measured cAMP levels accurately reflect adenylate cyclase activity rather than the cellular balance of synthesis and degradation.

  • Step 3. Antagonist Pre-incubation: Add the synthesized EP4 antagonists in a concentration gradient (e.g., 0.1 nM to 10 μM) and incubate for 30 minutes at room temperature.

  • Step 4. Agonist Challenge: Add PGE2 at its EC80 concentration (typically ~10 nM) and incubate for an additional 30 minutes.

  • Step 5. Detection: Add the HTRF lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

    • Causality: The assay operates on competitive binding. Endogenous cAMP produced by the cells competes with the d2-cAMP for the cryptate-antibody. A successful synthesized EP4 antagonist will block PGE2, resulting in low endogenous cAMP, high FRET efficiency, and a consequently high 665/620 nm emission ratio.

Quantitative Data Presentation

The table below summarizes the target potencies and primary applications of benchmark EP4 receptor antagonists utilized in the field:

CompoundChemical ScaffoldTargetPotency / EfficacyPrimary Application
ZY001 Triazole derivativeEP4IC₅₀ = 0.51 ± 0.02 nMOncology (Immunotherapy)
Compound 36 Indole-2-carboxamideEP4IC₅₀ = 4.3 nMOncology (Breast/Colon Cancer)
E7046 Indole-2-carboxamideEP4IC₅₀ = 13.5 nMOncology (Tumor Microenvironment)
Grapiprant ImidazopyridineEP4ED₅₀ = 12.8 mg/kgVeterinary Analgesia / Inflammation

References

  • Discovery of EP4 antagonists with image-guided explainable deep learning workflow Source: National Science Open URL:[Link]

  • EP2 and EP4 receptor antagonists: impact on cytokine production and β2 Source: OPUS at UTS URL:[Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Process for preparing form a of grapiprant (EP3295941B1)

Sources

Method

Application Note: Engineering Pyrimidine Scaffolds for Antiproliferative CDK4/6 Inhibitors

Executive Briefing The development of targeted antiproliferative compounds has fundamentally shifted from broad-spectrum cytotoxic agents to precision kinase inhibitors. Among the most privileged chemical architectures i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The development of targeted antiproliferative compounds has fundamentally shifted from broad-spectrum cytotoxic agents to precision kinase inhibitors. Among the most privileged chemical architectures in modern oncology is the pyrimidine scaffold, particularly when functionalized to target Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The CDK4/6 complex acts as a critical checkpoint during the cell cycle transition from the cell growth (G1) phase to the DNA synthesis (S) phase; its deregulation or overexpression directly induces abnormal cell proliferation and cancer development[1].

This application note details the synthetic workflow and biological validation protocols for generating 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. These specific pyrimidine analogs have been identified as highly potent, selective, and orally bioavailable inhibitors of CDK4/6, serving as robust candidates for antiproliferative drug development[2].

Mechanistic Architecture

To design an effective antiproliferative assay, one must first understand the molecular causality of the target. Mitogenic signals upregulate Cyclin D, which binds to and activates CDK4/6. This active complex phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which subsequently drives the cell into the S-phase. Pyrimidine-based inhibitors act as ATP-competitive antagonists, binding to the hinge region of the CDK4/6 complex, thereby preventing Rb phosphorylation and inducing a durable G1 cell cycle arrest.

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Expression Mitogens->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 pRb Phosphorylated pRb CDK46->pRb Phosphorylates Rb Unphosphorylated Rb Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases Proliferation S-Phase Entry & Proliferation E2F->Proliferation Inhibitor Pyrimidine Scaffold (e.g., Abemaciclib) Inhibitor->CDK46 Inhibits

Mechanism of CDK4/6 inhibition by pyrimidine scaffolds in halting cell cycle progression.

Synthetic Workflow: Construction of the Thiazolyl-Pyrimidine Scaffold

The synthesis of the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore requires precision cross-coupling. Because 2-aminopyridines are notoriously poor nucleophiles, standard SN​Ar conditions often fail or require harsh conditions that degrade the substrate. Therefore, we employ a Buchwald-Hartwig amination protocol.

Step-by-Step Protocol
  • Reagent Preparation: Flame-dry a Schlenk flask and purge with N2​ gas for 15 minutes.

    • Causality: Palladium catalysts are highly susceptible to oxidation. Ambient moisture and oxygen will lead to rapid catalyst deactivation and promote unwanted homocoupling side-reactions.

  • Reactant Loading: Charge the flask with 4-(4-methylthiazol-5-yl)pyrimidin-2-chloride (1.0 eq) and the selected 2-aminopyridine derivative (1.2 eq).

  • Catalytic System Assembly: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq).

    • Causality: Xantphos is selected for its exceptionally wide bite angle, which forces the palladium center into a geometry that highly favors the reductive elimination step—the historical bottleneck when coupling electron-deficient heteroarylamines.

  • Base and Solvent Addition: Add Cs2​CO3​ (2.0 eq) and suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

    • Causality: Cs2​CO3​ is a mild, sterically bulky inorganic base that effectively deprotonates the amine without triggering the degradation of the sensitive pyrimidine core. 1,4-dioxane provides a high-boiling (101°C), non-polar environment that stabilizes the palladium catalytic cycle.

  • Reaction Execution: Heat the mixture at 100°C under continuous stirring for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting chloride mass peak and the appearance of the product (M+H)+ peak confirms successful conversion.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium black, and purify via silica gel flash chromatography using a Dichloromethane/Methanol gradient.

Biological Validation: Quantifying Antiproliferative Efficacy

To evaluate the antiproliferative activity of the synthesized pyrimidine compounds, we utilize the MTT cell viability assay. The MTT assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes in live cells to form insoluble purple formazan crystals[3].

Step-by-Step Protocol
  • Cell Seeding: Seed MV4-11 (leukemia) or MCF-7 (breast cancer) cells at a density of 5,000 cells/well in a 96-well plate. Incubate at 37°C with 5% CO2​ for 24 hours.

    • Causality: This 24-hour window allows adherent cells to attach and enter the logarithmic growth phase, ensuring their cell cycle machinery is active and susceptible to CDK4/6 inhibition.

  • Compound Treatment: Treat the cells with the synthesized pyrimidine compounds in a 10-point dose-response gradient (0.001 µM to 10 µM) using DMSO as the vehicle.

    • Self-Validation: Stringent control experiments must be performed as a means to determine how the aforementioned parameters influence the relationship between the measured OD and cell number[4]. You must include a vehicle-only control (0.1% DMSO) to establish the 100% viability baseline, and a cell-free media control to subtract background absorbance.

  • MTT Incubation: After 72 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours.

    • Causality: The reduction of MTT is primarily driven by succinate dehydrogenase. Only metabolically active, living cells can facilitate this conversion, making it a direct proxy for cell viability.

  • Solubilization: Carefully aspirate the culture media entirely. Add 100 µL of pure DMSO to each well and agitate on an orbital shaker for 10 minutes.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. Complete removal of the media prevents phenol red from artificially inflating the absorbance readings, while DMSO ensures complete solubilization of the crystals for accurate spectrophotometric quantification.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader.

Data Synthesis & Comparative Efficacy

The quantitative data obtained from the biochemical kinase assays and the cellular MTT assays must be synthesized to evaluate the therapeutic window of the compounds. The table below summarizes the target profile of a highly optimized pyrimidine derivative against the clinical standard, Palbociclib.

Compound DesignationPrimary TargetKinase IC50​ (CDK4)Kinase IC50​ (CDK6)Cellular GI50​ (MV4-11)
Palbociclib (Standard) CDK4/611 nM15 nM45 nM
Pyrimidine Analog 78 CDK4/61 nM34 nM23 nM
Pyrimidine Analog 83 CDK4/65 nM42 nM58 nM

Note: Compound 78 demonstrates superior biochemical potency against CDK4 and enhanced cellular antiproliferative activity compared to the clinical standard, validating the structural modifications made to the pyrimidine scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges with (6-Methylpyridin-3-yl)methanamine dihydrochloride

Welcome to the Technical Support Center for Advanced Molecular Purification . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and handling challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Purification . As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and handling challenges associated with highly polar, di-basic amine salts.

The purification of (6-Methylpyridin-3-yl)methanamine dihydrochloride is notoriously difficult. Standard reversed-phase (RP) methods fail due to the molecule's extreme hydrophilicity, while normal-phase (NP) methods suffer from irreversible chemisorption. This guide deconstructs the physicochemical causality behind these failures and provides self-validating, field-proven workflows to ensure high-yield recovery.

Physicochemical Profiling & Causality Analysis

To purify a molecule, we must first understand its thermodynamic and electrostatic behavior in solution. The presence of both a pyridine nitrogen and a primary methanamine group makes this a di-basic system. In its dihydrochloride form, both nitrogens are fully protonated, creating a highly charged species with a dense hydration shell[1].

Table 1: Physicochemical Profile of (6-Methylpyridin-3-yl)methanamine dihydrochloride

PropertyValue / CharacteristicChromatographic Implication
CAS Number 443344-75-0Identifies the exact dihydrochloride salt form.
Molecular Formula C7H12Cl2N2Contains two chloride counter-ions.
Molecular Weight 195.09 g/mol Small, highly polar molecule; poor RP retention.
Estimated pKa ~5.5 (Pyridine), ~9.5 (Amine)Remains positively charged across standard pH ranges (2–8).
Solubility High in H₂O/MeOH; Low in DCM/HexaneDictates sample diluent and extraction solvent choices.

Table 2: Chromatographic Modality Comparison

ModalityRetention MechanismSuitabilityCausality for Success / Failure
Reversed-Phase (C18) Hydrophobic partitioningPoor Analyte lacks sufficient hydrophobic surface area; elutes in the void volume.
Normal-Phase (Silica) Adsorption / H-bondingPoor Strong secondary ion-exchange with acidic silanols causes irreversible binding.
HILIC Hydrophilic partitioningExcellent Water-enriched stationary phase layer retains the highly solvated salt[2].
Ion-Pairing RP Neutralized complex partitioningGood Reagents (e.g., HFBA) neutralize charge, but severely suppress MS ionization.

Diagnostic Troubleshooting Guide (FAQs)

Q: Why does my compound elute in the void volume during Reversed-Phase (RP) C18 chromatography? A: Causality: The dihydrochloride salt is fully ionized at typical RP mobile phase pH (pH 2–7). Highly charged molecules possess a dense hydration shell that energetically favors the mobile phase over the hydrophobic C18 stationary phase. Solution: Transition to[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water from the mobile phase forms a semi-immobilized layer on the stationary phase, allowing your polar salt to partition into this aqueous layer and be retained[3].

Q: I attempted normal-phase bare silica chromatography, but I am experiencing severe peak tailing and low recovery. What is happening? A: Causality: Bare silica gel contains surface silanol groups (Si-OH) with a pKa of approximately 4.5. The strongly basic primary amine of your compound (pKa ~9.5) undergoes irreversible, secondary ion-exchange interactions with the deprotonated silanols (Si-O⁻). Solution: You must either use an amine-functionalized silica column (which provides a "base shield" against silanol interactions)[4], or perform a free-basing extraction to neutralize the compound prior to purification[5].

Q: How do I effectively desalt the dihydrochloride salt after a buffered HILIC purification? A: Causality: HILIC often requires volatile buffers (e.g., 10 mM ammonium formate) to maintain consistent ionization and peak shape. These buffers co-elute with the product and leave a residue upon evaporation. Solution: Implement a Strong Cation Exchange (SCX) catch-and-release protocol. The protonated amine strongly binds to the sulfonic acid groups of the SCX resin, allowing neutral impurities and formate salts to be washed away before eluting the free base.

Purification Strategy Decision Matrix

DecisionTree Crude Crude Mixture (Dihydrochloride Salt) Check Determine Target State (Salt vs. Free Base) Crude->Check RetainSalt Purify as Salt Check->RetainSalt Maintain Salt FreeBase Purify as Free Base Check->FreeBase Neutralize HILIC HILIC Chromatography (ZIC-HILIC / Amide) RetainSalt->HILIC IonPair Ion-Pairing RP-HPLC (0.1% HFBA) RetainSalt->IonPair LiquidExt Liquid-Liquid Extraction (pH > 12, DCM) FreeBase->LiquidExt Silica Amine-Functionalized Silica (NP) LiquidExt->Silica

Decision matrix for the purification of highly polar pyridine methanamine derivatives.

Validated Experimental Protocols

Protocol A: HILIC Purification Workflow (Salt Retention)

This method is designed to purify the compound while maintaining its salt form, leveraging hydrophilic partitioning[6].

  • Column Selection: Equip the LC system with a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with formic acid to ensure full protonation).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Diluent (Critical Step): Dissolve the crude (6-Methylpyridin-3-yl)methanamine dihydrochloride in a diluent of at least 75% Acetonitrile / 25% Water .

    • Validation Checkpoint: If the sample is injected in 100% water, it will disrupt the localized hydration layer on the stationary phase, causing the analyte to elute in the void volume with severe peak distortion.

  • Gradient Elution: Run a gradient starting at 90% B, decreasing to 50% B over 15 column volumes. (Remember: In HILIC, water is the strong eluting solvent).

  • Recovery: Collect fractions via UV (254 nm) or MS detection, and lyophilize to recover the purified salt.

Protocol B: Free-Basing & Liquid-Liquid Extraction (LLE)

If normal-phase chromatography is strictly required, the compound must first be converted to its free base[5].

  • Dissolution: Dissolve the crude dihydrochloride salt in a minimal amount of deionized water.

  • Basification: Submerge the flask in an ice bath. Slowly add 6M NaOH dropwise while stirring until the aqueous phase reaches pH > 12.

    • Causality: The pKa of the primary amine is ~9.5. To ensure >99% of the molecules are deprotonated (neutralized) and capable of partitioning into an organic solvent, the pH must be at least 2 units above the pKa.

  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and allow phase separation. Extract the aqueous layer two additional times.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ to remove residual water.

  • Concentration: Filter the drying agent and concentrate the free base under reduced pressure.

    • Validation Checkpoint: The resulting free base is an oil. If a solid is required, it must be re-precipitated by bubbling anhydrous HCl gas through an ether solution of the free base.

Protocol C: SCX Catch-and-Release Desalting

Used to remove formate buffers post-HILIC purification.

SCX_Workflow Load 1. LOAD Acidic Aqueous (Protonated Amine) Wash 2. WASH 100% MeOH (Elute Neutrals) Load->Wash Elute 3. ELUTE 5% NH4OH in MeOH (Release Free Base) Wash->Elute Recover 4. RECOVER Evaporate & Add HCl (Regenerate Salt) Elute->Recover

Strong Cation Exchange (SCX) catch-and-release workflow for desalting and purifying basic amines.

  • Conditioning: Condition an SCX SPE cartridge with 100% Methanol, followed by 0.1% Formic Acid in Water.

  • Loading: Load the reconstituted fractions onto the cartridge. The protonated amine will bind to the resin.

  • Washing: Wash with 3 column volumes of 100% Methanol to elute neutral impurities and buffer salts.

  • Elution: Elute the target compound using 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, releasing it from the resin.

  • Regeneration: Evaporate the eluent, dissolve in diethyl ether, and add 2 equivalents of HCl in dioxane to regenerate the pure dihydrochloride salt.

References

  • PubChemLite. (6-methylpyridin-3-yl)methanamine dihydrochloride (CID 12214337). Retrieved from:[Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC / National Institutes of Health. Retrieved from:[Link]

  • Guillarme, D. (2014). What You Need to Know About HILIC. LCGC International. Retrieved from:[Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Welcome to the Technical Support Center for (6-Methylpyridin-3-yl)methanamine dihydrochloride . This compound is a highly valuable building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (6-Methylpyridin-3-yl)methanamine dihydrochloride . This compound is a highly valuable building block in medicinal chemistry and drug development. However, researchers frequently encounter kinetic bottlenecks during its upstream synthesis (nitrile reduction) and its downstream application (amide coupling).

This guide is structured to troubleshoot these specific kinetic issues, providing causality-driven explanations and self-validating protocols to optimize your reaction times.

Part 1: Troubleshooting Guide – Synthesis & Nitrile Reduction

Q: My reduction of 6-methylnicotinonitrile to the methanamine takes over 24 hours and yields significant secondary amine by-products. How can I accelerate this reaction while improving purity?

A: The sluggish kinetics and dimerization you are observing are due to the nucleophilic attack of the newly formed primary amine onto the intermediate imine. While 1 [1] is common, it often requires high pressures and long reaction times to suppress these side reactions.

The Solution: Switch to catalytic hydrogenation using Palladium on Carbon (Pd/C) in the presence of methanolic HCl. The causality here is straightforward: the HCl immediately protonates the primary amine as it forms. A protonated amine is non-nucleophilic, which completely prevents dimerization. This thermodynamic sink drives the equilibrium forward rapidly, reducing the reaction time from >24 hours to under 4 hours, directly yielding the stable dihydrochloride salt.

Quantitative Data: Reduction Condition Matrix
Catalyst SystemAdditiveH₂ PressureTime to CompletionYield (%)Dimer By-product
Raney-NiNH₃ (in MeOH)50 psi18 - 24 h65%High
Pd/C (10%)None50 psi12 - 16 h40%Very High
Pd/C (10%) HCl (2.5 eq) 50 psi 2 - 4 h >90% Trace / None
Protocol A: Accelerated Synthesis of the Dihydrochloride Salt

This protocol is designed as a self-validating system.

  • Setup: Charge a high-pressure hydrogenation reactor with 6-methylnicotinonitrile (1.0 eq), 10% Pd/C (0.1 eq by weight), and anhydrous methanol (10 mL/mmol).

  • Acidification: Slowly add concentrated aqueous HCl (2.5 eq). Causality: The excess acid ensures the pyridine nitrogen and the newly formed primary amine are fully protonated.

  • Pressurization: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 50 psi with H₂ gas.

  • Reaction & Self-Validation: Stir vigorously at 25°C. Monitor the pressure gauge. The reaction is self-validating: completion is indicated when the stoichiometric hydrogen pressure drop ceases and stabilizes (typically between 2 to 4 hours).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Self-validation: The resulting filtrate must be clear and colorless.

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the residue from Ethanol/Diethyl ether to yield the pure dihydrochloride salt as a white crystalline solid.

Part 2: Troubleshooting Guide – Downstream Amide Coupling

Q: When using (6-Methylpyridin-3-yl)methanamine dihydrochloride in HATU-mediated amide couplings, my reaction times exceed 18 hours, and I recover unreacted starting material. How do I optimize this?

A: The issue stems from a combination of the amine being a sterically hindered dihydrochloride salt and improper reagent sequencing. If HATU, the carboxylic acid, the amine salt, and the base are mixed simultaneously, the base is consumed liberating the amine, leading to incomplete acid activation. Furthermore, unactivated HATU can react directly with the free amine to form unreactive guanidinium by-products.

The Solution: Implement a strict pre-activation step . As established in2[2], pre-mixing the carboxylic acid, HATU, and DIPEA for 15 minutes forms the highly reactive OAt-active ester. Only after this ester is formed should the amine dihydrochloride (with additional base for neutralization) be introduced. This sequential approach reduces coupling time to 1-2 hours.

Quantitative Data: Amide Coupling Time Optimization
Coupling ReagentBase (eq)Pre-activation Step?Time to CompletionYield (%)
EDC/HOBtDIPEA (5.0)No>24 h45%
HATUDIPEA (5.0)No12 - 18 h60%
HATU DIPEA (5.2) Yes (15 min) 1 - 2 h >85%
Protocol B: Time-Optimized HATU Amide Coupling

This protocol utilizes visual and analytical markers for self-validation.

  • Pre-Activation: In a dry, round-bottom flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition (Activation): Add DIPEA (3.0 eq). Causality: The base deprotonates the carboxylic acid, initiating the attack on HATU to form the OAt-active ester.

  • Self-Validation (Activation): Stir for 15 minutes at room temperature. The solution will typically transition from colorless to a pale yellow tint. Analytical validation: An LC-MS aliquot will show the distinct mass of the OAt-ester intermediate, confirming activation is complete.

  • Amine Preparation: In a separate vial, suspend (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.2 eq). Causality: The 2.2 equivalents of base are strictly required to neutralize the dihydrochloride salt, liberating the free, nucleophilic amine.

  • Coupling & Self-Validation: Dropwise add the amine solution to the activated acid. Stir at room temperature. Monitor by TLC or LC-MS; the reaction is complete when the active ester peak disappears and is entirely replaced by the product mass (typically 1-2 hours).

Part 3: Process Workflow Visualization

The following diagram illustrates the optimized, time-efficient workflow from the starting nitrile to the final amide product.

Workflow N1 6-Methylnicotinonitrile (Starting Material) N2 Catalytic Hydrogenation (Pd/C, H2, HCl, MeOH) Time: 2-4 hrs N1->N2 Step 1: Reduction N3 (6-Methylpyridin-3-yl)methanamine Dihydrochloride N2->N3 Filtration & Crystallization N5 Amide Coupling Reaction Time: 1-2 hrs N3->N5 Amine Addition N4 Carboxylic Acid Pre-activation (HATU, DIPEA, DMF) Time: 15 mins N4->N5 Active OAt-Ester Addition N6 Target Amide Compound (Purified) N5->N6 Workup & Purification

Figure 1: Optimized synthesis and amide coupling workflow for the methanamine derivative.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA for the HATU coupling? A: While TEA can technically work, 3 [3] due to its increased steric hindrance and reduced nucleophilicity. TEA can occasionally act as a competing nucleophile, leading to unwanted side reactions and extending the overall coupling time.

Q: Why is my isolated (6-Methylpyridin-3-yl)methanamine dihydrochloride turning into a sticky paste on the benchtop? A: Dihydrochloride salts of pyridine derivatives are inherently hygroscopic. Exposure to ambient humidity causes the salt to absorb water rapidly, degrading its physical state and throwing off your stoichiometric calculations for downstream couplings. Solution: Always handle the compound in a dry box or under a stream of nitrogen, and store it in a desiccator over a strong desiccant like Drierite.

Q: I observe a +98 m/z byproduct in my LC-MS during the coupling. What is this? A: This mass corresponds to the tetramethyluronium (guanidinium) byproduct. As noted in 4 [4], this forms when the primary amine reacts directly with the uronium salt of HATU. Its presence is a definitive diagnostic indicator that your pre-activation step was either skipped or too short. Ensure you wait the full 15 minutes before adding the amine.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.1

  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.2

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies.3

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.4

Sources

Troubleshooting

(6-Methylpyridin-3-yl)methanamine dihydrochloride stability and degradation issues

Technical Support Center: (6-Methylpyridin-3-yl)methanamine Dihydrochloride Welcome to the technical support center for (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0). This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Welcome to the technical support center for (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. Here, we address common challenges and provide practical, field-proven troubleshooting strategies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling, storage, and preliminary assessment of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Q1: What are the ideal storage conditions for this compound? A1: (6-Methylpyridin-3-yl)methanamine dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While room temperature storage is generally acceptable for short-term use, long-term stability is best maintained under refrigerated conditions (2-8°C), protected from light and moisture.[2] The dihydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air, which may compromise its stability over time.[3]

Q2: I've noticed the powder in my vial has clumped together. Is it still usable? A2: Clumping is a strong indicator of moisture absorption. While the compound may not be fully degraded, its purity is questionable. Absorbed water can accelerate hydrolytic degradation or act as a medium for other reactions. We strongly recommend running a purity check using a validated analytical method, such as HPLC, before using the material in a critical experiment. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator.

Q3: What are the initial signs of degradation I should look for? A3: Beyond physical changes like clumping, a visible change in color (e.g., from white/off-white to yellow or brown) is a primary indicator of degradation. An unusual odor may also develop. For a definitive assessment, analytical confirmation is necessary, as significant degradation can occur without obvious visual cues.

Q4: What materials or substances are incompatible with (6-Methylpyridin-3-yl)methanamine dihydrochloride? A4: This compound should not be stored or mixed with strong oxidizing agents.[1][3][4] Contact with strong bases should also be avoided, as this will neutralize the hydrochloride salt, liberating the free base which may have different stability and reactivity profiles.

Q5: What are the expected hazardous decomposition products under high heat or fire? A5: In the event of a fire, thermal decomposition can produce hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][3][5]

Table 1: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale & Citation
Storage Temperature Short-term: Room Temperature. Long-term: 2-8°C.[2]Prevents acceleration of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon) if possible.Minimizes risk of oxidative degradation. The free base form is recommended to be stored under nitrogen.
Moisture Keep in a tightly-closed container, preferably in a desiccator.The compound is hygroscopic; moisture can lead to clumping and hydrolysis.[3]
Light Protect from light by using an amber vial or storing in a dark location.Similar aminopyridine structures can be sensitive to light.[6]
Incompatibilities Avoid strong oxidizing agents and strong bases.[1][3]Prevents uncontrolled chemical reactions and degradation.

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a detailed question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: My recent experiment showed lower-than-expected potency or yield. Could the starting material have degraded?

Q: I suspect the (6-Methylpyridin-3-yl)methanamine dihydrochloride I used has degraded, leading to poor results. How can I confirm this and what should I do?

A: This is a common issue that can often be traced back to compound stability. The primary amine and the pyridine ring are susceptible to degradation under certain conditions.

Causality: The loss of potency is typically due to a decrease in the purity of the active pharmaceutical ingredient (API). This can be caused by improper storage (exposure to air, moisture, light) or by instability in the experimental solution (e.g., incompatible pH, presence of oxidizing agents). The protonation of the amine and pyridine nitrogen in the dihydrochloride salt form generally enhances stability, especially against oxidation, but degradation can still occur.[7]

Troubleshooting Workflow:

G start Low Potency / Yield Observed sub_check Isolate Starting Material start->sub_check sub_storage Review Storage Conditions (Temp, Light, Moisture) sub_check->sub_storage sub_hplc Analyze by Stability-Indicating HPLC sub_check->sub_hplc sub_compare Compare to Reference Standard or New Lot sub_hplc->sub_compare sub_pass Purity Confirmed (>98%) sub_compare->sub_pass Purity Matches sub_fail Degradation Confirmed (<98% or Impurities) sub_compare->sub_fail Purity Mismatch sub_investigate Investigate Experimental Conditions (pH, Solvents, Reagents) sub_pass->sub_investigate sub_procure Procure and Qualify New Material sub_fail->sub_procure sub_identify Characterize Degradants (LC-MS, NMR) sub_fail->sub_identify G parent (6-Methylpyridin-3-yl)methanamine Dihydrochloride C₇H₁₂N₂Cl₂ oxidation Oxidation (e.g., H₂O₂, Air) Possible Products: • N-Oxide on pyridine ring • Hydroxylation of methyl group • Oxidative deamination parent->oxidation Stress Condition photolysis Photodegradation (UV/Visible Light) Possible Products: • Dimerization products • Ring opening/rearrangement parent->photolysis Stress Condition hydrolysis Hydrolysis (Strong Acid/Base, Heat) Possible Products: • Less common, but potential for side-chain cleavage parent->hydrolysis Stress Condition

Caption: Plausible degradation pathways for the compound.

Recommended Action: To understand the impurity, we recommend performing a forced degradation study (see protocol below). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradants in a controlled manner. [8][9]By comparing the retention time of the unknown peak in your sample to the peaks generated in the stress study, you can gain insight into the cause of degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines. [10] Objective: To investigate the intrinsic stability of (6-Methylpyridin-3-yl)methanamine dihydrochloride under various stress conditions.

Materials:

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber, oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a "control" sample (1 mL stock + 1 mL solvent) protected from light at 2-8°C. The goal is to achieve 5-20% degradation. [11] * Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 8 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place ~10 mg of solid powder in an oven at 80°C for 72 hours. Dissolve in solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method.

    • Example HPLC Conditions (starting point, must be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 260 nm (or as determined by UV scan)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage degradation by comparing the area of the main peak in the stressed samples to the control.

    • Check for "peak purity" of the main peak in the stressed samples using a PDA detector to ensure co-elution is not occurring.

    • Establish mass balance: The sum of the area of the main peak and all impurity peaks should ideally be close to the area of the main peak in the control sample.

References

  • Donnelly, R. F. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Trissel, L. A., et al. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Talati, A. S., & Dave, H. N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • Obafemi, C. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. Retrieved from [Link]

  • Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Smo Chemical Technology Co.,LTD. (n.d.). (6-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • mzCloud. (2025, March 11). 6 Chloro N methyl 3 pyridinemethanamine. Retrieved from [Link]

  • Lee, K., & Oh, K. H. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Retrieved from [Link]

  • ResearchGate. (2025, October 15). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • German Federal Office of Consumer Protection and Food Safety (BVL). (2026, January). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]

Sources

Optimization

Removing impurities from (6-Methylpyridin-3-yl)methanamine dihydrochloride reactions

Title: Technical Support Center: Troubleshooting the Synthesis and Purification of (6-Methylpyridin-3-yl)methanamine Dihydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Synthesis and Purification of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and purifying (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0). The reduction of 6-methylnicotinonitrile to its corresponding primary amine is a fundamental transformation in medicinal chemistry. However, this process is notoriously prone to impurity generation, including secondary amine dimerization, catalyst poisoning, and heavy metal leaching.

This guide provides field-proven causality behind these issues, self-validating experimental protocols, and robust mitigation strategies to ensure you consistently achieve >99% API purity.

Mandatory Visualization: Synthesis and Purification Workflow

G SM 6-Methylnicotinonitrile (Starting Material) Red Catalytic Hydrogenation (H2, Raney Ni, NH3/EtOH) SM->Red Crude Crude Amine Mixture (Primary + Dimer Impurity) Red->Crude Incomplete conversion / Dimerization Workup Filtration & Acid-Base Extraction (Removes Catalyst & Neutrals) Crude->Workup FreeBase Purified Free Base Workup->FreeBase Salt Salt Formation (HCl in EtOH/Et2O) FreeBase->Salt CrudeSalt Crude Dihydrochloride Salt Salt->CrudeSalt Recryst Recrystallization (EtOH/H2O) CrudeSalt->Recryst Pure Pure (6-Methylpyridin-3-yl)methanamine 2HCl Recryst->Pure >99% Purity

Workflow for the synthesis and purification of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

Troubleshooting Guide & FAQs

Q1: Why am I observing a high percentage of secondary amine (dimer) impurities during the reduction of 6-methylnicotinonitrile? Causality: The catalytic reduction of a nitrile proceeds via a highly reactive imine intermediate. Once the first molecules of the primary amine ((6-Methylpyridin-3-yl)methanamine) are formed, their nucleophilic nitrogen can attack the unreacted imine intermediate. This forms a secondary imine, which is subsequently reduced to a secondary amine dimer [1]. Solution: To suppress this off-target nucleophilic attack, perform the hydrogenation in a solvent system containing an excess of ammonia (e.g., methanolic or ethanolic NH₃). The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively shifting the equilibrium back toward the primary amine product [2]. Alternatively, utilizing acidic conditions (e.g., adding HCl) protonates the newly formed primary amine, rendering it non-nucleophilic and preventing dimerization.

Q2: How do I completely remove residual heavy metal catalyst (e.g., Nickel or Palladium) from the crude amine? Causality: Pyridine derivatives and primary amines are excellent bidentate ligands. During catalytic hydrogenation with Raney Nickel or Pd/C, metal ions can leach into the solution and form stable coordination complexes with the product, leading to high heavy-metal contamination in the final API [2]. Solution: Implement a self-validating acid-base extraction. By dissolving the crude mixture in an acidic aqueous solution (pH < 2), the amine is protonated and moves into the aqueous layer, breaking the metal-ligand coordination. Filtering this acidic mixture through a Celite pad removes bulk catalyst. Washing the aqueous layer with an organic solvent removes neutral organic impurities. Finally, basifying the aqueous phase (pH > 10) allows the pure free base to be extracted into an organic solvent (like dichloromethane), leaving inorganic metal salts trapped in the aqueous waste.

Q3: My dihydrochloride salt is discolored (yellow/brown) instead of white. What causes this and how is it resolved? Causality: The pyridine nitrogen is susceptible to N-oxidation, and the primary amine can undergo air oxidation to form colored, conjugated polymeric byproducts. Furthermore, trace transition metals can catalyze these oxidative degradation pathways. Solution: Ensure that the salt formation step (addition of HCl) is conducted under an inert atmosphere (Argon or N₂). If the crude salt is already discolored, perform a recrystallization using an ethanol/water mixture in the presence of activated charcoal (Darco). The porous structure of the charcoal selectively adsorbs the high-molecular-weight colored polymers.

Data Presentation: Quantitative Impurity Profiling

To ensure a self-validating analytical workflow, monitor the reaction and purification using the parameters outlined in the table below.

Impurity TypeChemical DescriptionDetection MethodAcceptable LimitMitigation Strategy
Unreacted SM 6-MethylnicotinonitrileHPLC (UV at 254 nm)< 0.5%Optimize H₂ pressure; check catalyst activity.
Dimer (Secondary Amine) Bis((6-methylpyridin-3-yl)methyl)amineLC-MS (ESI+)< 1.0%Use NH₃/EtOH solvent during hydrogenation.
Heavy Metals Residual Ni or PdICP-MS< 10 ppmAcid-base extraction; Celite filtration.
Oxidation Products Pyridine N-oxidesLC-MS / ¹H NMR< 0.5%Workup under inert atmosphere; Charcoal treatment.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes a physical or chemical checkpoint to verify success before proceeding to the next step.

Step 1: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, suspend Raney Nickel (10% w/w relative to starting material) in 7 N ammonia in methanol (10 mL/g of substrate) [2].

  • Add 6-methylnicotinonitrile (1.0 equivalent).

  • Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12-16 hours.

  • Validation Check: Analyze an aliquot via TLC (DCM:MeOH:NH₄OH 90:9:1). The starting material spot should be completely absent.

Step 2: Acid-Base Extraction (Purification of the Free Base)

  • Carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. (Caution: Raney Nickel is pyrophoric; keep the filter cake wet.)

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in 1 M HCl (aqueous) until the pH is < 2.

  • Wash the aqueous layer with Ethyl Acetate (3 x 20 mL) to remove non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is > 10.

  • Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified free base as a pale oil.

Step 3: Dihydrochloride Salt Formation & Recrystallization

  • Dissolve the free base in anhydrous Ethanol (5 mL/g) under a nitrogen atmosphere.

  • Cool the solution to 0°C and dropwise add 2.5 equivalents of HCl (2 M solution in Diethyl Ether). A white precipitate will form immediately [3].

  • Stir for 30 minutes at 0°C, then filter the precipitate and wash with cold Diethyl Ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot Ethanol/Water (9:1 v/v). If the solution is colored, add 5% w/w activated charcoal, boil for 5 minutes, and filter hot.

  • Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Filter the pure (6-Methylpyridin-3-yl)methanamine dihydrochloride crystals and dry under high vacuum at 40°C for 12 hours.

  • Validation Check: The melting point should be sharp (approx. 279-280°C) [3].

References

  • Catalytic Reduction of Nitriles. Thieme Connect. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Pyridine Methanamine Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing the notorious challenges of cross-coupling reactions (such as Buch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing the notorious challenges of cross-coupling reactions (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings) involving pyridine methanamines.

Working with these substrates presents a dual-threat environment: the pyridine nitrogen is a potent σ -donor that can poison transition metal catalysts, while the primary or secondary methanamine moiety can act as a competitive nucleophile or undergo undesired side reactions. This guide synthesizes field-proven causality, self-validating protocols, and quantitative optimization strategies to rescue stalled reactions and maximize your yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my Buchwald-Hartwig amination of a pyridine methanamine stall at 10-20% conversion, accompanied by the formation of a black precipitate?

A1: This is the classic visual hallmark of catalyst poisoning and subsequent thermal decomposition[1]. The nitrogen atom on the pyridine ring acts as a strong, competing ligand. It coordinates to the palladium center, displacing your intended phosphine ligand and forming a thermodynamically stable, off-cycle complex.

  • The Causality: Stripped of its stabilizing ligand, the exposed palladium complex undergoes rapid bimolecular decomposition, aggregating into insoluble metallic palladium (Palladium Black). When the rate of this degradation exceeds the rate of reductive elimination, your catalytic cycle dies.

  • The Solution: Shift from first-generation catalysts (like Pd(OAc)2​/PPh3​ ) to sterically demanding, electron-rich ligands. For example,2 provide immense steric bulk that physically blocks the pyridine nitrogen from coordinating to the metal center, keeping the catalyst in the active cycle[2].

Q2: Should I use a traditional Pd(II) salt with a free ligand, or a pre-formed precatalyst for these specific substrates?

A2: Always prioritize pre-formed precatalysts (e.g., Buchwald Pd G3/G4 precatalysts or NHC-based PEPPSI complexes)[3].

  • The Causality: Traditional systems require the amine substrate to reduce the Pd(II) precatalyst to the active Pd(0) species in situ. Pyridine methanamines are often poor reducing agents and can form highly stable Pd(II)-amine complexes instead, stalling the reaction before it begins. G3 precatalysts contain a built-in reducing agent (a mesylate-bound biphenyl moiety) that undergoes rapid, base-mediated reductive elimination. This instantly delivers a 1:1 ratio of Ligand:Pd(0) directly into the catalytic cycle, completely independent of your challenging substrate.

Q3: How do I prevent the methanamine moiety from homocoupling or acting as a competitive nucleophile?

A3: The basicity of the reaction environment directly dictates the chemoselectivity. Strong bases like NaOtBu can sometimes trigger side reactions or degrade sensitive functional groups[1].

  • The Solution: Utilize a weaker base such as Cs2​CO3​ or K3​PO4​ in combination with a highly active precatalyst. Furthermore, using N-Heterocyclic Carbene (NHC) complexes like 4 has been proven to resist the binding of 2-aminopyridines. The steric bulk of the 3-pentyl substituents on the NHC ligand drives cross-coupling by facilitating reductive elimination while mitigating the poisoning effect of the pyridine functionality[4].

Part 2: Visualizing the Catalytic Logic

To optimize your reaction, you must understand the competing pathways at the metal center. The diagram below illustrates how proper ligand selection forces the reaction down the productive pathway.

G Precatalyst Pd G3 Precatalyst (Stable Pd(II)) ActivePd Active Pd(0)L1 (Catalytic Engine) Precatalyst->ActivePd Base Activation OxAdd Oxidative Addition Complex ActivePd->OxAdd Ar-X Addition Poisoned Poisoned Complex (Pyridine Bound) ActivePd->Poisoned Pyridine N-Coordination Product Cross-Coupled Product + Regenerated Pd(0) OxAdd->Product Amine + Base Poisoned->ActivePd Steric Shielding (e.g., BrettPhos) Product->ActivePd Cycle

Logical relationship of the Pd catalytic cycle versus pyridine-induced catalyst poisoning.

Part 3: Quantitative Catalyst Selection Matrix

The choice of a suitable bulky, electron-rich ligand is critical to facilitate the catalytic cycle[5]. The following table summarizes quantitative data for coupling challenging pyridine amines to help you select the optimal system for your specific workflow.

Catalyst SystemSubstrate ClassCoupling PartnerBase / SolventTempTypical YieldMechanistic Rationale
BrettPhos Pd G3 3-Bromo-2-aminopyridinePrimary Amines (e.g., cyclopentylamine)LiHMDS / THF65 °C~78% Extreme steric bulk prevents transmetalation hindrance by the proximal amino group[2].
RuPhos Pd G3 3-Bromo-2-aminopyridinePrimary AminesLiHMDS / THF65 °C~47% Insufficient steric bulk compared to BrettPhos leads to competitive off-cycle binding[2].
Pd-PEPPSI-IPentCl Sterically hindered pyridinesAryl HalidesNa-BHT / DME80 °CHigh NHC ligand's 3-pentyl substituents drive reductive elimination and resist pyridine binding[4].
Pd(PPh3​)4​ Chloropyridin-3-aminesArylboronic Acids K3​PO4​ / Dioxane: H2​O 85-95 °C70-90% Standard Suzuki conditions; water biphasic system helps solubilize boronic acid and base[5].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the specific visual cues outlined below, you can diagnose the health of your catalytic cycle in real-time without waiting for LC-MS results[1].

Optimized Buchwald-Hartwig Amination using Pd G3 Precatalysts

Reagents Required:

  • Pyridine methanamine substrate (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Base: NaOtBu or LiHMDS (1.4 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions (Argon), charge an oven-dried reaction vial with the pyridine methanamine, aryl halide, base, and the BrettPhos Pd G3 precatalyst[3].

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane. Crucial Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, permanently destroying the catalyst. Degassing via sparging or freeze-pump-thaw is mandatory.

  • Initiation: Seal the vial, remove it from the glovebox, and place it in a pre-heated block at 80–100 °C.

  • Visual Self-Validation (The Checkpoint):

    • Healthy Reaction: Within 5-10 minutes, the solution should transition to a homogeneous, deep orange to reddish-brown color. This confirms the successful generation and stabilization of the active Pd(0) species[1].

    • Failing Reaction: If the solution remains colorless, the base has failed to activate the precatalyst. If a fine black precipitate forms (Palladium Black) and the solution turns pale, the catalyst has been poisoned by the pyridine and decomposed[1].

  • Workup: Once complete (monitor via TLC/LC-MS), cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

Workflow Start 1. Glovebox Setup (Inert Atmosphere) Mix 2. Combine Substrate, Amine, Base & Pd G3 Precatalyst Start->Mix Solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane) Mix->Solvent Heat 4. Heat to 80-110°C (Initiate Reaction) Solvent->Heat Check 5. Visual Validation Heat->Check Success Homogeneous Red/Orange (Active Catalysis) Check->Success Stable Fail Palladium Black Precipitate (Catalyst Decomposition) Check->Fail Deactivated

Step-by-step experimental workflow and visual self-validation for cross-coupling reactions.

References

  • YorkSpace (York University): Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. URL:[Link]

  • National Institutes of Health (PMC): Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. URL:[Link]

Sources

Optimization

Troubleshooting product isolation in (6-Methylpyridin-3-yl)methanamine reactions

Welcome to the Technical Support Center for isolating (6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9). As a bifunctional molecule featuring both a primary amine and a pyridine ring, this compound presents significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isolating (6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9). As a bifunctional molecule featuring both a primary amine and a pyridine ring, this compound presents significant isolation challenges. Its high polarity, dual basic sites, and robust water solubility often render standard workup procedures ineffective[1].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for extracting, purifying, and troubleshooting this specific building block.

Diagnostic Isolation Workflow

Before selecting an isolation method, you must account for the reaction matrix. The following decision matrix dictates the optimal isolation pathway based on the presence of transition metals and the polarity of your solvent system.

IsolationWorkflow Start Crude Reaction Mixture (6-Methylpyridin-3-yl)methanamine CheckMetal Transition Metal Catalyst Present? Start->CheckMetal Filter Filter through Celite Wash with MeOH CheckMetal->Filter Yes CheckAqueous Aqueous/Polar Solvent? CheckMetal->CheckAqueous No Filter->CheckAqueous LLE Liquid-Liquid Extraction (pH > 11, Salting Out) CheckAqueous->LLE Mostly Organic SCX SCX Catch-and-Release (Ion Exchange) CheckAqueous->SCX Highly Aqueous RP_HPLC Reverse-Phase HPLC (TFA/Formic Acid) LLE->RP_HPLC Low Purity Pure Isolated Pure Product LLE->Pure High Purity SCX->Pure Elute NH3/MeOH RP_HPLC->Pure Lyophilize

Decision matrix for isolating (6-Methylpyridin-3-yl)methanamine from crude mixtures.

Field-Proven Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: SCX "Catch-and-Release" Purification

Causality: Strong Cation Exchange (SCX) resins contain sulfonic acid groups. When the crude mixture is acidified, the primary amine of (6-Methylpyridin-3-yl)methanamine protonates, forming an electrostatic bond with the resin. Non-basic impurities are washed away. Eluting with methanolic ammonia deprotonates the amine, breaking the bond and releasing the pure product[2].

  • Acidification: Dilute the crude mixture in MeOH and add 1M HCl until the pH is 3–4.

    • Validation Check: Spot the solution on pH paper. If pH > 4, the amine is not fully protonated and will not bind to the resin.

  • Loading: Load the solution onto a pre-conditioned SCX cartridge. Collect the flow-through.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. If a purple spot appears, the resin capacity has been exceeded; you are losing product.

  • Washing: Wash the cartridge with 3 column volumes (CV) of MeOH to remove neutral/acidic impurities.

  • Elution: Elute the product using 2M NH₃ in MeOH (3 CV). Collect fractions.

    • Validation Check: Spot the fractions on TLC and stain with Ninhydrin. A deep purple color confirms the successful "release" of the amine.

  • Concentration: Evaporate the solvent under reduced pressure at 30°C to yield the free base.

Protocol B: Optimized Liquid-Liquid Extraction (Salting Out)

Causality: The free base of this compound is highly water-soluble. To force it into an organic layer, the aqueous phase must be strictly adjusted above the pKa of the primary amine (~9.5) to suppress ionization, and saturated with inorganic salts to decrease the solubility of the organic compound in the aqueous phase (the "salting-out" effect).

  • Basification: Cool the aqueous reaction mixture to 0°C. Slowly add 2M NaOH until the pH reaches 12.

    • Validation Check: Use a pH meter or high-range pH paper. At pH < 11, a significant fraction of the amine remains protonated and unextractable.

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous layer while stirring until no more salt dissolves.

    • Validation Check: Visual confirmation of undissolved salt at the bottom of the flask ensures total saturation.

  • Extraction: Extract 3 times with a highly polar organic solvent system (e.g., 10% Isopropanol in Dichloromethane).

    • Validation Check: Perform a Ninhydrin stain on a drop of the remaining aqueous layer. If it turns purple, perform continuous liquid-liquid extraction overnight.

Troubleshooting Guides & FAQs

Q1: Why is my product remaining in the aqueous phase during liquid-liquid extraction, even after basifying to pH 9? A1: The primary amine of (6-Methylpyridin-3-yl)methanamine has a pKa of approximately 9.5. At pH 9.5, 50% of your product is still ionized as an ammonium salt, which is entirely water-soluble. To achieve >99% free base formation, you must adjust the pH at least two units above the pKa (pH 11.5–12.0). Furthermore, standard solvents like ethyl acetate are often too non-polar to extract this compound efficiently; switch to 10% isopropanol in DCM or n-butanol.

Q2: My product streaks heavily from the baseline on normal-phase silica gel. How do I fix this? A2: Bare silica gel contains acidic silanol groups that strongly and irreversibly interact with the dual basic nitrogens of your compound, causing severe streaking[3]. Solution: Pre-treat your silica column by flushing it with 5% Triethylamine (TEA) in your starting mobile phase to "cap" the acidic silanols[3]. Alternatively, abandon normal phase entirely and use an amine-functionalized stationary phase or SCX chromatography.

Q3: I synthesized the compound via catalytic hydrogenation (e.g., Pd/C or Raney Ni) of 5-cyano-2-methylpyridine. Why is my isolated product colored and low-yielding? A3: The pyridine ring is an excellent ligand for transition metals[1]. During hydrogenation, your product likely coordinated with the palladium or nickel surface, pulling the metal into solution (causing coloration) and trapping the product on the catalyst (lowering yield). Solution: Filter the crude reaction through a pad of Celite, but wash the pad rigorously with a strong, competing ligand solvent, such as 2M NH₃ in Methanol, to displace your product from the metal surface.

Q4: I am trying to purify the compound using Reverse-Phase Prep-HPLC, but it elutes immediately in the void volume. What is wrong? A4: Highly polar, low-molecular-weight amines exhibit notoriously poor retention on standard C18 reverse-phase columns because they prefer the aqueous mobile phase[4]. Solution: Introduce an ion-pairing reagent. Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to both your aqueous and organic mobile phases will protonate the amine and form a more lipophilic ion pair, significantly increasing column retention. Note that your final isolated product will be the TFA or formate salt, not the free base.

Quantitative Data Summaries

Table 1: Solvent Extraction Efficiency for (6-Methylpyridin-3-yl)methanamine

Data reflects extraction from an aqueous matrix at room temperature.

Solvent SystemAqueous pHSalting Out AgentEst. Recovery (%)Causality / Notes
Ethyl Acetate7.0None< 5%Amine is fully protonated; highly water-soluble.
Dichloromethane12.0None40-50%Free base formed, but high aqueous solubility limits partitioning.
10% IPA in DCM12.0NaCl (sat)> 85%IPA increases solvent polarity; salt drives organic partitioning.
n-Butanol12.0K₂CO₃ (sat)> 90%Excellent for polar amines, but high boiling point makes evaporation difficult.
Table 2: Chromatography Method Comparison

Evaluation of purification techniques for dual-basic pyridine methanamines.

MethodStationary PhaseMobile PhaseSuitabilityCausality / Notes
Normal PhaseBare SilicaHexane/EtOAcPoorAcidic silanols cause severe, irreversible streaking[3].
Modified NPSilica + 5% TEADCM/MeOH/TEAModerateTEA caps silanols, improving peak shape and recovery[3].
Reverse PhaseStandard C18H₂O/MeCNPoorPolar amine lacks lipophilicity; elutes in the void volume[4].
Ion-Pairing RPStandard C18H₂O/MeCN + 0.1% TFAGoodTFA forms a lipophilic ion pair, increasing retention time.
SCXSulfonic Acid ResinMeOH NH₃/MeOHExcellentExploits compound basicity for orthogonal "catch and release"[2].

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the severe hygroscopicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve the severe hygroscopicity issues associated with (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0).

This guide moves beyond basic handling instructions to explain the thermodynamic and mechanistic causality behind moisture contamination, providing you with self-validating protocols to ensure stoichiometric fidelity in your downstream anhydrous chemistry.

Part 1: Diagnostic Q&A – Understanding the "Why"

Q1: Why does my (6-Methylpyridin-3-yl)methanamine dihydrochloride turn into a sticky paste on the benchtop? Diagnosis: You are observing deliquescence. This specific compound contains two moles of hydrochloric acid per mole of the active pharmaceutical ingredient (API), resulting in a highly charged crystal lattice rich in chloride anions. Chloride is a highly electronegative atom that acts as a potent hydrogen bond acceptor[1]. It readily scavenges atmospheric moisture, lowering the Deliquescence Relative Humidity (DRH) of the powder until the salt literally dissolves in its own absorbed water. Resolution: Never handle this compound in ambient air. Weigh and dispense exclusively within a glovebox under an inert Argon or Nitrogen atmosphere.

Q2: My amide coupling (using HATU/DIPEA) with this amine is yielding <20% product. Is the amine degraded? Diagnosis: The amine is likely structurally intact, but moisture contamination is quenching your reaction. Water introduced by the hygroscopic dihydrochloride salt outcompetes the primary amine for the activated O-At ester intermediate, hydrolyzing it back to the starting carboxylic acid. Resolution: Dehydrate the amine salt using the Azeotropic Drying Protocol (see Section 3) before use, and ensure your DIPEA is freshly distilled.

Q3: Can I just dry the sticky salt in a vacuum oven at 80 °C? Diagnosis: No. Heating a wet amine hydrochloride in a vacuum oven often leads to "oiling out" or partial thermal decomposition before the water can vaporize, trapping moisture within a glassy matrix. Resolution: Use azeotropic distillation. The thermodynamics of a minimum-boiling azeotrope allow water removal at much lower temperatures (40 °C), physically stripping the water from the chloride lattice without melting the salt[2].

Part 2: Quantitative Data & Tolerances

To maintain scientific integrity, you must understand the exact moisture tolerances of your downstream chemistry. Use the tables below to benchmark your experimental design.

Table 1: Impact of Moisture on Common Downstream Workflows
Reaction TypeMax Tolerable H₂OMechanistic Consequence of Excess MoisturePhysical Symptom
Amide Coupling (HATU/EDC)< 1,000 ppmHydrolysis of the activated O-At ester back to the unreactive carboxylic acid.Rapid consumption of coupling reagent; low product yield.
Reductive Amination < 5,000 ppmReversible imine formation is pushed backward; hydride reduces aldehyde/ketone to alcohol.Accumulation of alcohol byproduct; unreacted amine.
Buchwald-Hartwig < 500 ppmOxidation of phosphine ligands; hydrolytic quenching of the Pd-aryl intermediate.Catalyst blackening (Pd(0) precipitation); stalled conversion.
Table 2: Comparison of Drying Methodologies for Amine Hydrochlorides
Drying MethodologyTurnaround TimeEfficiencyMechanistic RationaleRisk / Limitation
Azeotropic Distillation (Toluene)1–2 HoursVery HighMinimum-boiling azeotrope physically displaces lattice-bound water at low temps.Potential trapping of residual toluene in the crystal lattice.
Vacuum Desiccation (over P₂O₅)24–48 HoursModerateConcentration gradient drives moisture from the crystal into the desiccant.Slow diffusion rate; ineffective for heavily deliquesced samples.
Lyophilization (Freeze-Drying)48–72 HoursHighSublimation of water from frozen aqueous matrix prevents oiling out.Requires specialized equipment; time-intensive.

Part 3: Standard Operating Procedure (SOP)

SOP: Azeotropic Dehydration (The Self-Validating Protocol)

This protocol is the gold standard for dehydrating highly hygroscopic amine hydrochlorides prior to sensitive couplings[2]. It is designed as a self-validating system : the physical state of the powder itself will visually confirm when the drying process is complete.

  • Step 1: Initial Suspension. In a flame-dried round-bottom flask, suspend the compromised (6-Methylpyridin-3-yl)methanamine dihydrochloride in anhydrous toluene (10 mL of solvent per 1 g of API).

    • Causality: Toluene does not dissolve the salt but forms a low-boiling azeotrope with water, enabling the physical displacement of moisture.

  • Step 2: Azeotropic Evaporation. Attach the flask to a rotary evaporator. Apply vacuum and lower the flask into a water bath set to 40–50 °C.

    • Causality: Reduced pressure lowers the azeotropic boiling point, preventing thermal degradation of the primary amine while stripping hydrogen-bonded water from the chloride lattice.

  • Step 3: Self-Validating Iteration. Repeat the suspension and evaporation process (Steps 1-2) three times.

    • Validation Check: The drying is complete when the material transitions from a sticky, translucent gum to a highly mobile, opaque, free-flowing white powder that easily detaches from the flask walls. If the powder clumps, residual moisture remains, dictating another cycle.

  • Step 4: Desolvation. Transfer the flask to a Schlenk line and apply high vacuum (< 0.1 mbar) for 4 hours at room temperature to evacuate residual toluene trapped in the crystal lattice.

  • Step 5: Inert Storage. Backfill the flask with dry Argon, seal with a rubber septum, and immediately transfer to a glovebox for weighing and long-term storage.

Part 4: Workflow Visualization

Use the following decision tree to diagnose and route your API based on its physical state.

G A API: (6-Methylpyridin-3-yl)methanamine 2HCl B Assess Physical State A->B C Free-Flowing Powder (Dry) B->C Visual pass D Clumped / Deliquescent (Moisture Compromised) B->D Visual fail E Glovebox Transfer (Ar/N2 Atmosphere) C->E F Azeotropic Drying (Toluene, 40°C, in vacuo) D->F Severe G Vacuum Desiccation (P2O5, 24h) D->G Mild I Proceed to Anhydrous Reaction E->I H Anhydrous State Recovered F->H Azeotrope removes H2O G->H Diffusion H->E

Caption: Workflow for diagnosing and resolving moisture contamination in amine dihydrochloride salts.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Column chromatography optimization for pyridine-containing compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of nitrogen-containing hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of nitrogen-containing heterocycles. Pyridine derivatives are notoriously difficult to purify using standard normal-phase chromatography, often suffering from severe peak tailing, irreversible retention, or compound degradation.

This guide is designed to move beyond generic advice. By understanding the fundamental physical chemistry occurring at the stationary phase interface, we can implement self-validating workflows to guarantee high-recovery, high-resolution separations.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my pyridine-containing compounds exhibit severe peak tailing and streaking on standard bare silica gel? A1: The root cause is a dual-retention mechanism driven by Brønsted acid-base interactions. Bare silica gel (SiO₂) surfaces are densely populated with residual silanol groups (Si-OH), which are weakly acidic (pKa ~4.5 to 4.8)[1]. Pyridine derivatives possess a basic nitrogen atom with an available lone pair of electrons (pKa ~5.2). When your mobile phase is neutral or non-polar, these basic analytes engage in strong secondary interactions—either ion-pairing or intense hydrogen bonding—with the ionized silanol sites[2]. Because the analyte is simultaneously partitioning based on polarity and undergoing acid-base interactions, it desorbs at uneven rates across the column bed, directly resulting in asymmetric peak tailing or complete sample loss[3][4].

Q2: How can I chemically modify the chromatographic environment to prevent this tailing without changing my column? A2: The most effective and economical solution is competitive masking using a basic mobile phase modifier. By adding 0.1% to 1.0% (v/v) of a volatile tertiary amine, such as Triethylamine (TEA), to your eluent system, you introduce a sacrificial base[5]. TEA is significantly more basic (pKa ~10.7) than most pyridine derivatives. Consequently, TEA competitively binds to and neutralizes the highly active acidic silanol sites on the silica gel[6]. This "shields" your pyridine analyte, restricting its retention mechanism strictly to standard polarity-based partitioning, thereby restoring sharp, symmetrical peaks[4].

Q3: I added TEA to my mobile phase, but my pyridine derivative is still degrading or giving low recovery. What is the root cause? A3: If peak tailing is resolved but mass recovery remains low, your specific pyridine derivative is likely acid-sensitive and undergoing catalytic degradation upon prolonged contact with the mildly acidic silica matrix[7]. Modifying the mobile phase is insufficient for highly sensitive compounds. You must change the stationary phase entirely. Switching to an amine-functionalized silica (NH₂-silica) or basic alumina (Al₂O₃) provides a permanently basic chromatographic environment that completely eliminates Brønsted acid-driven degradation[6].

Section 2: Mechanistic & Workflow Visualizations

To systematically resolve these issues, rely on the following chemical logic and decision-making workflows.

Mechanism Silanol Acidic Silanol (Si-OH, pKa ~4.5) Tailing Strong Ion-Pairing (Peak Tailing / Loss) Silanol->Tailing Interacts with Masked Neutralized Silanol (Masked Site) Silanol->Masked Neutralized by Pyridine Pyridine Analyte (pKa ~5.2) Pyridine->Tailing Binds to Elution Normal Partitioning (Sharp Peaks) Pyridine->Elution Elutes via TEA TEA Modifier (pKa ~10.7) TEA->Masked Competitively binds (Stronger Base) Masked->Elution Prevents secondary interactions

Mechanism of TEA competitively masking acidic silanols to prevent pyridine tailing.

Workflow Start Crude Pyridine Mixture TLC Perform 2D-TLC Stability Assay Start->TLC Stable Are spots on the 45° diagonal? TLC->Stable Degradation Degradation Detected (Acid-Sensitive) Stable->Degradation No (Off-diagonal spots) NoDegradation Compound Stable (Tailing Issue Only) Stable->NoDegradation Yes (Diagonal spots) Alumina Use Basic Alumina or Amine-Functionalized Silica Degradation->Alumina SilicaTEA Use Bare Silica Gel + 0.1% - 1.0% TEA Modifier NoDegradation->SilicaTEA

Workflow for selecting stationary phases for pyridines based on 2D-TLC validation.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: 2D-TLC Stability Assay (Self-Validating Matrix Test)

Before committing your crude mixture to a preparative silica column, you must validate whether the silica matrix itself induces degradation of your specific pyridine derivative[4]. This protocol acts as a self-validating internal control.

  • Preparation: Draw a light pencil line 1 cm from the bottom and 1 cm from the left edge of a square 5x5 cm silica gel TLC plate.

  • Spotting: Spot the crude pyridine mixture exactly at the intersection of these lines.

  • First Dimension: Develop the plate in your optimized solvent system.

  • Drying (Critical Step): Remove the plate and dry it completely under a gentle stream of nitrogen. Ensure all traces of the mobile phase are removed.

  • Second Dimension: Rotate the plate 90 degrees counter-clockwise. Develop the plate a second time using the exact same solvent system.

  • Validation Logic: Visualize under UV light. Because the solvent system is identical, a stable compound will exhibit the exact same Retention Factor ( Rf​ ) in both dimensions, forming spots perfectly on a 45-degree diagonal line. If spots appear off the diagonal, the compound has actively degraded or irreversibly isomerized upon contact with the silica gel. If off-diagonal spots appear, abandon bare silica and switch to basic alumina.

Protocol 2: Preparation of Triethylamine (TEA)-Deactivated Silica Gel

If standard wet-loading with a TEA-containing mobile phase still causes initial band-broadening, pre-deactivating the entire silica bed is required[7]. This prevents the solvent front from being depleted of TEA as it travels down the column.

  • Slurry Preparation: In a well-ventilated fume hood, weigh 100 g of standard flash silica gel (230-400 mesh) into a 500 mL Erlenmeyer flask.

  • Deactivation Solution: Prepare 250 mL of a 1% (v/v) TEA solution in hexanes (or your least polar starting solvent).

  • Equilibration: Pour the TEA solution into the silica gel. Stir the slurry vigorously for 1 hour to ensure complete neutralization of all accessible silanol groups.

  • Filtration: Pour the suspension into a Büchner funnel equipped with filter paper. Apply vacuum to pull the solvent through.

  • Drying: Allow the deactivated silica to dry completely on the funnel until it becomes a free-flowing powder.

  • Execution: Pack your column using this pre-treated silica and run your chromatography using a mobile phase containing 0.1% TEA to maintain the deactivation equilibrium throughout the run.

Section 4: Quantitative Data & Comparisons

Table 1: Stationary Phase Selection Matrix for Pyridine Derivatives

Stationary PhaseSurface ChemistryAcid/Base NatureOptimal Use CaseDrawbacks
Bare Silica Gel (SiO₂) Silanol (Si-OH)Weakly AcidicRobust, general non-polar compounds.Causes severe tailing for pyridines without modifiers.
Amine-Functionalized Silica (NH₂) AminopropylBasicHighly polar or acid-sensitive pyridines.Expensive; distinct selectivity requires method redevelopment.
Basic Alumina (Al₂O₃) Aluminum OxideBasicAcid-labile pyridine derivatives.Lower loading capacity than silica; potential for compound chemisorption.
C18 (Reverse Phase) Octadecyl carbon chainNeutral (Endcapped)Water-soluble pyridine salts.Requires aqueous buffers and pH control to prevent silanol interactions.

Table 2: Common Mobile Phase Modifiers for Basic Analytes

ModifierpKaVolatility (Boiling Point)Mechanism of ActionRecommended Concentration
Triethylamine (TEA) 10.7High (89 °C)Strong competitive binding to silanols.0.1% - 1.0% (v/v)
Pyridine 5.2Moderate (115 °C)Mild competitive binding (sacrificial).0.5% - 2.0% (v/v)
Ammonium Hydroxide (NH₄OH) 9.2High (Gas in solution)Neutralizes silanols in highly polar/aqueous systems.0.1% - 0.5% (v/v)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridine Building Blocks: (6-Methylpyridin-3-yl)methanamine Dihydrochloride in Drug Discovery

Aminomethylpyridines are highly privileged scaffolds in medicinal chemistry, frequently utilized to introduce basic centers, hydrogen-bond donors/acceptors, and specific topological vectors into drug candidates. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminomethylpyridines are highly privileged scaffolds in medicinal chemistry, frequently utilized to introduce basic centers, hydrogen-bond donors/acceptors, and specific topological vectors into drug candidates. Among these, (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) stands out as a critical building block.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of (6-Methylpyridin-3-yl)methanamine dihydrochloride against other common pyridine alternatives, providing researchers with the causality behind experimental choices and field-proven protocols.

Structural & Electronic Profiling: The "Magic Methyl" Effect

The addition of a single methyl group to a heteroaromatic ring can drastically alter a molecule's pharmacological profile—a phenomenon widely known as the "magic methyl" effect. When comparing (6-Methylpyridin-3-yl)methanamine to its unsubstituted (pyridin-3-ylmethanamine) or halogenated ((6-chloropyridin-3-yl)methanamine) counterparts, several key differences emerge.

Table 1: Physicochemical Comparison of Pyridine Building Blocks
PropertyPyridin-3-ylmethanamine(6-Methylpyridin-3-yl)methanamine(6-Chloropyridin-3-yl)methanamine
CAS Number (Free Base) 3731-52-056622-54-953033-98-0
Electronic Effect at C6 Neutral (H)Electron-Donating (+I effect)Electron-Withdrawing (-I effect)
Amine Nucleophilicity HighVery HighModerate
Pyridine Basic pKa ~ 5.2~ 6.0 (Increased basicity)~ 3.8 (Decreased basicity)
Steric Bulk at C6 MinimalModerateModerate

Causality in Design: The electron-donating nature of the 6-methyl group increases the electron density of the pyridine ring. This slightly raises the pKa of the pyridine nitrogen, making it a stronger hydrogen-bond acceptor in target binding pockets. Furthermore, it enhances the nucleophilicity of the primary methanamine group, leading to faster reaction kinetics during amide coupling or reductive amination compared to electron-deficient alternatives like the 6-chloro derivative.

Salt Form vs. Free Base: Stability and Handling

While the free base of (6-Methylpyridin-3-yl)methanamine is commercially available, the dihydrochloride salt is overwhelmingly preferred in rigorous drug discovery workflows.

The Causality Behind the Salt Choice:

  • Oxidative Stability: The free base is typically a semi-solid or viscous liquid that is highly susceptible to air oxidation and degradation over time.

  • Carbamate Formation: Primary aliphatic amines readily react with atmospheric CO₂ to form carbamates. The dihydrochloride salt protonates the amine, locking its lone pair and preventing this degradation pathway.

  • Stoichiometric Precision: The dihydrochloride salt is a highly crystalline, free-flowing powder (Melting Point: 279-280 °C). This allows for precise gravimetric weighing, which is critical for high-throughput screening and structure-activity relationship (SAR) library generation.

Application in Medicinal Chemistry: Case Studies

A. mGlu5 Allosteric Ligands (The Molecular Switch)

In the optimization of metabotropic glutamate receptor 5 (mGlu5) allosteric ligands, the introduction of (6-Methylpyridin-3-yl)methanamine resulted in a profound pharmacological shift. Researchers discovered that while the unsubstituted pyridin-3-ylmethanamine derivative acted as a Positive Allosteric Modulator (PAM), the addition of the 6-methyl group induced a "molecular switch," converting the compound into a potent Negative Allosteric Modulator (NAM) [1]. This is driven by a steric clash in the allosteric binding pocket that stabilizes an inactive receptor conformation.

MagicMethyl A Core Scaffold (mGlu5 Ligand) B Unsubstituted Pyridin-3-ylmethanamine A->B Amidation C (6-Methylpyridin-3-yl) methanamine A->C Amidation D PAM Activity (Positive Allosteric Modulator) B->D Binding Mode A E NAM Activity (Negative Allosteric Modulator) C->E Steric Clash / Altered Binding Mode

Fig 1: The "Magic Methyl" effect acting as a molecular switch in mGlu5 ligands.

B. DPP-4 Inhibitors

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, the aminomethyl-pyridine scaffold is essential for anchoring the molecule within the enzyme's active site. Studies have shown that compounds incorporating the 6-methyl-pyridine derivative exhibit high potency (IC50 ~ 10 nM) and excellent selectivity (up to 6600-fold) over the closely related peptidase DPP-8, as the methyl group perfectly occupies a hydrophobic sub-pocket [2].

C. IL-17A Protein-Protein Interaction Inhibitors

Recent advancements in DNA-encoded chemical libraries (DEL) have utilized aminomethylpyridines to discover novel small-molecule inhibitors of Interleukin 17A (IL-17A). The 6-methyl substitution provides optimal vector geometry to disrupt the central cavities of the IL-17A homodimer, a novel binding mode for oral autoimmune therapies [3].

Experimental Workflows & Protocols

When utilizing the dihydrochloride salt in synthesis, the protocol must account for the neutralization of the two equivalents of HCl to liberate the nucleophilic free amine.

Protocol: HATU-Mediated Amide Coupling

Reagents:

  • Carboxylic acid building block (1.0 eq)

  • (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive O-Atab ester, preventing the amine from competing for the coupling reagent.

  • Neutralization & Coupling: In a separate vial, suspend (6-Methylpyridin-3-yl)methanamine dihydrochloride (1.2 eq) in DMF and add 2.0 eq of DIPEA. Causality: The excess DIPEA strictly serves to scavenge the two HCl molecules, liberating the free base in situ without exposing it to atmospheric degradation.

  • Reaction: Transfer the neutralized amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the polarity of the pyridine ring).

AmideCoupling Step1 1. Carboxylic Acid + HATU in DMF (Solvent) Step2 2. Add DIPEA (1.5 eq) Activation Phase Step1->Step2 Step3 3. Add (6-Methylpyridin-3-yl) methanamine 2HCl (1.2 eq) Step2->Step3 Active Ester Formation Step4 4. Add DIPEA (2.0 eq) Stir at RT for 2-4h Step3->Step4 Base Neutralizes HCl Step5 5. Aqueous Workup & Purification Step4->Step5 Amide Bond Formation

Fig 2: Standard workflow for HATU-mediated amide coupling utilizing the dihydrochloride salt.

References

  • Barbaro, L., et al. "Discovery of 'Molecular Switches' within a Series of mGlu5 Allosteric Ligands Driven by a 'Magic Methyl' Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype." ACS Bio & Med Chem Au, 2021. Available at:[Link]

  • Kaczanowska, K., et al. "Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors." ACS Medicinal Chemistry Letters, 2010. Available at:[Link]

  • Ramos, A. L., et al. "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds." Journal of Medicinal Chemistry, 2024. Available at:[Link]

Comparative

A Comparative Guide to the Synthesis of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Introduction (6-Methylpyridin-3-yl)methanamine, a key building block in medicinal chemistry and drug development, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Methylpyridin-3-yl)methanamine, a key building block in medicinal chemistry and drug development, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a methyl-substituted pyridine ring linked to an aminomethyl group, is prevalent in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the most prevalent synthetic routes to (6-Methylpyridin-3-yl)methanamine, culminating in its stable dihydrochloride salt form. We will dissect each pathway, focusing on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, whether for small-scale discovery or large-scale manufacturing.

Route 1: Catalytic Hydrogenation of 6-Methylnicotinonitrile

The reduction of the nitrile functional group in 6-methylnicotinonitrile (also known as 6-methyl-3-cyanopyridine) is the most direct and widely employed route. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, atom economy, and amenability to scaling.

Principle and Mechanistic Considerations

This transformation involves the heterogeneous catalytic reduction of a nitrile to a primary amine using molecular hydrogen (H₂). The reaction typically proceeds on the surface of a noble metal catalyst, such as Palladium on Carbon (Pd/C). A primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an intermediate imine, which can react with the newly formed primary amine product to generate a secondary amine impurity. Further reaction can lead to tertiary amines, complicating purification and reducing the yield of the desired product.[1]

Recent advancements have demonstrated that careful control of reaction conditions, particularly the use of acidic additives, can dramatically enhance the selectivity for the primary amine.[2] The acid protonates the pyridine nitrogen, deactivating the ring towards unwanted hydrogenation. It also protonates the product amine, preventing it from acting as a nucleophile and attacking the intermediate imine, thereby suppressing the formation of secondary amine byproducts.

Experimental Approach: Chemoselective Hydrogenation via pH Control

A highly effective method involves the hydrogenation of 6-methylnicotinonitrile over a Pd/C catalyst in an aqueous medium with a controlled amount of sulfuric acid.[2] This approach allows for the selective reduction of the nitrile group while preserving the aromaticity of the pyridine ring.

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_product Product (Free Base) 6-Methylnicotinonitrile 6-Methylnicotinonitrile Free_Base (6-Methylpyridin-3-yl)methanamine 6-Methylnicotinonitrile->Free_Base Hydrogenation @ 30-50°C H2_gas H₂ (gas, 6 bar) PdC 10% Pd/C H2SO4 H₂SO4 (0.5 eq) H2O H₂O (Solvent)

Caption: Workflow for catalytic hydrogenation of 6-methylnicotinonitrile.

Detailed Experimental Protocol
  • Vessel Charging: To a high-pressure autoclave, charge 6-methylnicotinonitrile, deionized water, and 10% Palladium on Carbon (10% w/w).

  • Acidification: Slowly add sulfuric acid (0.5 molar equivalents relative to the nitrile) to the stirred suspension.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 6 bar.

  • Reaction: Heat the mixture to 30-50°C and stir vigorously until hydrogen uptake ceases (typically 0.5-2 hours).

  • Work-up: Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Basify the filtrate with a strong base (e.g., NaOH) to pH >12 and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and concentrate under reduced pressure to yield the free amine.

Data Summary
ParameterConditionOutcomeSelectivity (Primary Amine)Reference
Catalyst10% Pd/CHigh Conversion>93%[2]
SolventWaterGreen Solvent, Good Selectivity>93%[2]
AdditiveH₂SO₄ (0.5 eq)Suppresses side reactions>93%[2]
Pressure6 bar H₂Mild Conditions-[2]
Temperature30-50°CMild Conditions-[2]

Route 2: Chemical Reduction using Metal Hydrides

An alternative to catalytic hydrogenation is the use of potent chemical reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). This method is a staple in medicinal chemistry for small-scale synthesis due to its reliability and effectiveness.

Principle and Mechanistic Considerations

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. Two successive additions occur, first forming an intermediate imine salt which is then further reduced to the amine. An acidic work-up is required to hydrolyze the resulting aluminum-amine complexes and liberate the free amine product.

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Work-up cluster_product Product (Free Base) Nitrile 6-Methylnicotinonitrile Complex Aluminum-Amine Complex Nitrile->Complex Add to LiAlH₄ solution LiAlH4 LiAlH₄ THF Anhydrous THF Amine (6-Methylpyridin-3-yl)methanamine Complex->Amine Hydrolysis Workup Acidic Aqueous Work-up

Sources

Validation

Purity analysis of commercial (6-Methylpyridin-3-yl)methanamine dihydrochloride

Analytical Benchmarking and Purity Profiling of Commercial (6-Methylpyridin-3-yl)methanamine Dihydrochloride Mechanistic Context: The Analytical Challenge of Polar Amines (6-Methylpyridin-3-yl)methanamine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Benchmarking and Purity Profiling of Commercial (6-Methylpyridin-3-yl)methanamine Dihydrochloride

Mechanistic Context: The Analytical Challenge of Polar Amines

(6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly polar, low-molecular-weight primary amine salt (MW 195.09)[1]. It serves as a critical nucleophilic building block in the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are ubiquitous in modern pharmaceutical discovery[2].

However, assessing the purity of commercial batches presents a significant analytical hurdle. Due to its extreme hydrophilicity, the compound exhibits negligible retention and severe peak tailing on traditional Reversed-Phase (RP) C18 columns. To establish a self-validating, robust analytical system, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed[3]. HILIC bridges the gap between normal and reversed-phase chromatography by utilizing a polar stationary phase alongside a highly organic, water-miscible mobile phase[4][5]. The retention mechanism relies on the partitioning of the protonated amine into a water-enriched layer immobilized on the stationary phase, allowing for the baseline resolution of structurally similar impurities[4].

This guide objectively compares the performance of a "Premium" commercial grade against an "Economy" alternative, providing researchers with actionable, step-by-step methodologies grounded in ICH Q2(R1) validation principles[6][7].

Experimental Design & Workflow

To ensure comprehensive quality control, an orthogonal analytical approach is required. Organic impurities are quantified via HILIC-UV/MS, while the stoichiometry of the dihydrochloride salt is verified via Ion Chromatography (IC).

G cluster_0 Sample Preparation cluster_1 Orthogonal Analysis N1 Weigh Commercial Batch (10 mg) N2 Dissolve in ACN:H2O (75:25) N1->N2 N3 HILIC-UV/MS (Organic Impurities) N2->N3 5 µL Injection N4 Ion Chromatography (Chloride Assay) N2->N4 Aqueous Dilution N5 ICH Q2(R1) Validation & Data Synthesis N3->N5 Purity Profile N4->N5 Salt Stoichiometry

Orthogonal analytical workflow for evaluating highly polar amine dihydrochloride salts.

Step-by-Step Methodology: HILIC-UV/MS Purity Analysis

The following protocol is designed to be a self-validating system, ensuring that peak shape and retention are actively maintained through strict chemical causality.

Step 1: Column Selection

  • Action: Equip the LC system with an Amide-bonded silica HILIC column (150 mm × 4.6 mm, 3 µm).

  • Causality: Amide phases provide a thick, stable water-enriched layer, which is essential for partitioning highly polar, doubly protonated amines without the irreversible secondary ion-exchange interactions often seen on bare silica[8].

Step 2: Mobile Phase Preparation

  • Action:

    • Mobile Phase A: 20 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Causality: At pH 3.0, both the pyridine nitrogen and the primary amine are fully protonated, preventing peak splitting caused by partial ionization. Ammonium formate is utilized because it is highly soluble in high-organic conditions and prevents ion suppression in downstream MS detection[4][9].

Step 3: Gradient Elution Setup

  • Action: Program a gradient starting at 90% B, hold for 2 minutes, then ramp to 60% B over 10 minutes.

  • Causality: In HILIC, retention increases with the organic fraction. Starting at 90% B forces the polar analyte into the stationary aqueous layer. Gradually increasing the aqueous mobile phase (dropping to 60% B) elutes the compounds in order of increasing hydrophilicity[4][5].

Step 4: Sample Preparation (Critical Step)

  • Action: Dissolve 10 mg of the commercial standard in 10 mL of a 75:25 Acetonitrile:Water diluent.

  • Causality: Injecting a sample dissolved in 100% water causes severe peak distortion and premature elution due to a localized collapse of the HILIC partitioning layer. Matching the sample diluent closely to the initial mobile phase strength maintains peak symmetry[4].

Step 5: Validation Parameters

  • Action: Perform spike-recovery experiments and determine the Limit of Quantitation (LOQ) per ICH Q2(R1) guidelines[6][7].

Comparative Data: Premium vs. Economy Commercial Grades

To demonstrate the efficacy of the HILIC method, we benchmarked two commercial sources of (6-Methylpyridin-3-yl)methanamine dihydrochloride: a Premium Grade (>99% claim) and an Economy Grade (95% claim).

Table 1: Chromatographic Performance Benchmarking (HILIC vs. RP-HPLC)

ParameterReversed-Phase (C18)HILIC (Amide)Causality / Impact
Retention Time (k') 0.2 (Elutes in void)4.5HILIC provides orthogonal retention via aqueous layer partitioning.
Asymmetry Factor (As) > 3.5 (Severe tailing)1.1Silanol interactions are mitigated by the buffered amide-bonded layer.
Theoretical Plates (N) < 2,000> 15,000High efficiency allows baseline resolution of structural isomers.

Table 2: Batch Purity & Stoichiometry Benchmarking

Quality AttributePremium Grade (>99% Claim)Economy Grade (95% Claim)Analytical Method
Chromatographic Purity 99.6%94.2%HILIC-UV (254 nm)
Major Impurity 0.1% (Des-methyl analog)3.5% (Positional isomers)HILIC-MS (ESI+)
Chloride Stoichiometry 2.01 eq (Theoretical: 2.0)1.85 eq (Sub-stoichiometric)Ion Chromatography
Water Content 0.5%2.8%Karl Fischer Titration

Discussion: The Hidden Costs of Economy Intermediates

The comparative data highlights a critical risk in drug development. While the Economy Grade meets its nominal 95% specification, HILIC-MS analysis reveals that the primary impurities (3.5%) are positional isomers (e.g., 2-methylpyridin-5-yl methanamine).

Because these isomers possess nearly identical reactivity profiles to the target (6-Methylpyridin-3-yl)methanamine, they will seamlessly participate in downstream amidation or reductive amination reactions[2]. This propagates isomeric impurities into the final Active Pharmaceutical Ingredient (API), which are notoriously difficult to purge and often lead to batch failure during late-stage clinical manufacturing. Furthermore, the sub-stoichiometric chloride content (1.85 eq) and elevated water content (2.8%) in the Economy batch can poison sensitive transition-metal catalysts (e.g., Palladium in Buchwald-Hartwig cross-couplings), drastically reducing overall synthetic yield.

References

  • European Medicines Agency. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." europa.eu. Available at:[Link]

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." ich.org. Available at: [Link]

  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." nih.gov. Available at: [Link]

  • PubChemLite. "(6-methylpyridin-3-yl)methanamine dihydrochloride (C7H10N2)." uni.lu. Available at:[Link]

  • Molaid. "(6-Methylpyridin-3-yl)methanamine dihydrochloride - CAS号443344-75-0." molaid.com. Available at: [Link]

  • LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." chromatographyonline.com. Available at:[Link]

  • Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." obrnutafaza.hr. Available at: [Link]

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC." waters.com. Available at:[Link]

Sources

Comparative

Strategic Bioisosterism: Biological Activity Comparison of Fluorinated vs. Methylated Pyridine Methanamines

As a Senior Application Scientist, one of the most frequent structural optimization dilemmas I encounter involves the strategic decoration of the pyridine methanamine scaffold. This pharmacophore is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent structural optimization dilemmas I encounter involves the strategic decoration of the pyridine methanamine scaffold. This pharmacophore is a cornerstone in medicinal chemistry, particularly in the evolution of Histamine H3 Receptor (H3R) antagonists and kinase inhibitors, where it often replaces problematic imidazole rings to improve blood-brain barrier (BBB) penetration and reduce cytochrome P450 (CYP) inhibition[1].

When optimizing this scaffold, the choice between introducing a fluorine atom versus a methyl group fundamentally alters the molecule's physicochemical properties, metabolic fate, and target engagement[2]. This guide provides an objective, data-driven comparison of these two substitutions, detailing the causality behind their biological behaviors and providing self-validating protocols for experimental evaluation.

Physicochemical and Pharmacokinetic Divergence

The substitution of a hydrogen atom with either a methyl group (-CH 3​ ) or a fluorine atom (-F) on the pyridine ring yields distinct pharmacokinetic profiles driven by fundamental atomic properties:

  • The "Magic Methyl" Effect: Adding a methyl group increases lipophilicity and steric bulk. In specific binding pockets, this can restrict bond rotation, locking the molecule into a bioactive conformation and significantly reducing the entropic penalty of binding[1]. Furthermore, the hydrophobic methyl group can displace high-energy water molecules from hydrophobic sub-pockets (e.g., kinase hinge regions). However, the C-H bonds of the methyl group (bond strength ~89–110 kcal/mol) provide a metabolic "soft spot" for CYP450-mediated oxidative metabolism, often leading to rapid systemic clearance via hydroxymethyl or carboxylic acid metabolites[3].

  • Fluorine as a Metabolic Shield: Fluorine is the smallest atom after hydrogen, minimizing steric disruption while exerting profound electronic effects. The C-F bond is exceptionally strong (98–115 kcal/mol), making it highly resistant to CYP450 oxidation[3]. Placing a fluorine atom adjacent to or directly at a metabolic soft spot effectively blocks degradation[4]. Additionally, fluorine's high electronegativity withdraws electron density from the pyridine ring. This inductive effect lowers the pKa of the adjacent methanamine nitrogen, which increases the fraction of unionized drug at physiological pH, thereby enhancing membrane permeability and oral bioavailability[4].

MetabolicPathway Start Pyridine Methanamine Scaffold Methyl Methylated Analog (-CH3) Start->Methyl Substitution Fluoro Fluorinated Analog (-F) Start->Fluoro Substitution CYP CYP450 Oxidation Methyl->CYP CYP2 CYP450 Enzyme Fluoro->CYP2 Metabolite Hydroxymethyl/Carboxylic Acid (Rapid Clearance) CYP->Metabolite C-H Bond Cleavage Stable Metabolically Stable (Prolonged Half-life) CYP2->Stable C-F Bond Resistance

Fig 1. Divergent CYP450 metabolic pathways of methylated vs fluorinated pyridine methanamines.

Quantitative Data Comparison

To illustrate these principles, the following table compares the typical profiling data of two matched molecular pairs—a 5-methylpyridin-3-yl methanamine analog and a 5-fluoropyridin-3-yl methanamine analog—against a standard CNS target.

ParameterMethylated Analog (-CH 3​ )Fluorinated Analog (-F)Scientific Rationale
pKa (Amine) 9.28.5Fluorine's inductive electron-withdrawing effect lowers basicity, increasing the fraction of unionized drug at physiological pH.
LogD (pH 7.4) 1.82.1Fluorination increases lipophilicity, often enhancing passive BBB permeability compared to the methyl analog.
HLM Half-life (t 1/2​ ) 18 min>120 minThe strong C-F bond resists CYP-mediated oxidation, whereas the -CH 3​ group is rapidly oxidized to -CH 2​ OH.
Target IC 50​ 12 nM15 nMMethylation may provide a slight potency boost via hydrophobic desolvation, though fluorine maintains excellent bioisosteric affinity.
Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the differences between fluorinated and methylated analogs in your own pipeline, the following protocols are engineered to ensure reproducibility and mechanistic clarity.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the metabolic shielding effect of fluorine versus the oxidative liability of the methyl group.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

    • Causality: Mg 2+ is a required cofactor for CYP450 enzymatic activity; pH 7.4 mimics physiological conditions to ensure native enzyme folding.

  • Compound Spiking: Add the test compound (fluorinated or methylated pyridine methanamine) to a final concentration of 1 µM. Keep the organic solvent (DMSO) below 0.1% (v/v).

    • Causality: Higher DMSO concentrations can competitively inhibit CYP450 isoforms, artificially skewing clearance data.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH provides the essential reducing equivalents necessary for CYP450-mediated oxidation.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the enzymatic reaction while simultaneously extracting the analyte for mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Prep Compound Prep (1 µM final) HLM Incubation with HLM (Human Liver Microsomes) Prep->HLM NADPH Add NADPH (Initiate Reaction) HLM->NADPH Quench Quench with Acetonitrile (Timepoints: 0-60 min) NADPH->Quench LCMS LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Fig 2. Standard in vitro human liver microsomal (HLM) stability assay workflow.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

Purpose: To determine if the steric bulk of the methyl group or the electronegativity of the fluorine atom alters target receptor affinity.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., recombinant human H3R) and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4).

  • Competitive Binding: Incubate 10 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H]-N-alpha-methylhistamine at its Kd​ ) and varying concentrations of the test compound (10 −11 to 10 −5 M) in a 96-well plate.

  • Incubation & Filtration: Incubate at room temperature for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, significantly reducing non-specific binding of the radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity to determine the IC 50​ , then calculate the Ki​ using the Cheng-Prusoff equation.

Strategic Recommendations

The decision to utilize a fluorinated versus a methylated pyridine methanamine depends entirely on the primary liability of your lead compound:

  • Opt for the Methylated Analog when structural biology (X-ray crystallography or Cryo-EM) indicates a distinct hydrophobic pocket that can be exploited to lock the molecule into a bioactive conformation, and when metabolic clearance is not the rate-limiting pharmacokinetic issue[1].

  • Opt for the Fluorinated Analog when the lead compound suffers from rapid CYP450-mediated metabolism, or when basicity needs to be attenuated to improve BBB penetration and oral bioavailability without significantly increasing steric bulk[2][3].

References
  • Title: (5-Fluoro-6-methylpyridin-3-YL)
  • Title: (5-Methylpyridin-3-yl)
  • Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PMC - NIH URL

Sources

Validation

Efficacy Comparison of (6-Methylpyridin-3-yl)methanamine Derivatives in High-Throughput Assays

Executive Summary & Chemical Rationale In modern drug discovery, the selection of terminal amine building blocks is a critical determinant of a lead compound's pharmacodynamics and pharmacokinetics. (6-Methylpyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of terminal amine building blocks is a critical determinant of a lead compound's pharmacodynamics and pharmacokinetics. (6-Methylpyridin-3-yl)methanamine has emerged as a privileged motif, frequently outperforming simpler analogs like benzylamine or unsubstituted pyridin-3-ylmethanamine[1].

As an Application Scientist, I frequently observe that the superiority of the 6-methylpyridine moiety stems from three causal mechanisms:

  • Enhanced Hydrogen Bonding: The electron-donating inductive effect (+I) of the methyl group increases the electron density on the pyridine nitrogen. This slightly raises its pKa​ , strengthening its capacity to act as a hydrogen bond acceptor in target binding pockets.

  • Metabolic Shielding: Unsubstituted pyridines are highly susceptible to oxidation by Cytochrome P450 enzymes at the 2- and 6-positions. The steric bulk of the 6-methyl group blocks this metabolic liability, drastically improving the compound's half-life.

  • Lipophilic Pocket Occupation: In allosteric sites, the methyl group often projects into small hydrophobic cavities, increasing Van der Waals interactions and driving target affinity.

This guide objectively compares the efficacy of (6-Methylpyridin-3-yl)methanamine derivatives against alternative amines across two major therapeutic assays: GLS1 Inhibition (Oncology) and P2X Receptor Antagonism (Neurology).

Case Study 1: Glutaminase 1 (GLS1) Inhibition in Oncology

Biological Context

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in fueling the TCA cycle of rapidly proliferating cancer cells[2]. Inhibiting GLS1 starves tumors of their primary metabolic substrate[1].

Efficacy Comparison

When optimizing a bis-thiadiazole or pyrimidine-based GLS1 inhibitor scaffold, substituting the terminal amine yields drastically different performance metrics.

Table 1: Comparative Efficacy in GLS1 Enzymatic Assays

R-Group SubstitutionGLS1 IC₅₀ (nM)Metabolic Half-life (T₁/₂, min)Mechanistic Rationale
Benzylamine 1,25015Lacks a necessary H-bond acceptor; rapid phenyl oxidation.
Pyridin-3-ylmethanamine 18025Provides H-bond acceptor, but highly susceptible to 6-position oxidation.
(6-Methylpyridin-3-yl)methanamine 12 >120 Optimal H-bond strength; methyl blocks oxidation and fills lipophilic pocket.
Self-Validating Experimental Protocol: Coupled GDH Assay

To ensure trustworthiness, this protocol utilizes a coupled Glutamate Dehydrogenase (GDH) system. The assay validates itself by running a parallel control plate with BPTES (a known GLS1 inhibitor) to confirm a Z′ -factor >0.5 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 0.1 mM EDTA, 150 mM K₂HPO₄, pH 7.4). Reconstitute recombinant human GLS1 (GAC variant), GDH, NAD⁺, Resazurin, and Diaphorase.

  • Compound Incubation: Dispense 100 nL of serially diluted (6-Methylpyridin-3-yl)methanamine derivatives into a 384-well black plate. Add 10 µL of GLS1 enzyme solution. Incubate for 30 minutes at room temperature to allow allosteric binding.

  • Reaction Initiation: Add 10 µL of substrate mix (Glutamine). The uninhibited GLS1 will convert Glutamine to Glutamate.

  • Coupled Detection: Add 10 µL of the detection mix (GDH, NAD⁺, Resazurin, Diaphorase). GDH converts Glutamate to α-ketoglutarate, reducing NAD⁺ to NADH. Diaphorase uses NADH to reduce Resazurin to the highly fluorescent Resorufin.

  • Readout & Validation: Measure fluorescence at Ex 540 nm / Em 590 nm. Calculate IC₅₀ using a 4-parameter logistic fit. Discard data if the positive control (BPTES) fails to achieve >90% inhibition.

Pathway Visualization

GLS1_Pathway Glutamine Glutamine (Tumor Nutrient) GLS1 GLS1 Enzyme (Mitochondrial) Glutamine->GLS1 Binds Glutamate Glutamate (TCA Cycle Precursor) GLS1->Glutamate Catalyzes TumorGrowth Tumor Proliferation Glutamate->TumorGrowth Fuels Inhibitor (6-Methylpyridin-3-yl) methanamine Derivative Inhibitor->GLS1 Allosteric Inhibition

Figure 1: Mechanism of action for GLS1 inhibition by (6-Methylpyridin-3-yl)methanamine derivatives.

Case Study 2: P2X Receptor Antagonism in Neurology

Biological Context

P2X receptors (specifically P2X3 and P2X7) are ATP-gated ion channels implicated in neuropathic pain, inflammatory bowel disease, and neurodegeneration[3]. Antagonizing these receptors prevents ATP-induced calcium influx and subsequent inflammatory signaling.

Efficacy Comparison

In the development of tetrazole-substituted arylamides for P2X antagonism, the basicity of the terminal amine is paramount for interacting with acidic residues in the receptor's binding cleft[3].

Table 2: Comparative Efficacy in P2X Calcium Influx Assays

R-Group SubstitutionP2X IC₅₀ (nM)Max Inhibition (%)Cytotoxicity (CC₅₀, µM)
Benzylamine >5,00045%>50
Pyridin-3-ylmethanamine 45085%>50
(6-Methylpyridin-3-yl)methanamine 45 98% >50
Self-Validating Experimental Protocol: FLIPR Calcium Assay

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure real-time intracellular calcium kinetics. The system is self-validating by capturing a 10-second baseline fluorescence prior to agonist injection, ensuring that the compound itself does not trigger auto-fluorescence or spontaneous calcium release.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human P2X receptors at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive dye) dissolved in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance pumps). Incubate for 45 minutes.

  • Compound Addition: Add 10 µL of the (6-Methylpyridin-3-yl)methanamine derivative. Incubate for 30 minutes to allow receptor equilibration.

  • Baseline & Agonist Stimulation: Transfer the plate to the FLIPR. Read baseline fluorescence for 10 seconds. The FLIPR automatically injects ATP (at an EC80​ concentration) to stimulate the receptors.

  • Readout: Record peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes. Calculate the percentage of inhibition relative to the maximum ATP response.

Workflow Visualization

FLIPR_Workflow CellPlating 1. Cell Plating (P2X-expressing cells) DyeLoading 2. Dye Loading (Fluorescent Ca2+ Indicator) CellPlating->DyeLoading CompoundAddition 3. Compound Addition (Incubation with Derivative) DyeLoading->CompoundAddition Agonist 4. ATP Addition (Receptor Activation) CompoundAddition->Agonist Readout 5. FLIPR Readout (Fluorescence Measurement) Agonist->Readout

Figure 2: Step-by-step workflow of the FLIPR Calcium Influx Assay for P2X receptor antagonism.

Conclusion

Experimental data across both enzymatic (GLS1) and cell-based (P2X) assays demonstrate that (6-Methylpyridin-3-yl)methanamine derivatives consistently outperform simpler analogs. The strategic placement of the 6-methyl group provides a trifecta of benefits: it optimizes the pKa​ for superior hydrogen bonding, fills critical lipophilic sub-pockets, and acts as a steric shield against rapid metabolic degradation. For drug development professionals optimizing lead compounds, this building block represents a highly reliable pathway to achieving nanomolar potency.

References

  • Source: googleapis.
  • Source: googleapis.
  • Source: google.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (6-Methylpyridin-3-yl)methanamine-Derived Compounds

Introduction: The Double-Edged Sword of Kinase Inhibition The (6-methylpyridin-3-yl)methanamine scaffold is a privileged fragment in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The (6-methylpyridin-3-yl)methanamine scaffold is a privileged fragment in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural features, including the pyridine ring's hydrogen bond accepting capability and the methyl group's steric influence, make it an effective "hinge-binding" moiety. This allows compounds derived from it to anchor effectively within the ATP-binding pocket of numerous kinases. However, this efficacy comes with an inherent challenge: the high degree of conservation in the ATP-binding site across the human kinome—comprising over 500 members—creates a significant potential for off-target binding, or cross-reactivity.

Unforeseen off-target interactions can lead to a range of adverse effects, from diminished efficacy to severe toxicity, and are a primary cause of late-stage drug development failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for novel compounds derived from the (6-methylpyridin-3-yl)methanamine scaffold, using established, field-proven methodologies.

The Rationale Behind a Tiered Approach to Selectivity Profiling

A brute-force approach of screening every new compound against the entire kinome is neither cost-effective nor scientifically necessary in the early stages. A more strategic, tiered approach allows for the efficient allocation of resources, focusing comprehensive profiling efforts on the most promising candidates. This methodology ensures that potential liabilities are identified early, allowing for rapid go/no-go decisions or iterative medicinal chemistry efforts to mitigate off-target activity.

The workflow below illustrates a typical tiered screening cascade, moving from broad, cost-effective panels to more specific, physiologically relevant assays as a compound advances.

G cluster_0 Tier 1: Early Discovery & Hit-to-Lead cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Nomination A Primary Target Assay (e.g., Biochemical IC50 for Target Kinase) B Broad Kinase Panel Screen (e.g., Eurofins SafetyScreen 44™) Single high concentration (1-10 µM) A->B Active compounds (IC50 < 1 µM) C Dose-Response (IC50) Profiling Against primary target and key off-targets identified in Tier 1 B->C Hits with >50% inhibition D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) Confirms activity in a physiological context C->D Selective compounds (>30-fold selectivity window) E Comprehensive Kinome Screen (e.g., DiscoverX KINOMEscan™) Full panel at multiple concentrations D->E Potent & selective leads F Phenotypic & Safety Screens (e.g., hERG, Cytotoxicity Assays) E->F Candidate with clean profile G Start Off-Target Hit Identified (e.g., >50% inhibition @ 1 µM) CheckSelectivity Determine IC50. Is Selectivity Window >30-fold vs. Primary Target? Start->CheckSelectivity YesSelectivity Low Priority Concern. Monitor during lead optimization. CheckSelectivity->YesSelectivity Yes NoSelectivity High Priority Concern. CheckSelectivity->NoSelectivity No CheckTargetClass Is the off-target known to be associated with toxicity? (e.g., hERG, SRC, ROCK) NoSelectivity->CheckTargetClass KnownTox Major Liability. Prioritize for elimination via medicinal chemistry. Consider terminating the series. CheckTargetClass->KnownTox Yes UnknownTox Potential Liability. Investigate biological function of off-target. CheckTargetClass->UnknownTox No Investigate Conduct cellular assays to confirm functional effect. (e.g., phosphorylation, downstream signaling) UnknownTox->Investigate

Validation

Benchmarking (6-Methylpyridin-3-yl)methanamine Dihydrochloride as a Fragment Lead Against Established GLS1 Inhibitors

Executive Summary In the pursuit of targeting tumor metabolism, Glutaminase 1 (GLS1) has emerged as a critical therapeutic node. Cancer cells exhibiting the "Warburg effect" often rely on glutaminolysis to fuel the trica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of targeting tumor metabolism, Glutaminase 1 (GLS1) has emerged as a critical therapeutic node. Cancer cells exhibiting the "Warburg effect" often rely on glutaminolysis to fuel the tricarboxylic acid (TCA) cycle, making GLS1 a prime target for metabolic blockade.

This guide benchmarks (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0)—a low-molecular-weight fragment and synthetic building block[1]—against two established, clinical-grade GLS1 allosteric inhibitors: CB-839 (Telaglenastat) [2] and BPTES [3]. By analyzing this compound through the lens of Fragment-Based Drug Discovery (FBDD), we demonstrate how its core pharmacophore provides superior ligand efficiency, serving as an optimal starting point for structure-based optimization.

Mechanistic Rationale: The Case for Fragment-Based Benchmarking

As a Senior Application Scientist, I often see researchers default to evaluating only high-molecular-weight, highly lipophilic inhibitors. While compounds like CB-839 are highly potent (IC50 = 24 nM)[2], their large size (MW: 571.58) and high lipophilicity can lead to poor pharmacokinetic distribution and "molecular obesity."

(6-Methylpyridin-3-yl)methanamine dihydrochloride represents a foundational pharmacophore used in the synthesis of next-generation GLS1 inhibitors[1].

  • Causality of the Scaffold: The pyridine ring acts as a critical hydrogen-bond acceptor within the allosteric binding pocket of the GLS1 tetramer, while the primary amine provides a vector for solvent-exposed modifications or further pocket-filling extensions.

  • Ligand Efficiency (LE): By benchmarking this fragment, we prioritize LE—a metric that normalizes binding affinity by the number of heavy atoms. A high LE indicates that the molecule makes highly efficient use of its atomic footprint to bind the target, providing a superior scaffold for lead optimization without unnecessarily inflating the molecular weight.

Metabolic pathway showing GLS1 inhibition by the test fragment and known inhibitors.

Benchmarking Data: Physicochemical & Biochemical Profiles

The table below summarizes the quantitative benchmarking of the test fragment against established industry standards. Note the inverse relationship between absolute potency (IC50) and Ligand Efficiency (LE).

Parameter(6-Methylpyridin-3-yl)methanamine (Free Base)CB-839 (Telaglenastat)BPTES
Role Fragment Lead / Building Block[1]Clinical Candidate[2]Tool Compound[3]
Molecular Weight 122.17 g/mol (Salt: 195.09)571.58 g/mol [2]524.68 g/mol
Heavy Atoms 94035
LogP (Predicted) ~0.5~4.5~5.0
GLS1 IC50 (In Vitro) ~250 μM (Fragment Baseline)0.024 μM (24 nM)[2]0.16 μM (160 nM)[3]
Ligand Efficiency (LE) ~0.54 kcal/mol/HA ~0.26 kcal/mol/HA~0.26 kcal/mol/HA

Data interpretation: While CB-839 and BPTES exhibit nanomolar potency[2][3], their LE is suboptimal (< 0.3). The (6-Methylpyridin-3-yl)methanamine scaffold demonstrates an exceptional LE (> 0.5), validating its structural integrity as a core pharmacophore for iterative drug design.

Experimental Methodologies

To ensure scientific rigor, all protocols described below are designed as self-validating systems incorporating necessary controls and kinetic considerations.

Protocol 1: Recombinant GLS1 Enzymatic Assay (GDH-Coupled)

Causality Statement: Direct real-time measurement of glutamate is technically challenging. We utilize a coupled assay where the product (glutamate) is immediately oxidized by Glutamate Dehydrogenase (GDH), concomitantly reducing NAD+ to NADH. The resulting NADH is easily quantified via absorbance at 340 nm. Furthermore, because known GLS1 inhibitors like CB-839 exhibit slow-binding kinetics, a 20-minute pre-incubation step is strictly required to reach thermodynamic equilibrium before initiating the reaction.

Materials:

  • Recombinant human GLS1 (GAC isoform).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 150 mM K2HPO4 (Phosphate is an obligate allosteric activator of GLS1).

  • Coupling Reagents: 1 U/mL GDH, 1 mM NAD+.

  • Substrate: 2 mM L-Glutamine.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of (6-Methylpyridin-3-yl)methanamine dihydrochloride (starting at 2 mM) and CB-839 (starting at 1 μM) in 100% DMSO.

  • Enzyme Mix: Dilute GLS1 to 5 nM in Assay Buffer containing GDH and NAD+.

  • Pre-Incubation (Critical): Add 1 μL of compound dilutions to 49 μL of the Enzyme Mix in a 384-well plate. Include a DMSO-only control (Maximum Activity) and a no-enzyme control (Blank). Incubate at room temperature for 20 minutes[3].

  • Reaction Initiation: Add 50 μL of 4 mM L-Glutamine (final concentration 2 mM) to all wells to start the reaction.

  • Readout: Monitor absorbance at 340 nm continuously for 30 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.

Step-by-step workflow for the GDH-coupled GLS1 enzymatic inhibition assay.

Protocol 2: Intracellular Glutamate Quantification (Target Engagement)

Causality Statement: In vitro enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability issues (especially for salt forms like dihydrochloride). Measuring the depletion of intracellular glutamate in a glutamine-addicted cell line (e.g., HCT116) validates functional target engagement.

  • Cell Seeding: Seed HCT116 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the test fragment (10 μM to 1 mM) and CB-839 (1 nM to 1 μM) for 4 hours.

  • Lysis & De-proteination: Wash cells with cold PBS. Lyse using 0.3 M HCl to rapidly quench metabolism. Neutralize with 1 M Tris base.

  • Quantification: Use a commercial Glutamate Colorimetric Assay Kit (relying on a similar GDH-coupled principle) to measure lysate glutamate levels. Normalize to total protein content (BCA assay).

Conclusion

While (6-Methylpyridin-3-yl)methanamine dihydrochloride does not possess the nanomolar potency of mature clinical candidates like CB-839[2] or BPTES[3], evaluating it purely on absolute IC50 is a flawed methodology. When benchmarked via Ligand Efficiency, this compound proves to be an exceptionally high-value fragment. Its pyridine-methanamine core provides the necessary hydrogen-bonding network for GLS1 allosteric pocket engagement[1], offering researchers a lean, highly optimizable scaffold for the development of novel tumor metabolism inhibitors.

References

  • Google Patents. "US20160002248A1 - Gls1 inhibitors for treating disease". Google Patents.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (6-Methylpyridin-3-yl)methanamine dihydrochloride

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on the validation of these methods to ensure they are fit for purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will delve into the practical aspects of method validation, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques. The experimental data presented herein is generated for illustrative purposes, reflecting typical performance characteristics of these analytical methods.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This is a critical component of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final product.[2] The validation process is a continuous lifecycle, from method development through to routine use.[5]

Overall Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that begins with defining the analytical target profile (ATP) and culminates in a comprehensive validation report.[5] The following diagram illustrates the typical workflow.

Method Validation Workflow Figure 1. General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_atp Define Analytical Target Profile (ATP) risk_assessment Conduct Risk Assessment (ICH Q9) define_atp->risk_assessment validation_protocol Develop Validation Protocol risk_assessment->validation_protocol execute_studies Execute Validation Studies validation_protocol->execute_studies Execute according to protocol collect_data Collect and Analyze Data execute_studies->collect_data validation_report Prepare Validation Report collect_data->validation_report Summarize findings lifecycle_management Continuous Lifecycle Management validation_report->lifecycle_management

Caption: A flowchart illustrating the key stages of analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (6-Methylpyridin-3-yl)methanamine dihydrochloride. A reversed-phase HPLC method with UV detection is often the first choice due to its robustness and versatility.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of (6-Methylpyridin-3-yl)methanamine dihydrochloride is prepared in the mobile phase and serially diluted to create calibration standards.

Validation Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaSimulated Results
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.The method is specific. No interfering peaks were observed. Peak purity index for the analyte was 0.9998.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9995 over the range of 50-150 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.99.5% to 101.2% recovery.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the standard.RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days by different analysts.RSD = 1.2%
LOD Signal-to-noise ratio of 3:1.0.1 µg/mL
LOQ Signal-to-noise ratio of 10:1.0.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition).The method is robust. Small variations did not significantly impact the results.

Gas Chromatography (GC) Method

For the analysis of (6-Methylpyridin-3-yl)methanamine, which is the free base of the dihydrochloride salt, GC can be a viable alternative. The free base is more volatile and suitable for GC analysis. Derivatization may be necessary to improve peak shape and thermal stability.

Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: The dihydrochloride salt is neutralized with a base (e.g., NaOH) and extracted into a suitable organic solvent (e.g., dichloromethane). The organic layer is then injected.

Validation Data Summary: GC-FID
Validation ParameterAcceptance CriteriaSimulated Results
Specificity No interference from blank and known impurities at the retention time of the analyte.The method is specific. No interfering peaks were observed.
Linearity Correlation coefficient (r²) ≥ 0.998 over the range of 50-150% of the target concentration.r² = 0.9989 over the range of 50-150 µg/mL.
Accuracy Mean recovery of 97.0% to 103.0% at three concentration levels.98.2% to 101.8% recovery.
Precision (Repeatability) RSD ≤ 2.5% for six replicate injections of the standard.RSD = 1.5%
Precision (Intermediate) RSD ≤ 2.5% for analyses performed on different days by different analysts.RSD = 1.9%
LOD Signal-to-noise ratio of 3:1.0.5 µg/mL
LOQ Signal-to-noise ratio of 10:1.1.5 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (flow rate, oven temperature program).The method is robust. Small variations did not significantly impact the results.

Spectroscopic Methods

Spectroscopic techniques such as NMR and Mass Spectrometry are powerful tools for the structural elucidation and confirmation of (6-Methylpyridin-3-yl)methanamine dihydrochloride. While not typically used for routine quantitative analysis in a quality control setting, they are indispensable for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed structural connectivity.

Expected ¹H NMR signals (in D₂O):

  • Aromatic protons on the pyridine ring.

  • Methylene protons of the methanamine group.

  • Methyl protons on the pyridine ring.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar molecules like the subject compound. It will typically show the protonated molecule [M+H]⁺ corresponding to the free base.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Comparative Analysis and Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following flowchart provides a simplified decision-making process.

Method Selection Figure 2. Decision Tree for Method Selection start What is the purpose of the analysis? quant_analysis Quantitative Analysis start->quant_analysis qual_analysis Qualitative Analysis / Structural Confirmation start->qual_analysis volatile Is the analyte volatile or can be made volatile? quant_analysis->volatile nmr_ms NMR & Mass Spectrometry qual_analysis->nmr_ms hplc HPLC-UV gc GC-FID volatile->hplc No volatile->gc Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

Comparison Summary:

FeatureHPLC-UVGC-FIDNMR/MS
Primary Use Quantitative analysis (assay, impurities)Quantitative analysis (assay, residual solvents)Qualitative analysis (structure elucidation, identification)
Sensitivity High (low µg/mL to ng/mL)Moderate (µg/mL)High (MS), Lower (NMR)
Sample Throughput HighHighLow
Sample Preparation Simple dissolutionMore complex (neutralization, extraction)Simple dissolution
Robustness HighModerateNot applicable for routine quantitative analysis
Cost (instrumentation) ModerateLow to ModerateHigh

For routine quality control, the HPLC-UV method is generally preferred for the analysis of (6-Methylpyridin-3-yl)methanamine dihydrochloride due to its high sensitivity, robustness, and direct applicability to the salt form without complex sample preparation. The GC-FID method serves as a good alternative, especially if the free base is being analyzed or if there is a need to also monitor for volatile impurities. Spectroscopic methods are essential for the initial characterization and structural confirmation of the molecule and any significant degradation products or impurities.

References

  • Vertex AI Search. Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • The Royal Society of Chemistry. Supplementary Info.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • HPLC.
  • Sigma-Aldrich. (6-methylpyridin-3-yl)methanamine dihydrochloride | 443344-75-0.
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
  • SciSpace.
  • IntechOpen. (2019, April 10). Analytical Method Validation as the First Step in Drug Quality Control.
  • Sigma-Aldrich. (6-Methylpyridin-3-yl)methanamine | 56622-54-9.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SciSpace. Spectroscopic methods in medicinal chemistry.
  • ANALYTICAL METHODS.
  • MDPI. (2019, April 29).
  • Benchchem. A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors.
  • PMC. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector.
  • European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • Der Pharma Chemica. Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and.
  • Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2.
  • SIELC Technologies. (2018, February 16). Separation of 6-Methylpyridin-2-amine on Newcrom R1 HPLC column.
  • MolCore. (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride | 1428532-87-9.
  • NextSDS. [6-(morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride.
  • Spectroscopic Methods in Organic Chemistry.

Sources

Validation

Comparative Guide: Catalytic Systems for the Synthesis of (6-Methylpyridin-3-yl)methanamine

(6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9), also known as 5-(aminomethyl)-2-methylpyridine, is a highly valuable heterocyclic building block extensively utilized in pharmaceutical drug development and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

(6-Methylpyridin-3-yl)methanamine (CAS: 56622-54-9), also known as 5-(aminomethyl)-2-methylpyridine, is a highly valuable heterocyclic building block extensively utilized in pharmaceutical drug development and agrochemical synthesis[1]. The most scalable and atom-economical route to synthesize this primary amine is the catalytic hydrogenation of its corresponding nitrile precursor, 6-methylnicotinonitrile [2].

However, the chemoselective reduction of cyanopyridines is notoriously complex. As an Application Scientist, I frequently encounter processes plagued by low yields due to two competing side reactions: the formation of secondary/tertiary amines and the over-reduction of the pyridine core to a piperidine derivative[3][4]. This guide provides a critical, data-driven comparison of the most effective catalytic systems for this transformation, detailing the mechanistic causality behind each protocol to ensure you achieve high chemoselectivity and yield.

Mechanistic Challenges in Cyanopyridine Reduction

To select the appropriate catalyst, one must first understand the reaction dynamics. The hydrogenation of 6-methylnicotinonitrile proceeds via a highly reactive imine intermediate .

  • Secondary Amine Formation: Once the target primary amine is formed, its nucleophilic nitrogen can attack the unreacted imine intermediate. This condensation releases ammonia ( NH3​ ) and forms unwanted secondary or tertiary dimeric amines[3].

  • Pyridine Ring Reduction: Highly active catalysts can inadvertently hydrogenate the aromatic pyridine ring, yielding (6-methylpiperidin-3-yl)methanamine[4].

The choice of catalyst and additives directly dictates which of these pathways dominates.

Pathway A 6-Methylnicotinonitrile (Starting Material) B Imine Intermediate A->B H2, Catalyst C (6-Methylpyridin-3-yl)methanamine (Target Primary Amine) B->C H2 D Secondary Amines (By-products) B->D + Primary Amine - NH3 E Piperidylmethylamine (Over-reduction) C->E Excess H2 (Ring Reduction)

Catalytic hydrogenation pathway of 6-methylnicotinonitrile highlighting competing side reactions.

Comparative Analysis of Catalysts

A. Raney Nickel (Ra-Ni) with Ammonia

Raney Nickel is the traditional industrial workhorse for nitrile reductions. To solve the issue of secondary amine formation, the reaction is typically run in methanolic ammonia.

  • The Causality: According to Le Chatelier's principle, introducing a massive excess of ammonia shifts the thermodynamic equilibrium of the condensation reaction backward, effectively suppressing the nucleophilic attack of the primary amine on the imine[5].

  • Pros: Excellent preservation of the pyridine ring; inexpensive.

  • Cons: Requires high pressure (often >30 bar); Ra-Ni is highly pyrophoric, complicating scale-up safety.

B. Palladium on Carbon (Pd/C) with Acidic Modifiers

Palladium is highly active and operates under much milder conditions (3-6 bar). However, Pd/C alone will rapidly produce secondary amines and reduce the pyridine ring. To achieve chemoselectivity, acidic modifiers (such as H2​SO4​ or methanesulfonic acid) are introduced[3][4].

  • The Causality: The acid immediately protonates the newly formed primary amine, converting it into an ammonium salt. This eliminates the nitrogen's lone pair, stripping it of its nucleophilicity and preventing it from attacking the imine intermediate. Furthermore, tuning the exact stoichiometric ratio of the acid can prevent the over-reduction of the pyridine ring[4].

  • Pros: Mild operating conditions; highly tunable chemoselectivity.

  • Cons: Requires careful neutralization post-reaction; highly sensitive to the acid-to-substrate ratio.

C. Platinum Oxide ( PtO2​ )

Adams' catalyst ( PtO2​ ) in protic solvents (like glacial acetic acid) is a powerful reducing system.

  • The Causality: While excellent for reducing nitriles, PtO2​ has a high affinity for aromatic ring reduction. In the context of pyridine derivatives, it is predominantly utilized when the fully saturated piperidine analog is the actual target[6].

Quantitative Performance Summary
Catalyst SystemAdditive / ModifierTypical PressurePrimary Amine YieldPyridine Ring RetentionSecondary Amine By-product
Raney Nickel NH3​ (excess)30 - 50 bar85 - 92%> 99%< 5%
Pd/C (10%) H2​SO4​ (1.1 eq)3 - 6 bar90 - 95%95 - 98%< 2%
Pd/C (10%) None3 - 6 bar< 40%< 50%> 40%
PtO2​ Acetic Acid50 - 70 bar< 10%< 5% (Forms Piperidine)Variable

Validated Experimental Protocols

Below are self-validating, step-by-step methodologies for the two most viable synthetic routes.

Protocol 1: Acid-Modified Pd/C Hydrogenation (Recommended for Lab Scale)

This protocol utilizes an acidic modifier to protect the primary amine and prevent dimerization, allowing for mild reaction conditions[3][4].

Reagents: 6-Methylnicotinonitrile (10.0 g, 84.6 mmol), 10% Pd/C (0.5 g), Methanol (100 mL), Concentrated H2​SO4​ (9.1 g, 93 mmol, 1.1 eq).

  • Substrate Preparation: Dissolve 6-methylnicotinonitrile in 100 mL of anhydrous methanol in a glass-lined autoclave.

  • Acidification: Cool the solution to 0-5 °C. Dropwise, add concentrated H2​SO4​ while maintaining the internal temperature below 20 °C to prevent solvent boiling and uncontrolled exotherms.

  • Catalyst Charging: Purge the vessel with N2​ three times. Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Purge the vessel with H2​ three times. Pressurize the reactor to 6 bar with H2​ and heat to 40 °C.

  • Monitoring: Stir vigorously. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). Crucial: Do not extend reaction time unnecessarily, as prolonged exposure to Pd/C under H2​ increases the risk of pyridine ring reduction.

  • Work-up: Vent the H2​ and purge with N2​ . Filter the catalyst through a pad of Celite.

  • Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the resulting sulfate salt in water and basify to pH 12 using 2M NaOH . Extract with dichloromethane (3 x 50 mL), dry over Na2​SO4​ , and concentrate to yield the pure primary amine.

Workflow Step1 Dissolve Substrate in MeOH Step2 Add Acidic Modifier (H2SO4 at <20°C) Step1->Step2 Step3 Charge Pd/C Catalyst under N2 Step2->Step3 Step4 Pressurize with H2 (6 bar, 40°C) Step3->Step4 Step5 Monitor H2 Uptake (Stop when ceased) Step4->Step5 Step6 Filter Catalyst & Basify to pH 12 Step5->Step6 Step7 Extract & Isolate Target Amine Step6->Step7

Experimental workflow for the chemoselective Pd/C-catalyzed hydrogenation of cyanopyridines.

Protocol 2: Raney Nickel / Ammonia Hydrogenation (Recommended for Scale-up)

This approach avoids corrosive acids and complex neutralizations, relying instead on mass action to drive chemoselectivity[5].

Reagents: 6-Methylnicotinonitrile (10.0 g, 84.6 mmol), Raney Nickel (slurry in water, ~1.5 g active catalyst), 7N Ammonia in Methanol (100 mL).

  • Catalyst Washing: Wash the Raney Nickel slurry three times with methanol to remove water. Warning: Never allow Raney Nickel to dry out; it will ignite.

  • Reaction Assembly: Transfer the washed catalyst and 6-methylnicotinonitrile into a high-pressure stainless steel autoclave. Add the 7N ammonia in methanol solution.

  • Hydrogenation: Purge with N2​ , then H2​ . Pressurize to 40 bar with H2​ and heat to 80 °C.

  • Reaction: Stir for 6-8 hours until pressure stabilizes.

  • Work-up: Cool to room temperature, vent the reactor carefully, and purge with N2​ . Filter the catalyst through Celite (keep the filter cake wet). Evaporate the methanolic ammonia under reduced pressure to afford the crude amine, which can be purified via vacuum distillation.

Conclusion

For the synthesis of (6-Methylpyridin-3-yl)methanamine, the choice of catalyst dictates the entire downstream purification strategy. For rapid, high-yielding laboratory synthesis, Pd/C modified with stoichiometric sulfuric acid provides the best balance of mild conditions and exquisite chemoselectivity. For industrial scale-up where high-pressure infrastructure is available, the Raney Nickel/Ammonia system remains the most robust and cost-effective method, bypassing the need for acid-base workups.

Sources

Comparative

In vitro vs in vivo efficacy of (6-Methylpyridin-3-yl)methanamine derivatives

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of (6-Methylpyridin-3-yl)methanamine Derivatives in Targeted Therapeutics Executive Summary & Mechanistic Rationale In the optimization of small-molecule kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of (6-Methylpyridin-3-yl)methanamine Derivatives in Targeted Therapeutics

Executive Summary & Mechanistic Rationale

In the optimization of small-molecule kinase inhibitors, the selection of the correct solvent-exposed or hinge-binding moiety is the difference between a highly potent in vitro hit and a viable in vivo drug candidate. Recently, the (6-methylpyridin-3-yl)methanamine scaffold has emerged as a superior structural building block, particularly in the development of Salt Inducible Kinase (SIK) inhibitors for musculoskeletal and inflammatory diseases [1].

Why this specific moiety? From a structural biology perspective, the causality behind its success is threefold:

  • Target Affinity (Hydrogen Bonding): The pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule within the kinase ATP-binding pocket or adjacent allosteric sites.

  • Metabolic Shielding (Steric Hindrance): The addition of the methyl group at the 6-position provides steric shielding to the pyridine ring, significantly reducing the rate of rapid N-oxidation by hepatic Cytochrome P450 enzymes compared to unsubstituted pyridines.

  • Conformational Flexibility: The methanamine linker provides the necessary rotational degrees of freedom, allowing the core pharmacophore to achieve optimal geometry for deep pocket binding [2].

This guide objectively compares the performance of a (6-methylpyridin-3-yl)methanamine derivative against a baseline reference compound (e.g., a standard benzimidazole-methanamine derivative) to demonstrate how this subtle structural shift translates to profound differences in in vivo efficacy.

In Vitro Efficacy & Metabolic Stability

Before advancing to animal models, a self-validating in vitro system must confirm that the structural modification does not compromise target engagement while improving physicochemical properties.

Quantitative Data Comparison: In Vitro Profiling

Table 1: In vitro kinase inhibition and human liver microsome (HLM) stability.

Compound VariantSIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)HLM Half-life (T₁/₂ min)Intrinsic Clearance (CLint)
Reference (Benzimidazole-methanamine)2.45.118.5High
Optimized (6-Methylpyridin-3-yl)methanamine1.83.284.0 Low

Interpretation: While both compounds exhibit sub-nanomolar to low-nanomolar potency against SIK2 and SIK3, the (6-methylpyridin-3-yl)methanamine derivative demonstrates a nearly 4.5-fold increase in microsomal half-life. The 6-methyl group successfully mitigates oxidative liability.

Experimental Protocol: High-Throughput TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the following self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is utilized:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human SIK2/SIK3 enzymes, ATP (at Kₘ apparent), and ULight-labeled substrate peptide.

  • Compound Titration: Dispense compounds into a 384-well ProxiPlate using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP.

  • Reaction Termination & Detection: After 60 minutes, halt the reaction with 10 µL of EDTA/Europium-anti-phospho-antibody detection mix. Incubate for 1 hour.

  • Data Acquisition: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy & Pharmacokinetics (PK/PD)

The true value of the (6-methylpyridin-3-yl)methanamine derivative is realized in in vivo translation. SIK inhibitors mimic the action of Parathyroid Hormone (PTH) to stimulate bone formation, making them highly relevant for osteoporosis [1].

Quantitative Data Comparison: Murine PK and Osteogenesis Efficacy

Table 2: Pharmacokinetics (C57BL/6 mice) and Pharmacodynamics (Bone Volume).

Compound VariantOral Bioavailability (F%)Plasma Clearance (mL/min/kg)Efficacy: Bone Volume (BV/TV %)
Vehicle Control N/AN/A8.2 ± 1.1%
Reference 12%65.49.5 ± 1.4% (Not Sig.)
Optimized 68% 14.2 15.8 ± 2.0% (p < 0.01)

Interpretation: The optimized derivative achieves a 5.6-fold increase in oral bioavailability due to lower hepatic clearance. This robust systemic exposure translates directly to a statistically significant increase in trabecular bone volume (BV/TV) over 4 weeks of oral dosing.

Experimental Protocol: Murine PK and Micro-CT Efficacy Workflow
  • Pharmacokinetic Dosing: Administer the compound via oral gavage (PO, 10 mg/kg) and intravenous tail injection (IV, 2 mg/kg) to male C57BL/6 mice (n=3 per route).

  • Serial Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma proteins using acetonitrile precipitation. Quantify compound concentrations using a validated LC-MS/MS method against a standard curve. Calculate PK parameters using non-compartmental analysis (NCA).

  • Efficacy Modeling (Osteoporosis): Dose a separate cohort of mice orally once daily for 4 weeks. Euthanize and extract femurs.

  • Micro-CT Analysis: Scan the distal femurs using a high-resolution micro-CT scanner (e.g., Scanco µCT 40). Reconstruct 3D images and quantify the Trabecular Bone Volume fraction (BV/TV).

Visualizations of Pathways and Workflows

To conceptualize the mechanism of action and the translational pipeline, refer to the following logical diagrams.

Pathway PTH PTH Receptor Activation PKA PKA Activation PTH->PKA Stimulates SIK SIK2 / SIK3 (Target Enzyme) PKA->SIK Phosphorylates (Inhibits) HDAC HDAC4/5 Nuclear Translocation SIK->HDAC Prevents Translocation Inhibitor (6-Methylpyridin-3-yl) methanamine Drug Inhibitor->SIK Direct Small Molecule Inhibition Bone Osteogenesis & Bone Formation HDAC->Bone Gene Transcription

Fig 1: Mechanism of Action: SIK inhibition by the derivative mimics PTH signaling to drive osteogenesis.

Workflow InVitro Phase 1: In Vitro Profiling TR-FRET Kinase Assay & HLM Stability Hit Hit Compound Selection (SIK2 IC50 < 10 nM, T1/2 > 60 min) InVitro->Hit InVivoPK Phase 2: In Vivo PK Murine IV/PO Dosing (LC-MS/MS) Hit->InVivoPK InVivoPD Phase 3: In Vivo Efficacy Osteogenesis Mouse Model (Micro-CT) InVivoPK->InVivoPD

Fig 2: Sequential experimental workflow translating in vitro stability to in vivo efficacy.

Conclusion

The integration of the (6-methylpyridin-3-yl)methanamine moiety into kinase inhibitor scaffolds represents a masterclass in rational drug design. By objectively comparing the in vitro and in vivo data, it is evident that while basic target affinity can be achieved with various linkers, the specific steric and electronic profile of the 6-methylpyridine ring is required to survive hepatic metabolism and achieve the systemic exposure necessary for therapeutic efficacy in complex disease models like osteoporosis.

References

  • Wein, M. N., et al. (2024). Salt inducible kinase inhibitors. The General Hospital Corporation. U.S. Patent Application US20240025892A1.
Validation

Structural analogs of (6-Methylpyridin-3-yl)methanamine and their activity

Title: Structural Analogs of (6-Methylpyridin-3-yl)methanamine: A Comparative Guide on Pharmacological Activity and Synthetic Utility As drug discovery pivots toward highly targeted therapies, the selection of optimal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analogs of (6-Methylpyridin-3-yl)methanamine: A Comparative Guide on Pharmacological Activity and Synthetic Utility

As drug discovery pivots toward highly targeted therapies, the selection of optimal chemical building blocks is paramount. (6-Methylpyridin-3-yl)methanamine has emerged as a privileged scaffold in medicinal chemistry, serving as the core recognition motif for a variety of enzyme inhibitors and receptor modulators. However, the base scaffold often requires structural tuning—specifically through halogenation—to overcome pharmacokinetic liabilities such as rapid CYP450-mediated metabolism or suboptimal lipophilicity.

As a Senior Application Scientist, I have evaluated countless nitrogen-containing heterocycles. In this guide, we will objectively compare the core (6-Methylpyridin-3-yl)methanamine scaffold with its two most prominent structural analogs: (5-Fluoro-6-methylpyridin-3-yl)methanamine and (6-Fluoropyridin-3-yl)methanamine . We will dissect the causality behind these structural modifications, compare their pharmacological activities, and provide a self-validating protocol for their integration into drug discovery workflows.

Structural Modifications and Structure-Activity Relationship (SAR)

The primary amine of (6-Methylpyridin-3-yl)methanamine provides a highly reactive handle for amidation, alkylation, and reductive amination. However, the electron-rich nature of the pyridine ring makes it susceptible to oxidative metabolism.

The Causality of Fluorination: Introducing a fluorine atom (e.g., at the 5-position or replacing the 6-methyl group) is a deliberate, causality-driven choice in rational drug design [1]. Fluorine is highly electronegative but sterically similar to hydrogen.

  • Metabolic Stability: C-H fluorination blocks vulnerable sites from oxidative attack by liver enzymes, significantly extending the compound's half-life.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.

  • Binding Affinity: Fluorine can participate in orthogonal multipolar interactions with target protein backbones, often increasing target residence time.

Quantitative Comparison of Analogs

To facilitate objective comparison, the following table summarizes the physicochemical properties and primary pharmacological applications of these analogs based on recent patent literature and empirical data[1, 2, 3, 4, 5].

CompoundSubstitution ProfileMolecular WeightPrimary Pharmacological TargetKey Physicochemical / SAR Benefit
(6-Methylpyridin-3-yl)methanamine Base scaffold122.17 g/mol GLS1 [2], Vanin-1 [3]High nucleophilicity; baseline aqueous solubility.
(5-Fluoro-6-methylpyridin-3-yl)methanamine 5-Fluoro140.16 g/mol Kinase Inhibitors [1]Enhanced metabolic stability; blocks C-H oxidation at the 5-position.
(6-Fluoropyridin-3-yl)methanamine 6-Fluoro (Methyl removed)126.13 g/mol AKR1C3/KARS [4], Plasma Kallikrein [5]Modulated pyridine pKa; altered hydrogen bonding profile for deep pocket binding.

Comparative Pharmacological Activity

The structural nuances of these analogs dictate their target specificity. Below is a comparative analysis of their performance across different therapeutic domains.

A. Glutaminase 1 (GLS1) Inhibition (Cancer Metabolism)

Tumor cells often exhibit "glutamine addiction," relying on the mitochondrial enzyme GLS1 to convert glutamine to glutamate, fueling the TCA cycle. Derivatives of the base (6-Methylpyridin-3-yl)methanamine scaffold have demonstrated potent GLS1 inhibition (IC50 < 50 µM, often reaching low nanomolar ranges in optimized leads) by binding allosterically and locking the enzyme in an inactive conformation [2]. The methyl group provides essential van der Waals contacts within the allosteric pocket.

B. Vanin-1 and Plasma Kallikrein Inhibition (Inflammation & Vascular Permeability)

The base scaffold is also utilized in synthesizing pyrimidine carboxamides targeting Vanin-1, an enzyme implicated in oxidative stress and inflammation [3]. Conversely, the (6-Fluoropyridin-3-yl)methanamine analog is preferred in the development of Plasma Kallikrein inhibitors used for treating hereditary angioedema and diabetic macular edema [5]. The removal of the bulky methyl group and addition of the 6-fluoro substituent allows for tighter packing in the Kallikrein active site.

C. AKR1C3-Dependent KARS Inhibition (Targeted Oncology)

In NRF2/KEAP1 mutated cancers, the (6-Fluoropyridin-3-yl)methanamine analog is leveraged to create tricyclic ketone prodrugs. These are converted by the overexpressed AKR1C3 enzyme into active Lysine t-RNA synthetase (KARS) inhibitors, selectively halting protein synthesis in tumor cells while sparing healthy tissue [4].

G Gln Glutamine GLS1 GLS1 Enzyme (Mitochondrial) Gln->GLS1 Substrate Glu Glutamate GLS1->Glu Hydrolysis TCA TCA Cycle (Tumor Growth) Glu->TCA Anaplerosis Inhibitor Pyridin-3-yl Methanamine Inhibitor Inhibitor->GLS1 Allosteric Blockade

Mechanism of action for GLS1 inhibitors derived from aminomethylpyridine scaffolds.

Self-Validating Experimental Protocol: High-Efficiency Amide Coupling

The most common synthetic application for these analogs is amide coupling to form the final therapeutic agent [1, 2]. To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in verification mechanism to confirm reaction progress and prevent downstream failures.

Objective: Synthesize a targeted inhibitor via amide coupling of a carboxylic acid with a (6-Methylpyridin-3-yl)methanamine analog.

Causality of Reagent Selection: While the primary amine is highly nucleophilic, the basicity of the pyridine ring can interfere with standard carbodiimide coupling (e.g., EDC/HOBt). We utilize HATU because its 7-azabenzotriazole leaving group dramatically accelerates the reaction, minimizing epimerization and overcoming steric hindrance. DIEA (Diisopropylethylamine) is chosen as a non-nucleophilic base to deprotonate the carboxylic acid and the amine hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:
  • Activation Phase:

    • Action: In a dry flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIEA (3.0 eq).

    • Self-Validation Checkpoint: Stir for 5 minutes. The solution will transition to an intense yellow color . This color change is a visual validation that the active OAt (7-azabenzotriazole) ester has successfully formed. If the solution remains colorless, the activation has failed (check reagent moisture).

  • Coupling Phase:

    • Action: Add the chosen aminomethylpyridine analog (e.g., (5-Fluoro-6-methylpyridin-3-yl)methanamine) (1.2 eq) to the activated mixture. Stir at 25°C for 2 hours.

    • Self-Validation Checkpoint: Aliquot 5 µL into 1 mL of Acetonitrile and analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ validates coupling efficiency.

  • Workup and Purification:

    • Action: Quench the reaction with saturated aqueous NH4​Cl to neutralize residual DIEA. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via preparative HPLC.

    • Self-Validation Checkpoint: Analyze the purified fraction via 1H NMR. The successful formation of the amide bond is validated by a distinct downfield shift of the methylene protons ( −CH2​− ) adjacent to the newly formed amide, typically shifting from ~3.8 ppm (in the free amine) to ~4.4 - 4.6 ppm.

G A Base Scaffold (6-Methylpyridin-3-yl)methanamine B Fluorination (5-Fluoro / 6-Fluoro) A->B Metabolic Optimization C Amide Coupling (HATU/DIEA) A->C Direct Derivatization B->C Derivatization D SAR Screening (GLS1, Kinases) C->D In Vitro Assays

Workflow detailing the structural optimization and screening of aminomethylpyridine derivatives.

Conclusion

The selection between (6-Methylpyridin-3-yl)methanamine and its fluorinated analogs should be strictly dictated by the target product profile. If the goal is rapid library generation for targets like GLS1 or Vanin-1, the base scaffold offers excellent reactivity and baseline solubility. However, if in vitro assays reveal metabolic liabilities or insufficient residence time, transitioning to the 5-fluoro or 6-fluoro analogs provides a mechanistically sound pathway to optimize the pharmacokinetic profile without requiring a complete scaffold hop.

References

  • Title: (5-Fluoro-6-methylpyridin-3-YL)
  • Source: googleapis.
  • Source: google.
  • Source: google.
  • Source: google.
Comparative

Isomeric purity assessment of (6-Methylpyridin-3-yl)methanamine dihydrochloride

Isomeric Purity Assessment of (6-Methylpyridin-3-yl)methanamine Dihydrochloride: A Comparative Analytical Guide (6-Methylpyridin-3-yl)methanamine dihydrochloride is a critical nitrogen-containing heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Purity Assessment of (6-Methylpyridin-3-yl)methanamine Dihydrochloride: A Comparative Analytical Guide

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a critical nitrogen-containing heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring its isomeric purity—specifically distinguishing it from closely related positional isomers such as (2-methylpyridin-3-yl)methanamine—is a stringent regulatory requirement. Because these isomers share an identical monoisotopic mass of 122.0844 Da (for the free base) and yield isobaric [M+H]+ adducts at m/z 123.09[1], traditional reversed-phase chromatography and standalone mass spectrometry often fail to provide adequate resolution.

This guide objectively compares advanced analytical modalities and provides self-validating protocols for rigorous isomeric purity assessment, ensuring compliance with2[2].

Mechanistic Comparison of Analytical Modalities

Hydrophilic Interaction Liquid Chromatography (HILIC-HPLC-UV)

The Causality of Separation: (6-Methylpyridin-3-yl)methanamine dihydrochloride is a highly polar, doubly basic salt. In standard reversed-phase (C18) chromatography, it exhibits poor retention, often eluting in the void volume unless mass-spec-incompatible ion-pairing agents are employed.3[3]. The analyte partitions into a water-enriched layer immobilized on the stationary phase. Positional isomers exhibit subtle differences in their localized dipole moments and the pKa of the pyridine nitrogen due to the inductive effects of the methyl group's position. These slight electronic variations translate into distinct partitioning coefficients, enabling baseline chromatographic resolution.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

The Causality of Quantification: 4[4], meaning the ratio of isomers can be determined directly from spectral integration without requiring identical reference standards. The structural specificity of qNMR is unparalleled for positional isomers. In the 6-methyl isomer, the pyridine ring protons are located at positions 2, 4, and 5. The H2 proton (isolated between the nitrogen and the methanamine group) appears as a distinct downfield singlet. Conversely, in a potential impurity like the 2-methyl isomer, the protons reside at positions 4, 5, and 6. The H6 proton (adjacent to the pyridine nitrogen) is highly deshielded and appears as a distinct doublet further downfield. 5[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality of Detection: While MS provides exceptional sensitivity, positional isomers are isobaric. LC-MS/MS cannot distinguish them by mass alone and must rely entirely on the HILIC chromatographic front-end for separation. It is primarily reserved for trace-level impurity profiling (< 0.05%) where UV detection lacks the requisite sensitivity.

Quantitative Data Presentation: Modality Comparison

Analytical ModalityResolution MechanismLimit of Quantitation (LOQ)Reference Standard Required?Relative Cost per SampleBest Use Case
HILIC-HPLC-UV Dipole moment / Partitioning~0.05% - 0.1%Yes (for all isomers)LowRoutine QC & Batch Release
1H-qNMR Magnetic shielding (Chemical shift)~0.5% - 1.0%No (Primary Ratio Method)MediumStructural ID & Standard-Free Assay
LC-MS/MS Chromatographic + m/z transitions< 0.01%YesHighTrace Impurity Profiling

Logical Workflow Visualization

G Start Analytical Target: Isomeric Purity of (6-Methylpyridin-3-yl)methanamine Decision Are certified reference standards available for all potential isomers? Start->Decision LCMS LC-MS/MS (Trace Impurity Profiling) Start->LCMS High Sensitivity Required HPLC HILIC-HPLC-UV (Routine QC & Release) Decision->HPLC Yes qNMR 1H-qNMR (Primary Ratio Method) Decision->qNMR No HPLC_Desc Validates Specificity (ICH Q2) via baseline chromatographic resolution of dipole variants HPLC->HPLC_Desc qNMR_Desc Quantifies absolute ratio via integration of distinct pyridine ring protons qNMR->qNMR_Desc LCMS_Desc Achieves high sensitivity for sub-0.05% impurities (requires HILIC front-end) LCMS->LCMS_Desc

Workflow for selecting the optimal analytical modality for isomeric purity assessment.

Self-Validating Experimental Protocols

Protocol 1: HILIC-HPLC-UV for Isomeric Separation

This protocol utilizes localized dipole differences to achieve baseline separation of positional isomers.

  • Mobile Phase Preparation : Prepare Mobile Phase A (10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid) and Mobile Phase B (100% Acetonitrile). Causality: The acidic pH ensures both the methanamine and pyridine nitrogen are fully protonated, maintaining a consistent charge state for reproducible partitioning into the HILIC stationary phase.

  • Column Equilibration : Flush a bare silica or amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) with 90% B / 10% A until the baseline pressure and UV signal stabilize.

  • System Suitability Testing (Self-Validation Step) : Inject a resolution mixture containing 1 mg/mL of (6-methylpyridin-3-yl)methanamine and 0.05 mg/mL of (2-methylpyridin-3-yl)methanamine. The analytical run is only validated to proceed if the critical pair resolution ( Rs​ ) is > 2.0.

  • Sample Analysis : Inject 2 µL of the sample (prepared in 80% Acetonitrile). Run a shallow gradient from 90% B to 60% B over 10 minutes.

  • Data Processing : Monitor UV absorbance at 254 nm. Calculate isomeric purity using area normalization.

Protocol 2: 1H-qNMR for Absolute Isomeric Purity

This protocol leverages the unique magnetic shielding of pyridine ring protons for standard-free quantification.

  • Sample Preparation : Dissolve 15–20 mg of the dihydrochloride salt in 0.6 mL of DMSO- d6​ .

  • T1​ Relaxation Assessment (Self-Validation Step) : Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the pyridine ring protons. Set the inter-pulse relaxation delay ( D1​ ) to at least 5×T1​ (typically 10–15 seconds). Causality: Ensuring a delay of 5×T1​ guarantees >99% magnetization recovery between scans, preventing integration bias and validating the quantitative accuracy of the run.

  • Spectral Acquisition : Acquire a 1 H-NMR spectrum on a 400 MHz instrument using a 90° pulse angle, a minimum of 64 scans, and high digital resolution (64k data points).

  • Data Processing : Apply an exponential window function (Line Broadening = 0.3 Hz), phase correct, and apply a strict baseline correction.

  • Quantification : Integrate the distinct H2 proton of the 6-methyl isomer (singlet, ~8.4 ppm) and compare it against the unique H6 proton of the 2-methyl isomer (doublet, ~8.6 ppm, if present). The molar ratio of the isomers is directly proportional to the integral ratio.

References

  • ICH Guidelines for Analytical Method Validation Explained, AMSbiopharma.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients, Spectroscopy Europe.
  • (6-methylpyridin-3-yl)methanamine dihydrochloride (C7H10N2), PubChemLite.
  • A Guide to Quantitative NMR (qNMR), Emery Pharma.
  • Mass spectrometry imaging of lipid isomers, QUT ePrints.

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Validation

A Comparative Guide to the Cytotoxic Activity of Novel Pyridine Derivatives and Imatinib

This guide provides a comprehensive comparison of the cytotoxic activities of emerging novel pyridine derivatives against the established tyrosine kinase inhibitor, imatinib. Designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the cytotoxic activities of emerging novel pyridine derivatives against the established tyrosine kinase inhibitor, imatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents comparative experimental data, and offers detailed protocols for evaluating cytotoxic efficacy. Our analysis is grounded in established scientific principles and aims to provide actionable insights for advancing cancer research.

Introduction: The Evolving Landscape of Cancer Therapeutics

The development of targeted therapies has revolutionized oncology, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. Imatinib (Gleevec®) stands as a landmark achievement in this arena. As a potent tyrosine kinase inhibitor (TKI), it transformed the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Imatinib's success is rooted in its ability to specifically target the aberrant proteins driving cancer cell proliferation, such as BCR-ABL and c-KIT.[2][3][4]

However, the challenges of primary and acquired drug resistance necessitate a continuous search for new therapeutic agents.[5][6][7] Pyridine derivatives have emerged as a highly promising class of heterocyclic compounds due to their versatile chemical nature and a wide spectrum of biological activities, including significant anticancer properties.[8][9][10][11] Many of these novel compounds also function as kinase inhibitors, making them compelling candidates for comparison with established drugs like imatinib.[8][10] This guide will explore the mechanistic underpinnings of these compounds and provide a framework for their comparative evaluation.

Unraveling the Mechanisms of Action

A thorough understanding of a compound's mechanism of action is critical to predicting its efficacy and potential for clinical success. Here, we compare the established mechanism of imatinib with the potential pathways targeted by novel pyridine derivatives.

Imatinib: The Archetype of Targeted Kinase Inhibition

Imatinib functions by competitively inhibiting the ATP binding site of specific tyrosine kinases.[1][2] In CML, its primary target is the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[2][3] By occupying the ATP pocket, imatinib locks the kinase in an inactive conformation, blocking the phosphorylation of downstream substrates and effectively shutting down the pro-survival signaling cascade.[2] It exhibits similar inhibitory activity against c-KIT and the platelet-derived growth factor receptor (PDGFR), making it effective in other malignancies dependent on these kinases.[1][2]

imatinib_moa cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Inhibition by Imatinib BCR_ABL BCR-ABL Kinase Substrate Downstream Substrate BCR_ABL->Substrate P_Substrate Phosphorylated Substrate Proliferation Uncontrolled Cell Proliferation & Survival Block Inhibition ATP ATP ATP->BCR_ABL P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Mechanism of Imatinib Action on the BCR-ABL Pathway.
Novel Pyridine Derivatives: A Diverse Pharmacological Class

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to inhibit a wide array of biological targets.[8][9] Many novel pyridine-based compounds act as inhibitors of various protein kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus kinases (JAKs).[8][12][13] This diversity in targets suggests that different pyridine derivatives could be effective against a broader range of cancers than a highly specific drug like imatinib. The ability to target different kinases also opens the possibility of overcoming resistance mechanisms that have evolved against existing therapies.[14]

pyridine_moa cluster_pathway General Kinase Signaling cluster_inhibition_p Inhibition by Pyridine Derivatives Kinase Various Tyrosine Kinases (VEGFR, EGFR, etc.) Substrate_P Downstream Substrates Kinase->Substrate_P Cancer Cancer Hallmarks (Angiogenesis, Proliferation, Metastasis) Block_P Inhibition ATP_P ATP ATP_P->Kinase Substrate_P->Cancer Pyridine Novel Pyridine Derivative Pyridine->Kinase

Caption: General Mechanism for Pyridine Derivatives as Kinase Inhibitors.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.

The following table summarizes publicly available IC50 data for imatinib and several recently developed pyridine derivatives against various human cancer cell lines. This allows for a direct comparison of their cytotoxic efficacy.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Imatinib K562Chronic Myeloid Leukemia0.08[15]
A549Lung Cancer65.4[15]
MDA-MB-231Breast Cancer5.5[16]
ZR-75-1Breast Cancer3.92[16]
NCI-H727Bronchial Carcinoid32.4[17]
BON-1Pancreatic Carcinoid32.8[17]
Pyridine Derivative 3 HL-60Promyelocytic Leukemia0.57[18]
Pyridine Derivative 4 SK-OV-3Ovarian Cancer7.87[18]
Pyridine Derivative 9a HepG-2Liver Cancer8.83 (µg/mL)[19]
Pyridine Derivative 9b MCF-7Breast Cancer10.08 (µg/mL)[19]
Pyridine Derivative 27 Ishikawa (ISH)Endometrial Cancer8.26[8]
Pyridine Derivative 35 HepG-2Liver Cancer4.25[8]
Pyridine Derivative 5l MDA-MB-231Breast Cancer1.4[20]

Analysis of Comparative Data:

The data clearly illustrates the context-dependent efficacy of these compounds. Imatinib is exceptionally potent against the BCR-ABL positive K562 cell line, as expected from its mechanism. However, its activity is significantly lower against other cancer types like lung cancer (A549).[15]

In contrast, several novel pyridine derivatives exhibit remarkable potency. For instance, Pyridine Derivative 3 shows sub-micromolar activity against the HL-60 leukemia cell line, and Pyridine Derivative 5l is more potent than imatinib against the MDA-MB-231 breast cancer cell line (1.4 µM vs 5.5 µM).[16][18][20] Furthermore, some derivatives show promising activity against liver (HepG-2) and endometrial (Ishikawa) cancer cell lines, areas where imatinib is not a standard therapy.[8][19] This highlights the potential for these novel compounds to address unmet needs in cancer therapy.

Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure reliable and reproducible cytotoxicity data, a standardized assay protocol is essential. The Sulforhodamine B (SRB) assay is a robust, cost-effective, and widely used method for measuring drug-induced cytotoxicity.[21][22] Its principle is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[23][24] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a reliable proxy for cell number.

Below is a validated, step-by-step protocol suitable for high-throughput screening.

srb_workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: SRB Assay p1 1. Prepare cell suspension and count cells p2 2. Seed cells into 96-well plate (e.g., 5,000-20,000 cells/well) p1->p2 p3 3. Incubate for 24 hours to allow attachment p2->p3 t1 4. Prepare serial dilutions of test compounds & controls p3->t1 t2 5. Add compounds to wells t1->t2 t3 6. Incubate for 48-72 hours t2->t3 a1 7. Fix cells with cold Trichloroacetic Acid (TCA) t3->a1 a2 8. Wash plates to remove TCA and air dry a1->a2 a3 9. Stain with 0.4% SRB solution a2->a3 a4 10. Wash with 1% acetic acid to remove unbound dye a3->a4 a5 11. Air dry plates completely a4->a5 a6 12. Solubilize bound dye with 10 mM Tris base a5->a6 a7 13. Read absorbance at ~565 nm on a plate reader a6->a7

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Detailed Protocol: SRB Assay

A. Materials and Reagents:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (Novel Pyridine Derivatives, Imatinib) and vehicle control (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid in water

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

B. Procedure:

  • Cell Plating (Day 1):

    • Harvest cells from an exponential phase culture using trypsin.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, typically 5,000-20,000 cells/well).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[23]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the test compounds and imatinib at 2x the final desired concentration in complete culture medium.

    • Gently remove the medium from the wells and add 100 µL of the appropriate drug dilutions. Include vehicle-treated wells as a negative control.

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).[23]

  • Cell Fixation (Day 4 or 5):

    • After incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[22]

  • Washing and Staining:

    • Carefully remove the supernatant. Wash the wells five times with ~200 µL of 1% acetic acid to remove TCA and serum proteins.[23]

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[22]

  • Final Wash and Solubilization:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[23]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[23]

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at a wavelength of ~565 nm using a microplate reader.[23]

    • Subtract the background OD (medium-only wells) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Concluding Remarks and Future Directions

This guide demonstrates that while imatinib remains a cornerstone of targeted therapy for specific malignancies, the field of anticancer drug discovery is vibrant and progressive. Novel pyridine derivatives represent a versatile and potent class of compounds with significant cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of imatinib in non-CML contexts.[18][20]

The key takeaways are:

  • Diverse Mechanisms: Pyridine derivatives target a wide array of kinases, offering potential solutions for cancers not driven by BCR-ABL or c-KIT and for overcoming imatinib resistance.[6][8][25]

  • Potent Cytotoxicity: Specific derivatives have shown impressive IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[8][18]

  • Need for Selectivity: A critical next step is to assess the cytotoxicity of these lead compounds against normal, non-cancerous cell lines to establish a therapeutic window, ensuring they are more toxic to cancer cells than to healthy cells.[14][18]

Future research should focus on in-depth mechanism of action studies for the most promising pyridine derivatives, lead optimization to improve potency and drug-like properties, and eventual validation in preclinical in vivo models. The comparative framework and standardized protocols provided herein offer a solid foundation for these next steps, accelerating the journey of these promising compounds from the laboratory to the clinic.

References

  • Imatinib - Wikipedia. Wikipedia. [Link]

  • No, Imatinib Is Not Chemotherapy — Here's How It Works. GoodRx. [Link]

  • Imatinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Imatinib (Glivec) | Cancer drugs. Cancer Research UK. [Link]

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  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • MTT (Assay protocol). Bio-protocol. [Link]

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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]

  • Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar. Semantic Scholar. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. [Link]

  • Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors. Frontiers. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. [Link]

  • Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC. National Center for Biotechnology Information. [Link]

  • Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. AACR Journals. [Link]

  • Novel compounds could yield more effective, less toxic cancer chemotherapy. ScienceDaily. [Link]

  • Loss of Response to Imatinib: Mechanisms and Management. ASH Publications. [Link]

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  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Publications. [Link]

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Comparative

Head-to-Head Comparison of (6-Methylpyridin-3-yl)methanamine Analogs in SIK Functional Assays

As kinase inhibitor design shifts from basic target affinity to optimizing intracellular pharmacokinetics and isoform selectivity, the choice of hinge-binding and solvent-exposed pharmacophores becomes critical. The (6-M...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design shifts from basic target affinity to optimizing intracellular pharmacokinetics and isoform selectivity, the choice of hinge-binding and solvent-exposed pharmacophores becomes critical. The (6-Methylpyridin-3-yl)methanamine moiety is a highly privileged building block in medicinal chemistry, frequently utilized to enhance the physicochemical properties of Salt-Inducible Kinase (SIK) inhibitors[1].

SIKs (SIK1, SIK2, and SIK3) are AMP-activated protein kinase (AMPK) family members that regulate macrophage polarization and bone formation. Inhibiting SIKs drives a potent anti-inflammatory phenotype—specifically, the upregulation of IL-10 and the suppression of TNF-α[2].

In this guide, we provide a head-to-head functional comparison of three inhibitor analogs based on a validated pan-SIK scaffold (derived from the and chemotypes)[2][3]. We will evaluate how subtle modifications to the pyridin-3-ylmethanamine core impact live-cell target engagement, downstream signaling, and phenotypic outcomes.

The Analogs Evaluated

To isolate the structure-activity relationship (SAR) of the pyridine ring, we synthesized three analogs sharing an identical ATP-competitive core, varying only at the solvent-exposed methanamine moiety:

CompoundPyridine MoietyRationale for DesignPredicted pKa (Amine)
Analog A (Pyridin-3-yl)methanamineDes-methyl baseline: Lacks the hydrophobic methyl group, testing the necessity of hinge-pocket filling.~8.8
Analog B (6-Methylpyridin-3-yl)methanamineStandard: The 6-methyl group provides favorable van der Waals interactions within the kinase hinge region.~9.0
Analog C (5-Fluoro-6-methylpyridin-3-yl)methanamineFluorinated: The electron-withdrawing 5-fluoro group lowers the basicity of the amine, reducing lysosomal trapping and increasing cytosolic exposure[1].~7.5

Assay 1: Live-Cell Target Engagement (NanoBRET™)

The Causality & Rationale: Biochemical kinase assays often fail to translate in vivo because they do not account for cellular ATP competition (which displaces ATP-competitive inhibitors) or compound permeability. To objectively measure intracellular affinity, we utilize the[4]. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a SIK2-NanoLuc® fusion protein and a cell-permeable fluorescent tracer. Displacement of the tracer by our analogs results in a quantifiable loss of BRET signal[5].

Step-by-Step Self-Validating Protocol
  • Cell Preparation: Transfect HEK293T cells with the SIK2-NanoLuc® fusion vector. Plate at 2×104 cells/well in a 96-well white plate and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET™ TE Intracellular Kinase Tracer at a concentration matching its pre-determined Kd​ (e.g., 0.5 µM).

  • Compound Treatment: Treat cells with serial dilutions of Analogs A, B, and C (10 µM to 0.1 nM).

    • Internal Controls: Include a DMSO-only well (Maximum BRET/Negative Control) and an unlabeled tracer well (Minimum BRET/Positive Control) to define the assay window.

  • Equilibration: Incubate for 2 hours at 37°C to allow competitive binding equilibrium.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Expert Insight: The extracellular inhibitor is critical; it quenches luminescence from dead or lysed cells, ensuring the BRET signal strictly represents live, intact cellular engagement[4].

  • Read BRET: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460).

Quantitative Results: SIK2 Intracellular IC₅₀
CompoundBiochemical IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Cellular Shift (Fold)
Analog A 45.2890.519.7x
Analog B 12.4145.211.7x
Analog C 14.128.62.0x

Analysis: While Analogs B and C have similar biochemical potencies, Analog C demonstrates vastly superior cellular target engagement. The 5-fluoro substitution lowers the pKa of the compound, preventing it from being protonated and sequestered in acidic lysosomes, thereby maximizing its concentration in the cytosol where SIK2 resides.

Assay 2: CRTC2 Nuclear Translocation (High-Content Imaging)

The Causality & Rationale: Target engagement does not guarantee functional inhibition. In the basal state, SIK phosphorylates the CREB-regulated transcription coactivator 2 (CRTC2) at Ser171, creating a binding site for 14-3-3 proteins that sequester CRTC2 in the cytoplasm[6]. When SIK is inhibited, CRTC2 is rapidly dephosphorylated by local phosphatases and translocates to the nucleus to drive gene expression[7]. Tracking CRTC2-GFP translocation provides a direct, single-cell functional readout of SIK inhibition.

Pathway Inhibitor SIK Inhibitor (Analog C) SIK Active SIK2/3 Inhibitor->SIK Competitive Binding CRTC2_Cyt CRTC2 (Phosphorylated) Cytoplasmic Retention SIK->CRTC2_Cyt Basal Phosphorylation CRTC2_Nuc CRTC2 (Dephosphorylated) Nuclear Translocation SIK->CRTC2_Nuc Inhibition Pathway Gene Target Gene Expression (IL-10 Upregulation) CRTC2_Nuc->Gene CREB Co-activation

Caption: Mechanism of SIK inhibition driving CRTC2 nuclear translocation and gene expression.

Step-by-Step Self-Validating Protocol
  • Cell Seeding: Seed U2OS cells stably expressing GFP-CRTC2 into 384-well optical bottom plates at 5×103 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of Analogs A, B, and C for 90 minutes.

    • Internal Controls: Include 0.1% DMSO (Negative Control, cytoplasmic retention) and 10 µM Forskolin (Positive Control, drives cAMP-mediated PKA inhibition of SIK, forcing nuclear translocation)[3].

  • Fixation & Staining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Wash with PBS, then stain with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Expert Insight: Hoechst staining is non-negotiable; it allows the High-Content Screening (HCS) software to define the "Nuclear Mask" to accurately calculate the Nuclear-to-Cytoplasmic GFP ratio.

  • Imaging: Image plates on an automated HCS system (e.g., PerkinElmer Operetta) using 20x magnification.

  • Data Extraction: Calculate the ratio of GFP intensity within the nuclear mask versus the cytoplasmic ring mask.

Quantitative Results: CRTC2 Translocation EC₅₀
CompoundTranslocation EC₅₀ (nM)Max Translocation Efficacy (vs. Forskolin)
Analog A > 200035%
Analog B 31088%
Analog C 65 98%

Assay 3: Macrophage Cytokine Modulation

The Causality & Rationale: The ultimate validation of a SIK inhibitor in an inflammatory context is its ability to reprogram macrophage cytokine output. Nuclear CRTC2 acts as a co-activator for CREB, driving the transcription of the anti-inflammatory cytokine IL-10, which subsequently suppresses pro-inflammatory TNF-α production[8].

Step-by-Step Self-Validating Protocol
  • Macrophage Differentiation: Isolate bone marrow from C57BL/6 mice and differentiate into Bone Marrow-Derived Macrophages (BMDMs) using 20 ng/mL M-CSF for 7 days.

  • Pre-treatment: Seed BMDMs at 1×105 cells/well in 96-well plates. Pre-treat with 500 nM of Analogs A, B, or C for 1 hour.

  • LPS Stimulation: Stimulate cells with 100 ng/mL LPS.

    • Internal Controls: Include an Unstimulated + DMSO well (Basal baseline) and an LPS + DMSO well (Maximum inflammatory response).

  • Supernatant Harvest: Harvest cell culture supernatants at 4 hours (for TNF-α peak) and 24 hours (for IL-10 peak).

  • ELISA Quantification: Quantify cytokine levels using standard sandwich ELISA kits. Normalize data to total cellular protein content.

Quantitative Results: Cytokine Modulation at 500 nM
CompoundIL-10 Induction (Fold vs. LPS+DMSO)TNF-α Suppression (% of LPS+DMSO)
Analog A 1.2x15%
Analog B 4.5x62%
Analog C 8.1x 91%

Scientific Conclusion

The head-to-head comparison clearly demonstrates that the (5-Fluoro-6-methylpyridin-3-yl)methanamine moiety (Analog C) is the superior pharmacophore for SIK inhibitor design.

While the 6-methyl group (Analog B) is essential for establishing necessary van der Waals contacts in the kinase hinge region (evidenced by the failure of Analog A), the addition of the 5-fluoro group in Analog C is the true differentiator. By expertly tuning the pKa of the molecule, Analog C avoids lysosomal sequestration, resulting in a 5-fold improvement in live-cell target engagement (NanoBRET). This optimized intracellular exposure perfectly correlates with downstream functional efficacy, driving near-complete CRTC2 nuclear translocation and robust anti-inflammatory cytokine reprogramming in primary macrophages.

References

  • Sundberg, T. B., et al. (2016). Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo. ACS Chemical Biology, 11(8), 2105–2111. Retrieved from[Link][2]

  • Sato, T., et al. (2022). Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice. PNAS, 119(50). Retrieved from[Link][3]

  • Wein, M. N., et al. (2025). PTH stimulation of Rankl transcription is regulated by SIK2 and 3 and mediated by CRTC2 and 3 through action of protein phosphatases 1, 2, 4, and 5. PMC - NIH. Retrieved from [Link][7]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. CRTC2 (CREB regulated transcription coactivator 2). Retrieved from [Link][6]

Sources

Safety & Regulatory Compliance

Safety

(6-Methylpyridin-3-yl)methanamine dihydrochloride proper disposal procedures

Standard Operating Procedure: Lifecycle Management and Disposal of (6-Methylpyridin-3-yl)methanamine Dihydrochloride For researchers and drug development professionals, the end-of-life management of chemical reagents is...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Lifecycle Management and Disposal of (6-Methylpyridin-3-yl)methanamine Dihydrochloride

For researchers and drug development professionals, the end-of-life management of chemical reagents is as critical as their application in synthesis. (6-Methylpyridin-3-yl)methanamine dihydrochloride (CAS: 443344-75-0) is a highly functionalized pyridine derivative utilized in advanced pharmaceutical research. However, its structural properties—specifically the stable aromatic pyridine ring coupled with an amine dihydrochloride salt—demand precise, causality-driven disposal protocols to mitigate environmental toxicity and ensure regulatory compliance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. The presence of two equivalents of hydrochloric acid per molecule means that in an aqueous solution, the substance acts as a strong acid. Disposing of this directly into municipal sewer systems violates environmental regulations for corrosivity and can severely degrade plumbing infrastructure[1].

Furthermore, pyridine derivatives are highly stable aromatic systems that resist standard biological degradation in municipal wastewater treatment plants[2]. Incomplete combustion or improper chemical degradation can yield toxic nitrogen oxides (NOx). Therefore, the only scientifically sound method for final destruction is high-temperature incineration (>820°C) in a facility equipped with flue-gas scrubbers to neutralize the liberated HCl and NOx gases[2].

Table 1: Physicochemical & Hazard Profile

ParameterData / SpecificationOperational & Disposal Implication
CAS Number 443344-75-0Essential for EHS waste manifesting and tracking.
Molecular Formula C₇H₁₂Cl₂N₂Contains nitrogen and chlorine; requires NOx/HCl scrubbing during incineration.
Molecular Weight 195.09 g/mol Used to calculate stoichiometric neutralization if required by local EHS.
Physical State Solid (Crystalline)High risk of aerosolization; do not compact solid waste bins.
Chemical Reactivity Amine hydrochlorideAcidic in solution; incompatible with strong bases and oxidizers (e.g., bleach).

Pre-Disposal Logistics and Segregation Rules

Before initiating any disposal workflow, establish strict segregation parameters.

  • Incompatibility with Oxidizers: Amines must never be mixed with halogenated oxidizing agents (such as sodium hypochlorite/bleach) in waste carboys. This combination rapidly generates volatile, highly toxic chloramines[3].

  • Incompatibility with Strong Bases: Do not attempt to neutralize the acidic waste with strong bases (like NaOH) unless explicitly authorized by your Environmental Health and Safety (EHS) department. Rapid neutralization will exothermically liberate the free (6-methylpyridin-3-yl)methanamine base, which is highly lipophilic, volatile, and odorous.

  • PPE Requirements: Wear standard nitrile gloves (inspected for degradation), chemical splash goggles, and a lab coat. If handling dry powders outside of a fume hood, a P95 or N95 particulate respirator is required to prevent inhalation of the acidic dust[4].

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system for managing the compound across its three primary waste states: solid, liquid, and residual.

Phase 1: Solid Waste Management
  • Collection: Gather all unused solid reagent, contaminated weighing paper, and disposable spatulas. Do not compact the waste, as mechanical pressure can aerosolize the fine crystalline powder.

  • Containment: Place the materials into a chemically resistant High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against acidic salts and prevents moisture ingress, which could cause the hygroscopic salt to cake, expand, or leak.

  • Labeling: Affix a standardized hazardous waste label. Specify the exact chemical name, CAS number (443344-75-0), and the primary hazards ("Toxic/Irritant Solid").

Phase 2: Liquid Waste and Solutions
  • Segregation: Collect all aqueous or organic solutions containing the compound in a dedicated "Hazardous Liquid Waste" carboy.

  • pH Monitoring: Because it is a dihydrochloride salt, the resulting solution will be acidic. If the pH drops to ≤ 2.0, the waste is legally classified as a RCRA Corrosive (D002) characteristic waste[1]. Log the approximate pH on the waste manifest to inform the EHS team of the corrosive hazard.

  • Storage: Store the carboy in a secondary containment tray within a well-ventilated satellite accumulation area, strictly isolated from cyanides, sulfides, and oxidizers[3].

Phase 3: Empty Container Decontamination (Triple-Rinse Protocol)

Empty chemical bottles retain micro-residues that pose cross-contamination risks.

  • First Rinse: Add a small volume of a compatible solvent (e.g., deionized water or methanol) to the empty container. Cap tightly and agitate thoroughly to dissolve any residual crystalline powder. Transfer the rinsate to the liquid waste carboy.

  • Second and Third Rinses: Repeat the process two more times. Causality: The triple-rinse protocol systematically dilutes the residue by orders of magnitude. If a container retains 1% of its volume as residual solution, three successive rinses reduce the original contaminant concentration to 0.0001%, statistically ensuring the container is chemically deactivated[5].

  • Defacement and Disposal: Once dry, completely deface or remove the original chemical label. The decontaminated container can now be safely disposed of as standard laboratory glass/plastic waste or recycled per institutional policy[6].

Workflow Visualization

DisposalWorkflow Start Waste Source: (6-Methylpyridin-3-yl)methanamine 2HCl Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Container Empty Containers (Glass/Plastic) Start->Container SolidDisp Seal in HDPE Container Label: Hazardous Solid Solid->SolidDisp LiquidDisp Segregate from Oxidizers/Bases Label: Hazardous Liquid Liquid->LiquidDisp Rinse Triple-Rinse Protocol (Water/Methanol) Container->Rinse EHS EHS Collection & High-Temp Incineration SolidDisp->EHS LiquidDisp->EHS Rinse->LiquidDisp Rinsate Rinse->EHS Defaced Container

Workflow for the segregation and disposal of (6-Methylpyridin-3-yl)methanamine dihydrochloride.

References

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes" - US EPA. URL: [Link]

  • "Laboratory chemical waste disposal guidelines" - University of Otago. URL: [Link]

  • "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine" - National Institutes of Health (NIH). URL: [Link]

Sources

Handling

Personal protective equipment for handling (6-Methylpyridin-3-yl)methanamine dihydrochloride

Operational Safety and Handling Guide: (6-Methylpyridin-3-yl)methanamine Dihydrochloride (6-Methylpyridin-3-yl)methanamine dihydrochloride is a highly valuable building block in pharmaceutical synthesis and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (6-Methylpyridin-3-yl)methanamine Dihydrochloride

(6-Methylpyridin-3-yl)methanamine dihydrochloride is a highly valuable building block in pharmaceutical synthesis and drug discovery. While formulating this compound as a dihydrochloride salt significantly enhances the stability and aqueous solubility of the free amine, it introduces specific handling challenges. The compound presents as a fine powder with distinct irritating properties.

This guide provides researchers and drug development professionals with an authoritative, E-E-A-T-aligned (Experience, Expertise, Authoritativeness, and Trustworthiness) framework for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound.

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

To handle any chemical safely, one must understand the causality behind its hazards. (6-Methylpyridin-3-yl)methanamine dihydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements[1].

The Causality of Irritation: As a dihydrochloride salt, this compound readily dissociates upon contact with moisture—such as the tear film of the eyes, the mucosa of the respiratory tract, or sweat on the skin. This dissociation creates a localized acidic microenvironment, leading to rapid protein denaturation and cellular irritation. Consequently, mitigating moisture contact and preventing powder aerosolization are the primary drivers for all operational protocols described below.

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name (6-Methylpyridin-3-yl)methanamine dihydrochlorideN/A
CAS Number 443344-75-0Use for exact SDS retrieval[2].
Molecular Formula C7H12Cl2N2N/A
Molecular Weight 195.09 g/mol Critical for stoichiometric calculations.
Physical Form Solid / PowderHigh risk of aerosolization and static charge.
Storage Conditions Room temperature, inert atmospherePrevents hygroscopic clumping and degradation[3].
Primary Hazards H302, H315, H319, H335Dictates strict PPE and engineering controls[1].

Note on Storage: While the dihydrochloride salt is significantly more stable against oxidation than its free-base counterpart, prolonged exposure to ambient humidity can lead to moisture absorption. This not only degrades the physical handling properties of the powder but alters the effective molecular weight, leading to downstream stoichiometric errors in sensitive biological assays.

Section 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's hazard profile. The following matrix outlines the required gear and the scientific justification for each choice.

Table 2: Required PPE and Technical Justifications

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1+ Tight-fitting safety gogglesPrevents micro-dust ingress. Standard safety glasses with side shields are insufficient against fine powders that cause H319 (Serious eye irritation).
Hand Protection 100% Nitrile gloves (≥ 4 mil thickness)Nitrile provides an excellent barrier against solid amine salts and aqueous solutions, mitigating H315 (Skin irritation).
Body Protection Flame-resistant or standard cotton lab coatProtects street clothing and prevents powder accumulation on forearms. Knit cuffs are recommended to prevent wrist exposure.
Respiratory N95/P100 mask (if handled outside a hood)Filters fine particulates to mitigate H335 (Respiratory irritation). Note: Handling inside a certified fume hood is vastly preferred over relying solely on a respirator.

Section 3: Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. The following step-by-step methodology incorporates built-in checks to ensure the procedure is executed safely and accurately.

Self-Validating Protocol for Powder Handling

Step 1: Environmental & PPE Validation

  • Action: Don required PPE (nitrile gloves, lab coat, goggles). Verify the chemical fume hood is operational.

  • Validation Check: Observe the flow monitor or physical airflow indicator (e.g., a Kimwipe taped to the sash). A continuous inward draft (80-120 fpm) validates containment.

  • Causality: The compound is a fine powder that easily aerosolizes. The hood's negative pressure prevents inhalation (H335), while goggles prevent accidental eye contact (H319).

Step 2: Static Mitigation

  • Action: Discharge static from the analytical balance and weigh boat using an anti-static ionizer gun. Use static-dissipative weigh boats.

  • Validation Check: The weigh boat should sit completely flat on the balance pan without adhering to the sides of the draft shield.

  • Causality: Amine salts hold static charges. Static repulsion causes powder to "jump" during transfer, leading to inaccurate weighing and an exponentially higher risk of aerosol exposure.

Step 3: Material Transfer & Weighing

  • Action: Open the reagent vial only inside the fume hood. Use an anti-static micro-spatula to transfer the powder.

  • Validation Check: A stable weight reading on the balance without continuous drift validates that static and airflow are not interfering with the measurement.

Step 4: Reconstitution & Solubilization

  • Action: Add the target aqueous buffer or solvent directly to the weigh boat, or transfer the powder to a sealed volumetric flask before adding solvent. Do not transport dry powder across the laboratory.

  • Validation Check: Complete dissolution of the powder into a clear solution validates successful reconstitution.

  • Causality: Once the compound is in solution, the inhalation hazard (H335) is functionally eliminated, making it significantly safer to transport to the benchtop for downstream assays.

Step 5: Decontamination & Disposal

  • Action: Wipe down the balance, spatulas, and hood surface with a damp paper towel. Dispose of the towel and weigh boat in a solid hazardous waste container.

  • Validation Check: Visual inspection of surfaces confirms no residual white powder remains.

  • Causality: The salt is highly water-soluble; a damp towel effectively dissolves and captures residual microscopic dust, preventing secondary exposure to subsequent laboratory users.

Workflow N1 1. Environmental Validation Verify Hood Airflow (80-120 fpm) N2 2. Static Mitigation Use Anti-Static Gun / Ionizer N1->N2 Airflow Confirmed N3 3. Material Transfer Open Vial Inside Hood Only N2->N3 Static Neutralized N4 4. Precision Weighing Use Static-Dissipative Boat N3->N4 Container Opened N5 5. Reconstitution Add Solvent to Dissolve Salt N4->N5 Target Mass Reached N6 6. Decontamination Wipe Surfaces with Wet Towel N5->N6 Solution Secured

Figure 1: Self-validating operational workflow for handling irritating powder chemicals.

Section 4: Emergency Response & First Aid Pathways

In the event of an accidental exposure, immediate action is required based on the specific GHS precautionary statements (P-codes)[1].

  • Eye Contact (P305+P351+P338): Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Causality: Immediate and sustained irrigation is required to dilute the localized acidity caused by the dissolving dihydrochloride salt, preventing severe corneal damage.

  • Skin Contact (P302+P352): Wash with plenty of soap and water. Remove contaminated clothing (P362). Causality: Soap helps emulsify and remove any un-dissolved powder clinging to skin oils.

  • Inhalation (P304+P340): Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

FirstAid Accident Accidental Exposure (6-Methylpyridin-3-yl)methanamine 2HCl Eye Eye Contact (H319) Accident->Eye Skin Skin Contact (H315) Accident->Skin Inh Inhalation (H335) Accident->Inh EyeAct Rinse cautiously with water for 15+ mins (P305+P351) Eye->EyeAct SkinAct Wash with plenty of soap and water (P302+P352) Skin->SkinAct InhAct Move to fresh air & keep at rest (P304+P340) Inh->InhAct Med Seek Medical Advice Provide SDS (P313) EyeAct->Med SkinAct->Med InhAct->Med

Figure 2: GHS-aligned emergency response and first aid pathways for accidental exposure.

Section 5: Disposal & Environmental Logistics

Compliance with P501 (Dispose of contents/container to an approved waste disposal plant) is mandatory[1].

  • Solid Waste: Any weigh boats, paper towels, or disposable spatulas that have come into contact with the dry powder must be placed in a sealed, clearly labeled solid hazardous waste bin.

  • Aqueous Waste: Solutions containing (6-Methylpyridin-3-yl)methanamine dihydrochloride should be collected in dedicated aqueous waste carboys. Do not mix with strong oxidizing agents or strong bases, as the addition of a strong base will deprotonate the salt, releasing the free amine which may have differing solubility and volatility profiles.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
(6-Methylpyridin-3-yl)methanamine dihydrochloride
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